molecular formula C26H42N4O5S2 B124111 L-368,899 CAS No. 148927-60-0

L-368,899

Katalognummer: B124111
CAS-Nummer: 148927-60-0
Molekulargewicht: 554.8 g/mol
InChI-Schlüssel: MWIASLNTAGRGGA-ZJPWWDJASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine is a complex synthetic organic compound designed for advanced chemical and pharmacological research. Its structure is characterized by a bicyclo[2.2.1]heptane (norcamphor) core, which imparts rigidity, linked to a 2-methylphenylpiperazine moiety through a sulfonyl group. The presence of the 2-amino-4-(methylsulfonyl)butyramide side chain suggests potential for targeted molecular interactions. This compound is of significant interest in medicinal chemistry for the design and synthesis of novel molecular probes, particularly in the study of G-protein coupled receptors (GPCRs) and other neurotransmitter systems where the phenylpiperazine scaffold is commonly found. Researchers utilize this chemical as a key intermediate or a precursor for developing more potent and selective ligands. Its complex architecture, featuring multiple functional groups, makes it a valuable scaffold for exploring structure-activity relationships (SAR) and for the synthesis of compound libraries in high-throughput screening campaigns. This product is intended for use in a controlled laboratory environment by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIASLNTAGRGGA-ZJPWWDJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933504
Record name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148927-60-0
Record name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148927-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 368899
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148927600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-368899
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER33G946JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of L-368,899: A Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Originally developed for the potential management of preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research for investigating the central roles of oxytocin in social behaviors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its interaction with the oxytocin signaling pathway.

Core Mechanism of Action

This compound functions as a selective competitive antagonist at the oxytocin receptor.[1][4] The oxytocin receptor is a G-protein-coupled receptor (GPCR) that, upon binding with its endogenous ligand oxytocin, primarily signals through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway.[5] This signaling cascade leads to an increase in intracellular calcium levels, resulting in various physiological responses, including uterine contractions and neurotransmission.[5] this compound binds to the oxytocin receptor, preventing the conformational changes necessary for receptor activation and subsequent downstream signaling, thereby effectively blocking the effects of oxytocin.[4]

Quantitative Pharmacological Data

The binding affinity and selectivity of this compound have been characterized across various species and receptor subtypes. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity and Potency of this compound

Species/ReceptorAssay TypeParameterValue (nM)Reference
Rat Uterine OTRInhibition of [³H]oxytocin bindingIC₅₀8.9[6]
Human Uterine OTRInhibition of [³H]oxytocin bindingIC₅₀26[6]
Coyote OTRCompetitive Binding AutoradiographyKᵢ12.38[2][7]

Table 2: Receptor Selectivity Profile of this compound

ReceptorParameterValue (nM)Selectivity (fold vs. OTR)Reference
Vasopressin V1aIC₅₀370~42
Vasopressin V2IC₅₀570~64
Coyote AVPR1aKᵢ511.6~41[2]

Experimental Protocols

Competitive Binding Autoradiography for Receptor Affinity and Selectivity

This protocol is adapted from studies determining the binding affinity and selectivity of this compound in coyote brain tissue.[2][7]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the oxytocin receptor (OXTR) and vasopressin 1a receptor (AVPR1a).

Materials:

  • Frozen, unfixed brain tissue sections (20 µm) mounted on microscope slides.

  • Radioligands: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA) for OXTR and ¹²⁵I-linearized vasopressin antagonist (¹²⁵I-LVA) for AVPR1a.

  • This compound solutions of varying concentrations (e.g., 10⁻¹³ M to 10⁻⁵ M).

  • Incubation buffer: 50 mM Tris buffer (pH 7.4).

  • Wash buffer: 50 mM Tris buffer with 2% MgCl₂ (pH 7.4).

  • 0.1% paraformaldehyde in PBS (pH 7.4).

  • BioMax XAR film.

  • ¹²⁵I standards.

  • Digital densitometry software.

Procedure:

  • Thaw slide-mounted brain sections at room temperature for 1 hour.

  • Briefly fix the sections in 0.1% paraformaldehyde in PBS and rinse twice in 50 mM Tris buffer.

  • Co-incubate the slides for 1 hour in a solution containing a constant concentration of the radioligand (e.g., 50 pM ¹²⁵I-OVTA or ¹²⁵I-LVA) and one of the varying concentrations of this compound.

  • Remove unbound radioligand by washing the slides twice for 10 minutes in wash buffer.

  • Dip the slides in distilled water and allow them to air dry.

  • Expose the dried slides to BioMax XAR film in complete darkness for an appropriate duration (e.g., 5 days) along with ¹²⁵I standards.

  • Develop the film and quantify the optical binding density (OBD) using digital densitometry software calibrated with the standards.

  • Generate competition curves by plotting the percentage of maximum radioligand binding against the logarithm of the this compound concentration.

  • Calculate the IC₅₀ value from the competition curve and then the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study

This protocol is a generalized representation based on pharmacokinetic studies of this compound in coyotes.[2]

Objective: To evaluate the pharmacokinetic profile of this compound in blood plasma and cerebrospinal fluid (CSF) after peripheral administration.

Materials:

  • This compound formulated for injection (e.g., 3 mg/kg in saline).

  • Anesthesia and equipment for blood and CSF collection.

  • Centrifuge.

  • Freezer (-80°C).

  • Analytical equipment for quantifying this compound concentrations (e.g., LC-MS/MS).

Procedure:

  • Administer this compound to the animal subject via the desired route (e.g., intramuscular injection).

  • Collect paired blood and CSF samples at predetermined time points (e.g., baseline, 15, 30, 45, 60, and 90 minutes post-injection).

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store plasma and CSF samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma and CSF samples using a validated analytical method.

  • Plot the concentration of this compound in plasma and CSF over time to determine pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration).

Visualizations

Oxytocin Receptor Signaling Pathway and Antagonism by this compound

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates OXT Oxytocin OXT->OTR Binds & Activates L368899 This compound L368899->OTR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction, Neurotransmission) Ca->Response PKC->Response

Caption: Oxytocin signaling and this compound antagonism.

Experimental Workflow for Competitive Binding Assay

G cluster_prep Sample Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis A Brain Tissue Sectioning (20 µm) B Mount on Slides A->B C Co-incubation: Radioligand (¹²⁵I-OVTA) + this compound (variable conc.) B->C D Washing to Remove Unbound Ligand C->D E Autoradiography Film Exposure D->E F Film Development & Scanning E->F G Quantify Optical Density F->G H Generate Competition Curve & Calculate Ki G->H

Caption: Competitive binding autoradiography workflow.

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its ability to penetrate the central nervous system has made it an indispensable pharmacological tool for elucidating the role of oxytocin in complex social behaviors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Understanding its mechanism of action and pharmacological profile is crucial for the accurate design and interpretation of experiments in both basic and translational research.

References

L-368,899: A Technical Guide to a Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-368,899, a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR). Initially developed for potential use in managing preterm labor, this compound has become a critical pharmacological tool in neuroscience research.[1][2][3] Its ability to penetrate the blood-brain barrier allows for the investigation of the central nervous system's oxytocinergic pathways and their role in complex social behaviors.[1][4][5]

Core Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor. The OTR is a class A G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand oxytocin, initiates a cascade of intracellular signaling events.[6][7] this compound competitively binds to the receptor, preventing oxytocin from binding and thereby inhibiting the initiation of these downstream pathways. This blockade effectively prevents the physiological and behavioral effects mediated by oxytocin.

Oxytocin Receptor Signaling Pathway Blockade

The oxytocin receptor primarily couples to Gαq and Gαi proteins.[6][8] The canonical signaling pathway involves the activation of Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[6] These events trigger various downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) and RhoA/Rho kinase pathways.[7][8] this compound blocks the initial step of this cascade—the activation of the G-protein by the receptor.

cluster_membrane Cell Membrane cluster_antagonist cluster_ligand cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves L368899 This compound L368899->OTR Binds & Blocks OXT Oxytocin OXT->OTR Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Contraction, Neuromodulation) Ca->Response MAPK MAPK Pathway PKC->MAPK Rho RhoA/Rho Kinase Pathway PKC->Rho MAPK->Response Rho->Response

Diagram of the OTR signaling pathway and this compound antagonism.

Quantitative Data

The binding affinity and selectivity of this compound have been characterized across various species and tissues.

Binding Affinity and Selectivity

The following table summarizes the inhibitory constants (IC₅₀ or Kᵢ) of this compound for the oxytocin receptor and the structurally related vasopressin (AVPR) receptors. Lower values indicate higher binding affinity.

Receptor TargetSpecies/TissueBinding Constant (nM)Reference
Oxytocin Receptor (OTR) Rat UterusIC₅₀ = 8.9[2][9]
Human UterusIC₅₀ = 26[2][9]
Coyote BrainKᵢ = 12.38[1]
Vasopressin 1a Receptor (AVPR1a) GeneralIC₅₀ = 370[9]
Coyote BrainKᵢ = 511.6[1]
Human LiverIC₅₀ = 510[2]
Rat LiverIC₅₀ = 890[2]
Vasopressin 2 Receptor (AVPR2) GeneralIC₅₀ = 570[9]
Human KidneyIC₅₀ = 960[2]
Rat KidneyIC₅₀ = 2400[2]

Note: In coyote brain tissue, this compound was found to be approximately 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor.[1][3][10] However, one study using human brain tissue suggested a slightly higher affinity for AVPR1a over OTR, highlighting potential species and tissue differences.[11]

Pharmacokinetic Properties

While suboptimal pharmacokinetics in primates limited its clinical development for preterm labor, its properties are suitable for preclinical research.[1][12]

ParameterSpeciesDose/RouteValueReference
Half-life (t½) Rat & DogIV~2 hours[2][13]
Plasma Clearance Rat & DogIV23 - 36 ml/min/kg[2][13]
Oral Bioavailability Female Rat5 mg/kg14%[2][13]
Male Rat5 mg/kg18%[2][13]
Dog5 mg/kg17%[13]
Time to Peak (CSF) Coyote3 mg/kg, IM15 - 30 minutes[1][3]
Brain Penetration Rhesus Monkey1 mg/kg, IVAccumulates in limbic areas[5]

Experimental Protocols

The primary method for determining the binding affinity and selectivity of compounds like this compound is the competitive radioligand binding assay.[14][15]

Methodology: Competitive Radioligand Binding Assay

This protocol outlines a typical procedure for assessing the affinity of this compound (the "competitor") for the oxytocin receptor.

1. Membrane Preparation:

  • Homogenize tissue or cells known to express the oxytocin receptor (e.g., uterine tissue, specific brain regions) in a cold lysis buffer.[16]

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an assay binding buffer. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[16]

2. Assay Incubation:

  • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the oxytocin receptor (e.g., ¹²⁵I-ornithine vasotocin analog), and varying concentrations of unlabeled this compound.[14][16]

  • Include control wells for:

    • Total Binding: Contains membranes and radioligand only.
    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known OTR ligand to saturate the receptors.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[16]

3. Separation of Bound and Free Ligand:

  • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester (vacuum manifold).[14][16] The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

4. Quantification and Data Analysis:

  • Dry the filters and add a scintillation cocktail.

  • Measure the radioactivity retained on each filter using a scintillation counter.[16]

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Analysis p1 Homogenize OTR-expressing tissue or cells p2 Centrifuge to isolate cell membranes p1->p2 p3 Wash & resuspend membranes in assay buffer p2->p3 i1 Combine membranes, radioligand, & varying [this compound] p3->i1 i2 Incubate to reach binding equilibrium i1->i2 s1 Rapid vacuum filtration to trap membranes i2->s1 s2 Wash filters with ice-cold buffer s1->s2 a1 Measure radioactivity on filters s2->a1 a2 Plot % specific binding vs. [this compound] a1->a2 a3 Calculate IC50 and Ki values a2->a3

Workflow for a competitive radioligand binding assay.

References

L-368,899: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and experimental applications of the selective oxytocin receptor antagonist, L-368,899. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology and application of this compound in studying oxytocinergic signaling.

Chemical Structure and Physicochemical Properties

This compound is a non-peptide, small-molecule antagonist of the oxytocin receptor (OTR). Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide[1]
CAS Number 148927-60-0 (free base), 160312-62-9 (HCl salt)[1][2]
Chemical Formula C₂₆H₄₂N₄O₅S₂[1]
Molar Mass 554.77 g·mol⁻¹ (free base), 591.22 g·mol⁻¹ (HCl salt)[1][2]
Appearance Solid powder[2]
Solubility Water: Soluble to 100 mM (hydrochloride salt). DMSO: Soluble to 100 mM.[3]
SMILES CC1(C)[C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3)(=O)=O)CC[C@@H]1C[C@@H]2NC(--INVALID-LINK--N)=O[1]

Pharmacological Properties

This compound acts as a potent and selective competitive antagonist of the oxytocin receptor. It exhibits high affinity for the OTR with significant selectivity over the structurally related vasopressin (AVP) receptors, V1a and V2.

Table 2: Pharmacological Profile of this compound

ParameterSpeciesTissue/ReceptorValueReference
IC₅₀ RatUterus (OTR)8.9 nM[4][5]
HumanUterus (OTR)26 nM[4]
RatLiver (V1a)890 nM[4]
RatKidney (V2)2400 nM[4]
HumanLiver (V1a)510 nM[4]
HumanKidney (V2)960 nM[4]
Kᵢ CoyoteBrain (OTR)12.38 nM[6]
CoyoteBrain (AVPR1a)511.6 nM[6]
Selectivity -OTR vs. V1a/V2> 40-fold[5][6]
In Vivo Efficacy (ED₅₀) RatInhibition of OT-induced uterine contractions (i.v.)0.35 mg/kg[2]

Pharmacokinetic Profile

This compound is orally bioavailable and can cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin receptor antagonism.[1]

Table 3: Pharmacokinetic Parameters of this compound

ParameterSpeciesDose & RouteValueReference
Oral Bioavailability Rat (female)5 mg/kg14%[4][7]
Rat (male)5 mg/kg18%[4][7]
Rat (male)25 mg/kg41%[4][7]
Dog5 mg/kg17%[7]
Dog33 mg/kg41%[7]
Half-life (t₁/₂) Rat, Dogi.v.~2 hours[4][7]
Plasma Clearance Rat, Dogi.v.23 - 36 ml/min/kg[4][7]
Volume of Distribution (Vdss) Rati.v.2.0 - 2.6 L/kg[4][7]
Dogi.v.3.4 - 4.9 L/kg[4][7]
Brain Penetration Rhesus Monkeyi.v.Accumulates in limbic areas (hypothalamus, amygdala, septum)[8]
CSF Peak Coyote3 mg/kg i.m.15 - 30 minutes[6][9]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The oxytocin receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events are crucial for the various physiological effects of oxytocin, including uterine contractions and social bonding.

G_protein_signaling Oxytocin Receptor Signaling and Antagonism by this compound oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds & Activates l368899 This compound l368899->otr Binds & Blocks g_protein Gq/11 otr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Responses (e.g., uterine contraction, neurotransmission) ca2->cellular_response pkc->cellular_response competitive_binding_workflow Competitive Binding Assay Workflow prep Tissue Preparation (e.g., brain sections, uterine membrane prep) incubation Incubation (Tissue + Radioligand + this compound) prep->incubation wash Washing (Remove unbound radioligand) incubation->wash radioligand Radioligand (e.g., ¹²⁵I-OVTA) radioligand->incubation competitor This compound (increasing concentrations) competitor->incubation detection Detection (e.g., Autoradiography, Scintillation Counting) wash->detection analysis Data Analysis (Competition curve fitting to determine Ki/IC₅₀) detection->analysis social_behavior_workflow Social Behavior Experimental Workflow acclimation Acclimation of Mice to testing environment treatment Administration (this compound or Vehicle) acclimation->treatment delay Waiting Period (e.g., 30 minutes) treatment->delay behavioral_test Social Behavior Test (e.g., Social Preference, Tube Test) delay->behavioral_test recording Video Recording of the interaction behavioral_test->recording analysis Behavioral Scoring (e.g., time spent in interaction zone, dominance) recording->analysis

References

L-368,899: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 148927-60-0 (free base)[1][2][3] CAS Number (HCl salt): 160312-62-9[3][4][5][6]

An In-depth Technical Guide to the Core

This technical guide provides a comprehensive overview of L-368,899, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[4][7] Initially investigated for its potential in managing preterm labor, this compound has become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[7][8] This document details its mechanism of action, pharmacological properties, and key experimental data.

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor.[7] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[7] The OTR is primarily coupled to the Gq/11 family of G-proteins.[7] Blockade of OTR activation by this compound inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.[7]

Signaling Pathway

Gq_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq_protein Gq/11 OTR->Gq_protein Activates This compound This compound This compound->OTR Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contractions Uterine Contractions Ca2->Contractions PKC->Contractions

Caption: Oxytocin receptor signaling and inhibition by this compound.

Pharmacological Properties

Binding Affinity and Selectivity

This compound exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin receptors (V1a and V2).

Receptor Binding Data
Parameter Value
IC₅₀ (rat uterus OTR)8.9 nM[2][4][5]
IC₅₀ (human uterus OTR)26 nM[2][4][5]
IC₅₀ (human liver V1a)510 nM[4]
IC₅₀ (human kidney V2)960 nM[4]
IC₅₀ (rat liver V1a)890 nM[4]
IC₅₀ (rat kidney V2)2400 nM[4]
Selectivity (vs. V1a)> 40-fold
Selectivity (vs. V2)> 40-fold
Binding Affinity (coyote OTR)12 nM[9][10][11]
Pharmacokinetics

This compound demonstrates similar pharmacokinetic profiles in rats and dogs.[12] It is orally bioavailable and can cross the blood-brain barrier.[1][2]

Pharmacokinetic ParametersRatDog
t₁/₂ (IV) ~2 hr[4][12]~2 hr[4][12]
Plasma Clearance (IV) 23-36 ml/min/kg[4][12]23-36 ml/min/kg[4][12]
Vdss (IV) 2.0-2.6 L/kg[4][12]3.4-4.9 L/kg[4][12]
Oral Bioavailability (5 mg/kg) 14% (female), 18% (male)[4][5][12]17% (female)[12]
Oral Bioavailability (25 mg/kg) 17% (female), 41% (male)[4][12]-
Oral Bioavailability (33 mg/kg) -41% (female)[12]
  • Absorption: Rapidly absorbed after oral administration, with mean Cmax achieved at <1 hour at low doses and between 1 and 4 hours at higher doses.[12]

  • Metabolism: Extensively metabolized in both rats and dogs, with less than 10% of the dose excreted unchanged.[12] Gender and dose-dependent pharmacokinetics in rats are attributed to differences in and saturation of hepatic metabolism.[12]

  • Elimination: The primary route of elimination is via the feces, containing over 70% of the radioactive dose within 48 hours, mainly as metabolites.[12]

Experimental Protocols

In Vivo Uterine Contraction Assay

This assay is used to determine the in vivo potency of this compound in antagonizing oxytocin-induced uterine contractions.

Methodology:

  • Animal Model: Anesthetized, proestrus-like rats.

  • Surgical Preparation: A water-filled balloon-tipped cannula is placed into a uterine horn to monitor intrauterine pressure.

  • Baseline Measurement: Record baseline uterine activity.

  • Drug Administration: Administer this compound at various doses via the desired route (e.g., intravenous infusion).

  • Oxytocin Challenge: Administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.

  • Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of this compound required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated. In vivo, this compound shows a dose-related antagonism of oxytocin-stimulated uterine contractions with an AD₅₀ value of 0.35 mg/kg when infused intravenously.[2]

Experimental Workflow

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Rat B Insert Uterine Cannula A->B C Record Baseline Uterine Activity D Administer this compound C->D E Administer Oxytocin (Challenge) D->E F Record Uterine Contractions E->F G Quantify Contractile Response (AUC) F->G H Calculate AD₅₀ G->H

Caption: Workflow for in vivo uterine contraction assay.

Applications in Research

This compound is a critical tool for investigating the centrally mediated roles of oxytocin, including social behavior and pair bonding.[1] Studies in primates have shown that this compound can reduce behaviors such as food sharing, sexual activity, and infant care, highlighting the importance of oxytocinergic signaling in these social processes.[1] Due to its ability to cross the blood-brain barrier, it is suitable for both peripheral and central nervous system studies.[7]

Clinical Significance

This compound was the first orally active oxytocin antagonist to enter clinical trials for the potential management of preterm labor.[8] In Phase I human studies, it was generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[8] Furthermore, it effectively blocked oxytocin-stimulated uterine activity in postpartum women.[8][13] However, further clinical development was not pursued due to suboptimal oral bioavailability and pharmacokinetics in primates.[13]

References

L-368,899: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Initially developed in the 1990s by Merck as a potential therapeutic agent for the management of preterm labor, its journey has transitioned from a tocolytic candidate to a valuable pharmacological tool in neuroscience research.[2][3][4] Its ability to cross the blood-brain barrier has made it instrumental in elucidating the central roles of oxytocin in complex social behaviors.[5][6] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its pharmacological activity.

Discovery and History

The development of this compound originated from a targeted screening program aimed at identifying non-peptide, orally active oxytocin antagonists for the prevention of preterm labor.[4] At the time, existing oxytocin antagonists were primarily peptide-based, limiting their oral bioavailability and therapeutic potential. This compound, a small molecule, emerged as a promising candidate due to its potent and selective antagonism of the oxytocin receptor.[4]

In preclinical animal studies, this compound demonstrated efficacy in inhibiting both spontaneous and oxytocin-induced uterine contractions.[7] It progressed to Phase I human clinical trials, where it was generally well-tolerated and showed significant plasma levels after oral administration.[4] However, its development for tocolysis was ultimately halted due to suboptimal oral bioavailability and pharmacokinetic profiles in primates.[2][7]

Despite its discontinuation for its initial indication, the unique properties of this compound, particularly its ability to penetrate the central nervous system, opened new avenues for its use in research.[5] Scientists began using it to investigate the role of central oxytocin signaling in a variety of social behaviors, including pair bonding, maternal care, and sexual activity.[5][6] Today, this compound is a widely used research tool in behavioral neuroscience.[2][3]

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1][8] The primary signaling pathway of the OTR involves its coupling to the Gq/11 family of G-proteins, which leads to the activation of phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in physiological responses such as uterine muscle contraction.[9] By blocking the initial binding of oxytocin, this compound effectively inhibits this entire signaling pathway.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR L368899 This compound L368899->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response Ca_release->Response PKC_activation->Response

Oxytocin Receptor Signaling and this compound Inhibition.

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits high affinity for the oxytocin receptor and good selectivity over the structurally related vasopressin (V1a and V2) receptors. The following tables summarize the in vitro binding data for this compound across various species.

Table 1: this compound IC50 Values for Oxytocin Receptors

SpeciesTissue/ReceptorIC50 (nM)Reference(s)
RatUterus8.9[10]
HumanUterus26[10]

Table 2: this compound Binding Affinity (Ki) and Selectivity

SpeciesReceptorBinding Affinity (Ki, nM)Selectivity (fold) vs. OTRReference(s)
CoyoteOXTR12.38-[2]
CoyoteAVPR1a511.6~41[2]
HumanV1a370>40
HumanV2570>60

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity of this compound for the oxytocin and vasopressin receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., human myometrium, rat uterus, or cells transfected with the receptor).

  • Radioligand: e.g., [³H]-oxytocin for OTR, [³H]-arginine vasopressin for V1a/V2 receptors.

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and a protease inhibitor cocktail).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for the competition curve.

  • Assay setup: In reaction tubes, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin or vasopressin.

  • Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

start Start prepare_reagents Prepare Reagents: - Receptor Source - Radioligand - this compound Dilutions start->prepare_reagents assay_setup Set Up Assay Tubes: - Total Binding - Non-specific Binding - Competition prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis: Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow.

In Vivo Uterine Contraction Assay

This protocol describes a method to assess the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in an animal model.

Animal Model:

  • Female Sprague-Dawley rats, ovariectomized and estrogen-primed to sensitize the uterus to oxytocin.

Materials:

  • This compound hydrochloride.

  • Oxytocin.

  • Anesthetic.

  • Intrauterine balloon catheter connected to a pressure transducer.

  • Data acquisition system.

Procedure:

  • Animal preparation: Anesthetize the estrogen-primed rat. Surgically insert a saline-filled balloon-tipped catheter into one of the uterine horns.

  • Baseline measurement: Record baseline uterine activity for a stabilization period.

  • This compound administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Oxytocin challenge: At a predetermined time after this compound administration, administer a bolus of oxytocin to induce uterine contractions.

  • Data acquisition: Continuously record the frequency and amplitude of uterine contractions.

  • Data analysis: Quantify the contractile response (e.g., area under the curve). Determine the dose of this compound required to reduce the oxytocin-induced response by 50% (AD50).[11]

Rationale for Development and Transition to Research Tool

The initial development of this compound was driven by a clear clinical need for a safe, effective, and orally bioavailable tocolytic agent to manage preterm labor. The rationale was to create a selective antagonist that would block the effects of oxytocin on the uterus without significantly affecting the vasopressin system. While it showed promise in preclinical and early clinical studies, its pharmacokinetic limitations in primates led to the cessation of its development for this indication. However, its ability to cross the blood-brain barrier, a feature not essential for a tocolytic, made it an ideal candidate for investigating the central effects of oxytocin. This led to its successful transition into a widely used tool in neuroscience research.

clinical_need Clinical Need: Preterm Labor Management desired_properties Desired Properties: - Oral Bioavailability - High Selectivity for OTR clinical_need->desired_properties limitations_peptides Limitations of Peptide Antagonists limitations_peptides->desired_properties development_l368899 Development of this compound (Non-peptide Antagonist) desired_properties->development_l368899 preclinical_success Preclinical & Early Clinical Success (Tocolytic Effect) development_l368899->preclinical_success bbb_penetration Discovery of Blood-Brain Barrier Penetration development_l368899->bbb_penetration pk_limitations Pharmacokinetic Limitations in Primates preclinical_success->pk_limitations discontinuation_tocolysis Discontinuation for Tocolysis pk_limitations->discontinuation_tocolysis new_application New Application: Neuroscience Research Tool discontinuation_tocolysis->new_application bbb_penetration->new_application investigation_social_behavior Investigation of Central Oxytocin Effects on Social Behavior new_application->investigation_social_behavior

Development Rationale of this compound.

Conclusion

This compound represents a significant milestone in the development of non-peptide oxytocin receptor antagonists. Although it did not achieve its initial clinical goal, its journey highlights the serendipitous nature of drug discovery. Its well-characterized pharmacology, including its high affinity and selectivity for the oxytocin receptor, combined with its ability to cross the blood-brain barrier, has solidified its place as an indispensable tool for researchers investigating the multifaceted roles of oxytocin in the central nervous system. This guide provides a foundational technical understanding for scientists utilizing this compound in their research endeavors.

References

L-368,899 role in social behavior research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-368,899's Role in Social Behavior Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, non-peptide, and orally bioavailable small molecule that acts as a selective antagonist for the oxytocin receptor (OXTR).[1] Originally developed in the 1990s for potential use in managing preterm labor, its clinical utility for that purpose was limited.[2][3] However, its ability to cross the blood-brain barrier and selectively block central oxytocin receptors has made it an invaluable pharmacological tool in the field of social neuroscience.[1][2][4] Researchers widely use this compound to investigate the causal role of endogenous oxytocin signaling in regulating a wide array of social behaviors across various species, including rodents and non-human primates.[1][2][5] This guide provides a comprehensive overview of this compound's pharmacology, its application in key research areas, and detailed experimental methodologies.

Pharmacology and Mechanism of Action

This compound exerts its effects by competitively binding to the oxytocin receptor, thereby preventing the endogenous neuropeptide oxytocin from activating its downstream signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that can couple to different G-proteins, primarily Gαq and Gαi, to mediate diverse physiological and behavioral responses.[6][7][8] By blocking these pathways, this compound allows researchers to probe the necessity of oxytocin signaling for specific behaviors.

Binding Affinity and Selectivity

The utility of this compound stems from its high affinity for the oxytocin receptor and its selectivity over the structurally similar vasopressin (AVP) receptors, particularly the vasopressin 1a receptor (V1aR), which is also implicated in social behaviors. However, its selectivity can vary across species.

ReceptorSpecies/TissueBinding Affinity (IC₅₀ or Kᵢ)Selectivity vs. OXTRCitation(s)
Oxytocin Receptor (OXTR) Human (uterus)IC₅₀ = 8.9 nM-[3]
Rat (uterus)IC₅₀ = 26 nM-[3]
Coyote (brain)Kᵢ = 12.38 nM-[2]
Vasopressin V1a Receptor HumanIC₅₀ = 370 nM>40-fold[3]
Coyote (brain)Kᵢ = 511.6 nM~41-fold[2]
Vasopressin V2 Receptor HumanIC₅₀ = 570 nM>64-fold[3]

Note: One study using human brain tissue suggested that this compound may have a slightly higher affinity for the AVPR1a than the OXTR, highlighting the importance of considering tissue- and species-specific binding profiles.[9]

Pharmacokinetics

This compound is noted for its rapid brain penetration and accumulation in limbic system areas rich in oxytocin receptors, such as the hypothalamus, septum, amygdala, and hippocampus, following peripheral administration.[1][10]

  • Administration: Commonly administered via intraperitoneal (i.p.), intravenous (i.v.), or intramuscular (i.m.) injection.[2][4][10][11]

  • Central Nervous System (CNS) Penetration: Following peripheral injection, this compound is detectable in the cerebrospinal fluid (CSF).[2][10][12] In coyotes, intramuscular injection led to peak CSF concentrations between 15 and 30 minutes.[2][5]

  • Metabolism: The compound is metabolized extensively, with less than 10% excreted unchanged.[13] First-pass liver metabolism has been observed, particularly in rhesus macaques.[2]

Signaling Pathway

Oxytocin binding to its receptor (OXTR) typically initiates two main signaling cascades. This compound blocks the initiation of these pathways. The canonical Gαq pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent downstream effects.[7][8] The receptor can also couple to Gαi proteins, which can modulate different cellular processes.[7][8]

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space OXT Oxytocin OTR Oxytocin Receptor (OXTR) OXT->OTR Binds & Activates L368899 This compound L368899->OTR Binds & Blocks Gq Gαq OTR->Gq Activates Gi Gαi OTR->Gi PLC PLC Gq->PLC Activates Behavior Social Behavior Modulation Gi->Behavior Modulates Ca2 Ca²⁺ Increase PLC->Ca2 Leads to Ca2->Behavior Modulates

Caption: Oxytocin receptor signaling and the antagonistic action of this compound.

Applications in Social Behavior Research

This compound has been instrumental in demonstrating the necessity of oxytocin signaling in a variety of social contexts.

Social Preference, Recognition, and Memory

A key role of oxytocin is to enhance the salience of social stimuli. By blocking OXTR, this compound has been shown to disrupt various forms of social discrimination.

  • Sex Preference: Systemic administration of this compound in male mice was found to eliminate the natural preference for investigating a female conspecific over a male, without altering the total time spent in social investigation.[14] This suggests a role for oxytocin in modulating the salience of specific social cues rather than general social motivation.[14]

  • Social Approach: In both male and female California mice, site-specific infusion of this compound into the nucleus accumbens (NAc) reduced social approach time towards an unfamiliar individual.[15]

  • Social Avoidance: In female California mice previously exposed to social defeat stress, systemic this compound increased social approach, suggesting that endogenous oxytocin signaling in specific brain regions like the anteromedial bed nucleus of the stria terminalis (BNST) can promote stress-induced social avoidance.[11]

Pair Bonding and Social Attachment

Oxytocin is a critical mediator of social bonding in monogamous species.

  • Prairie Voles: Studies in prairie voles, a socially monogamous rodent, have utilized this compound to explore oxytocin's role in pair bonding. Research indicates that OXTR activation is crucial for the formation and expression of partner preference.[16] Interestingly, intracerebroventricular injection of this compound was shown to reverse the blunting effect of pair bonding on fear learning, suggesting that oxytocin signaling mediates the "social buffering" effect of a pair bond.[17]

  • Coyotes: The characterization of this compound's pharmacokinetics and binding affinity in coyotes, a monogamous canid, paves the way for future studies on the neurobiology of pair bonding in species outside of rodents and primates.[2][5]

Maternal and Sexual Behavior

The foundational roles of oxytocin are in parturition and lactation, but its central effects on maternal and sexual behaviors are also profound.

  • Maternal Behavior: In rhesus monkeys, intravenous administration of this compound (1 or 3 mg/kg) reduced or eliminated a female's interest in infants.[10][12] However, in experienced mother mice, direct infusion of this compound into the left auditory cortex did not disrupt pup retrieval, suggesting that once the maternal circuit is established, it may not be acutely dependent on OXTR activation in that specific region.[18][19]

  • Sexual Behavior: The same study in rhesus monkeys demonstrated that this compound treatment also reduced or eliminated interest in sexual behavior.[10][12]

Social Hierarchy

The role of oxytocin in social dominance is complex and context-dependent.

  • Social Rank in Mice: In a study using the tube test to establish social rank, systemic administration of this compound (10 mg/kg) to dominant (first-rank) male mice had no effect on their social status.[4] However, when administered to second-rank mice, it caused a change in social rank in some groups, suggesting that oxytocin signaling may be more critical for maintaining subordinate or challenging positions within a hierarchy.[4][20]

Experimental Protocols and Methodologies

The successful application of this compound requires careful consideration of the experimental design, including drug preparation, administration, and the choice of behavioral assay.

Drug Preparation and Administration
  • Solubility: this compound hydrochloride is soluble in aqueous solutions like sterile saline and in DMSO. A common method involves dissolving the compound in a small amount of DMSO and then diluting it to the final concentration with saline.

  • Dosing: Doses vary by species and the behavior being studied, typically ranging from 1 to 20 mg/kg for systemic administration.[11][14][21]

  • Timing: For systemic injections, this compound is typically administered 20-30 minutes prior to behavioral testing to allow for CNS penetration.[11][14][22]

SpeciesBehavior StudiedDose (mg/kg)Route of Admin.Key FindingCitation(s)
Mouse Social Rank10Intraperitoneal (i.p.)No effect on dominant rank; affected subordinate rank.[4]
Sex Preference3Intraperitoneal (i.p.)Eliminated preference for female over male.[14]
Social Approach1 or 5Intraperitoneal (i.p.)Increased social approach in stressed females.[11]
Rat Social Behavior-Intraperitoneal (i.p.)Increased social avoidance in stressed rats.[23]
Prairie Vole Pair Bonding10Intraperitoneal (i.p.)Counteracted inhibitory effects of an OXTR agonist.[16]
Rhesus Monkey Maternal/Sexual Behavior1 or 3Intravenous (i.v.)Reduced or eliminated interest in infants and sex.[10]
General Experimental Workflow

A typical behavioral pharmacology experiment using this compound involves several key stages, from animal habituation to data interpretation.

Experimental_Workflow cluster_treatment Phase 3: Treatment Administration A Phase 1: Habituation B Phase 2: Group Assignment (Randomized) A->B C1 Control Group (Vehicle Injection) B->C1 C2 Experimental Group (this compound Injection) B->C2 D Phase 4: Pre-Test Interval (e.g., 20-30 minutes) C1->D C2->D E Phase 5: Behavioral Assay (e.g., Social Interaction Test) D->E F Phase 6: Data Collection & Analysis (e.g., Time spent interacting, preference scores) E->F G Phase 7: Interpretation of Results F->G

Caption: A generalized workflow for a social behavior experiment using this compound.
Key Behavioral Assays

  • Social Interaction Test:

    • Apparatus: A standard open-field arena or a three-chambered apparatus.

    • Protocol: The subject animal is habituated to the arena. A novel or "stimulus" animal is then introduced, often within a small enclosure to allow for non-physical interaction.

    • Measurement: The primary measure is the time the subject animal spends in a defined "interaction zone" around the stimulus animal. This compound administration typically reduces this interaction time.[11][15]

  • Social Recognition/Preference Test:

    • Apparatus: Often a three-chambered apparatus.

    • Protocol: The test involves multiple phases. First, the subject explores the arena with two empty enclosures. Next, a familiar animal is placed in one enclosure and a novel animal in the other.

    • Measurement: The time spent investigating the familiar versus the novel animal is recorded to calculate a preference index. This compound can impair the ability to discriminate between familiar and novel individuals.[14]

  • Tube Test for Social Dominance:

    • Apparatus: A clear, narrow tube that does not permit two animals to pass each other.

    • Protocol: Two mice from the same home cage are released simultaneously from opposite ends of the tube. The trial ends when one mouse forces the other to retreat out of the tube. The mouse that remains is deemed the "winner."

    • Measurement: Wins and losses are recorded over multiple trials to establish a stable hierarchy. The effect of this compound on the established ranks is then tested.[4][20]

Considerations and Limitations

While this compound is a powerful tool, researchers must be aware of its limitations:

  • Selectivity: Although highly selective for OXTR over V1aR and V2R in most reported assays, this is not absolute.[3] Researchers should be cautious about potential off-target effects, especially at higher doses, and consider the specific receptor binding profile in their species and tissue of interest.[9]

  • Blood-Brain Barrier Penetration: The entire field has heavily relied on a single 2007 publication in macaques to confirm that peripherally administered this compound enters the CNS.[2][12] While subsequent work in other species like coyotes supports this, pharmacokinetic profiles may not be generalizable across all species, doses, and administration routes.[2][5]

  • Peripheral vs. Central Effects: Because systemically administered this compound blocks both central and peripheral oxytocin receptors, it can be difficult to attribute behavioral changes solely to CNS effects.[2] Site-specific microinfusion studies are necessary to pinpoint the exact neural circuits involved.

Conclusion

This compound remains one of the most widely used and critical pharmacological antagonists for studying the central oxytocin system. Its ability to cross the blood-brain barrier and selectively block OXTR has provided causal evidence for the fundamental role of oxytocin in modulating social recognition, attachment, and context-dependent social responses. By understanding its pharmacological properties and employing rigorous experimental designs, researchers, scientists, and drug development professionals can continue to leverage this compound to unravel the complex neurobiology of social behavior and explore potential therapeutic avenues for disorders characterized by social dysfunction.

References

L-368,899: A Technical Guide to its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] Originally developed for the management of preterm labor, its ability to cross the blood-brain barrier and selectively block central OTRs has made it an invaluable tool in neuroscience research.[3][4] This guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, focusing on its pharmacological profile, experimental applications, and the underlying signaling pathways it modulates.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the oxytocin receptor. Its non-peptide nature allows for oral bioavailability and penetration into the CNS, where it accumulates in limbic areas.[3]

Binding Affinity and Selectivity

This compound demonstrates a strong binding affinity for the oxytocin receptor, with a notably high selectivity over the structurally related vasopressin 1a (V1a) and V2 receptors.[5] This selectivity is crucial for isolating the effects of oxytocin signaling in the CNS.

Table 1: Binding Affinity and Selectivity of this compound

SpeciesReceptorTissue/PreparationBinding Affinity (IC50/Ki, nM)Selectivity (Fold vs. OTR)Reference
RatOxytocinUterus8.9 (IC50)-[1]
Mammary8.9 ± 0.5 (Ki)-[5]
Vasopressin V1aLiver110 ± 13 (Ki)12.4 - 30.6[5]
Vasopressin V2Kidney570 (IC50)>64
HumanOxytocinUterus (cloned)7.6 ± 1.8 (Ki)-[5]
Uterus13 ± 1 (Ki)-[5]
Uterus26 (IC50)-[1]
Vasopressin V1aLiver180 ± 23 (Ki)13.8 - 23.7[5]
MacaqueOxytocinUterus20 ± 1 (Ki)-[5]
Vasopressin V1aLiver170 ± 30 (Ki)8.5[5]
CoyoteOxytocinBrain12.4 ± 3.4 (Ki)-[5]
Vasopressin V1aBrain512 ± 117 (Ki)41.2[5]
Pharmacokinetics

Pharmacokinetic studies in various animal models have demonstrated that this compound is rapidly absorbed and can penetrate the central nervous system.

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose & RouteTmaxCmaxt1/2BioavailabilityCNS PenetrationReference
Rat5 mg/kg (oral)<1 hr-~2 hr14-18%Yes[1][6]
25 mg/kg (oral)<1 hr--17-41%Yes[1][6]
Dog5 mg/kg (oral)<1 hr-~2 hr17%-[6]
33 mg/kg (oral)1-4 hr--41%-[6]
Rhesus Monkey1 mg/kg (IV)----Accumulates in hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus.[7][8]
Coyote3 mg/kg (IM)15-30 min (CSF)---Peaks in CSF at 15-30 minutes and returns to baseline by 45 minutes.[5][9]

Central Nervous System Effects

By antagonizing central oxytocin receptors, this compound has been shown to modulate a range of behaviors, including social interaction, anxiety, and memory formation.

Social Behavior

Oxytocin is a key regulator of social behaviors.[10] Studies using this compound have been instrumental in elucidating the role of endogenous oxytocin in social motivation and interaction.

  • Social Approach and Interaction: Systemic or site-specific administration of this compound into the nucleus accumbens has been shown to reduce social approach in both male and female California mice.[11][12] In rhesus monkeys, intravenous administration of this compound reduced or eliminated interest in infants and sexual behavior.[7][8] In adolescent male rats subjected to social instability stress, this compound treatment led to greater social avoidance.[13]

  • Social Rank: Studies in male mice suggest that while oxytocin receptor expression may be correlated with social rank, administration of this compound did not affect social dominance in first-rank mice, indicating that oxytocin may not be critical for maintaining dominant behavior.[14][15]

Anxiety and Stress

The oxytocin system is implicated in the regulation of anxiety and the stress response.[16][17] this compound has been used to investigate the anxiolytic effects of oxytocin.

  • In female California mice exposed to social defeat stress, a single systemic dose of this compound increased social approach, suggesting a reduction in social anxiety.[11] Conversely, in unstressed males, it decreased social approach.[11]

  • The protective effects of intranasal oxytocin against stress-induced impairments in hippocampal long-term potentiation (LTP) and spatial memory in rats were blocked by pretreatment with this compound.[18][19]

Learning and Memory

Oxytocin receptors are present in brain regions critical for learning and memory, such as the hippocampus and amygdala.[20][21]

  • This compound has been shown to block the protective effects of oxytocin on hippocampal spatial memory in stressed rats.[18][19]

  • In the lateral amygdala, oxytocin enhances inhibitory synaptic transmission, which can block the induction of long-term potentiation, a cellular correlate of memory formation.[21] Antagonism of these receptors by this compound would be expected to reverse this effect.

Experimental Protocols

The following sections outline generalized methodologies for key experiments involving this compound, synthesized from multiple cited studies.

Behavioral Pharmacology in Rodents

This protocol describes a typical experiment to assess the effects of this compound on social behavior in mice.

Workflow: Rodent Behavioral Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Acclimation habituation Habituation to Arena acclimation->habituation injection Systemic Injection (e.g., IP) habituation->injection drug_prep This compound Preparation drug_prep->injection behavioral_test Social Interaction Test injection->behavioral_test 30 min post-injection video_analysis Video Analysis behavioral_test->video_analysis stat_analysis Statistical Analysis video_analysis->stat_analysis

A typical workflow for a rodent behavioral study with this compound.

Protocol:

  • Animals: Male or female mice are group-housed and acclimated to the vivarium for at least one week prior to the experiment.

  • Drug Preparation: this compound is dissolved in a vehicle solution (e.g., sterile saline). Doses typically range from 1 to 5 mg/kg.[11]

  • Administration: Mice receive an intraperitoneal (IP) injection of either this compound or vehicle 30 minutes before behavioral testing.[11]

  • Behavioral Testing: The social interaction test is conducted in a novel arena. The test subject is placed in the arena with an unfamiliar conspecific. The duration of social behaviors (e.g., sniffing, grooming) is recorded for a set period.

  • Data Analysis: Videos of the behavioral sessions are scored by a trained observer blind to the experimental conditions. The data are then analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of this compound and vehicle.

Pharmacokinetic Study in Canids

This protocol outlines a study to determine the concentration of this compound in the central nervous system after peripheral administration in coyotes.[5][9]

Workflow: Pharmacokinetic Study

G cluster_procedure Procedure cluster_analysis Analysis injection IM Injection of this compound sampling Serial CSF and Blood Sampling injection->sampling Over 90 min lcms LC-MS/MS Analysis sampling->lcms pk_modeling Pharmacokinetic Modeling lcms->pk_modeling

A workflow for a pharmacokinetic study of this compound.

Protocol:

  • Animals: Captive adult coyotes are used for the study.

  • Drug Administration: this compound (e.g., 3 mg/kg) is administered via intramuscular (IM) injection.[5]

  • Sample Collection: Paired cerebrospinal fluid (CSF) and blood samples are collected at multiple time points over a 90-minute period.[5][9]

  • Sample Analysis: The concentration of this compound in the plasma and CSF is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The pharmacokinetic parameters, such as Tmax, Cmax, and half-life, are determined from the concentration-time data.

Signaling Pathways

This compound exerts its effects by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). The oxytocin receptor can couple to different G-proteins, primarily Gαq, leading to the activation of various intracellular signaling cascades.[17][22]

Signaling Pathway: Oxytocin Receptor Antagonism

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (GPCR) Gq Gαq OTR->Gq Activates OXT Oxytocin OXT->OTR Binds and Activates L368899 This compound L368899->OTR Binds and Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., changes in neuronal excitability, gene expression) Ca2->CellularResponse MAPK MAPK Pathway (e.g., ERK) PKC->MAPK MAPK->CellularResponse

References

The Non-Peptide Oxytocin Antagonist L-368,899: A Technical Overview of its Advantages and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Originally developed in the 1990s for the potential management of preterm labor, its unique pharmacological profile has made it a valuable tool in neuroscience research to investigate the central roles of oxytocin in social behaviors.[4][5] This technical guide provides an in-depth overview of the advantages of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.

Core Advantages of this compound

The utility of this compound in both preclinical and research settings stems from several key advantages over peptidic antagonists:

  • Non-Peptide Structure: As a small molecule, this compound is not susceptible to cleavage by peptidases, which contributes to its improved pharmacokinetic profile and oral bioavailability compared to peptide-based antagonists like atosiban.[6][7]

  • High Potency and Selectivity: this compound exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (AVP) receptors (V1a and V2), ensuring targeted pharmacological effects.[2][8]

  • Oral Bioavailability: Unlike peptide antagonists, this compound is orally active, which was a significant advancement in the development of tocolytic agents and facilitates its use in chronic dosing studies for behavioral research.[2][3][9]

  • Blood-Brain Barrier Penetration: this compound can cross the blood-brain barrier, making it an invaluable tool for investigating the central nervous system effects of oxytocin receptor blockade.[4][5] Studies in primates have shown its accumulation in limbic brain areas, which are crucial for social behaviors.[5][10]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Potency
ParameterSpecies/TissueValueReference(s)
IC₅₀ Rat Uterus OTR8.9 nM[1][8][11][12][13]
Human Uterus OTR26 nM[1][11][12]
Human Liver V1a Receptor370 nM[8][13]
Human Kidney V2 Receptor570 nM[8][13]
Ki Rat Uterine OTR3.6 nM[2]
Human Uterine OTR13 nM[2]
Coyote OTR12.38 nM[4]
Coyote AVPR1a511.6 nM[4]
pA₂ Rat Isolated Uterus8.9[2][12]
Table 2: Pharmacokinetic Parameters
ParameterSpeciesDose and RouteValueReference(s)
t₁/₂ Rat1, 2.5, 10 mg/kg IV~2 hr[1][9]
Dog1, 2.5, 10 mg/kg IV~2 hr[1][9]
Plasma Clearance Rat1, 2.5, 10 mg/kg IV23-36 ml/min/kg[1][9]
Dog1, 2.5, 10 mg/kg IV23-36 ml/min/kg[1][9]
Vdss Rat1, 2.5, 10 mg/kg IV2.0-2.6 L/kg[1][9]
Dog1, 2.5, 10 mg/kg IV3.4-4.9 L/kg[1][9]
Oral Bioavailability Rat (female)5 mg/kg14%[1][9]
Rat (male)5 mg/kg18%[1][9]
Dog5 mg/kg17%[9]
Dog33 mg/kg41%[9]
Cmax (Time) Coyote3 mg/kg IM15-30 min (in CSF)[4][14]

Signaling Pathways

This compound exerts its antagonistic effects by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR), thereby inhibiting downstream signaling cascades. The primary signaling pathway activated by the oxytocin receptor is the Gq/11 pathway.

OxytocinSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds L368899 This compound L368899->OTR Blocks Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoK RhoA/Rho Kinase Pathway Gq->RhoK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Uterine Contraction) Ca_ER->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response RhoK->Response

Caption: Oxytocin Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat uterus) or cells expressing the oxytocin receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Oxytocin) at a concentration close to its Kd.

    • Increasing concentrations of this compound (competitor).

    • Membrane preparation (typically 20-50 µg of protein).

  • Define non-specific binding in wells containing the radioligand and a high concentration of unlabeled oxytocin.

  • Define total binding in wells containing only the radioligand and membranes.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Separation and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RadioligandBindingWorkflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Buffer - [³H]-Oxytocin (Radioligand) - this compound (Competitor) prep_membranes->setup_assay add_membranes Add Membrane Suspension setup_assay->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_wash Vacuum Filtration & Washing incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count analyze_data Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki scint_count->analyze_data end End analyze_data->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

In Vitro Rat Uterine Contraction Assay

This protocol assesses the ability of this compound to antagonize oxytocin-induced contractions in isolated rat uterine tissue.[14]

1. Tissue Preparation:

  • Humanely euthanize a female rat pre-treated with estrogen (e.g., diethylstilbestrol) to sensitize the uterus.

  • Excise the uterine horns and place them in a bath of physiological salt solution (e.g., De Jalon's or Krebs' solution) at 32-37°C, aerated with 95% O₂ and 5% CO₂.

  • Cut longitudinal strips of the myometrium (approximately 2 cm long and 2-3 mm wide).

2. Mounting and Equilibration:

  • Mount one end of the uterine strip to a fixed hook in an organ bath and the other end to an isometric force transducer.

  • Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 60-90 minutes, with regular changes of the physiological salt solution.

3. Antagonist Activity Assessment:

  • Once a stable baseline of spontaneous contractions is achieved, add oxytocin to the bath at a concentration that produces a submaximal contractile response (e.g., EC₅₀ concentration).

  • After the oxytocin response has stabilized, add increasing cumulative concentrations of this compound to the bath at set time intervals.

  • Record the contractile activity (force and frequency) continuously.

  • To determine the pA₂, construct a cumulative concentration-response curve for oxytocin in the absence and presence of at least three different concentrations of this compound.

4. Data Analysis:

  • Measure the amplitude of the uterine contractions in response to oxytocin in the presence of different concentrations of this compound.

  • Calculate the concentration ratio for oxytocin (the ratio of the EC₅₀ of oxytocin in the presence of this compound to the EC₅₀ in its absence).

  • Construct a Schild plot by plotting the log (concentration ratio - 1) against the log molar concentration of this compound.

  • The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of the oxytocin system. Its advantages, including oral bioavailability, central nervous system penetration, and high selectivity for the oxytocin receptor, have enabled significant advances in our understanding of the role of oxytocin in complex social behaviors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important non-peptide oxytocin antagonist. While originally explored for tocolysis, its suboptimal oral bioavailability and pharmacokinetics in primates limited its clinical development for that indication.[4][6] However, these very properties have made it a widely used and valuable compound in preclinical research.[4]

References

L-368,899: A Technical Guide to Blood-Brain Barrier Penetration and Central Nervous System Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) penetration and central nervous system (CNS) distribution of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. The ability of this compound to cross the BBB is a critical attribute that enables its use as a pharmacological tool to investigate the central effects of oxytocin. This document consolidates available quantitative data, details experimental methodologies from key studies, and presents visual representations of experimental workflows and CNS distribution patterns.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound, with a focus on data relevant to its CNS penetration.

Table 1: Cerebrospinal Fluid (CSF) and Plasma Pharmacokinetics of this compound in Male Rhesus Monkeys and Coyotes

SpeciesDose & RouteTime PointMean CSF Concentration (ng/mL)Mean Plasma Concentration (ng/mL)Reference
Rhesus Monkey1 mg/kg, IV40 minPresent (unquantified)-[1][2]
Rhesus Monkey1 mg/kg, IV110 minPeak Concentration-[2]
Rhesus Monkey1 mg/kg, IV255 min1.5% of 15-min plasma levelUndetectable[2]
Coyote3 mg/kg, IM15 - 30 minPeak ConcentrationSlowly Accumulating[3][4][5]
Coyote3 mg/kg, IM45 minReturn to Baseline-[3]

IV: Intravenous; IM: Intramuscular

Table 2: Brain Tissue Distribution of this compound in Male Rhesus Monkeys (60 minutes post 1 mg/kg IV injection)

Brain RegionThis compound ConcentrationReference
HypothalamusAccumulated (above 12 ng/mg)[1][2]
SeptumAccumulated (above 12 ng/mg)[1][2][6]
Orbitofrontal CortexAccumulated (above 12 ng/mg)[1][2][6]
AmygdalaAccumulated (above 12 ng/mg)[1][2][6]
HippocampusAccumulated (above 12 ng/mg)[1][2][6]
Visual CortexNot Detectable[2]
Parietal CortexNot Detectable[2]
CaudateNot Detectable[2]
CerebellumNot Detectable[2]
BrainstemNot Detectable[2]

Table 3: General Pharmacokinetic Parameters of this compound in Rats and Dogs

| Species | Parameter | Value | Reference | |---|---|---| | Rat & Dog | Half-life (t½) | ~2 hours |[7][8] | | Rat & Dog | Plasma Clearance | 23 - 36 mL/min/kg |[7][8] | | Rat | Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg |[7][8] | | Dog | Volume of Distribution (Vdss) | 3.4 - 4.9 L/kg |[7][8] | | Female Rat (5 mg/kg) | Oral Bioavailability | 14% |[7][8] | | Male Rat (5 mg/kg) | Oral Bioavailability | 18% |[7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the experimental protocols used in key studies assessing the BBB penetration of this compound.

Study in Rhesus Monkeys
  • Objective: To determine if peripherally administered this compound crosses the blood-brain barrier and to characterize its distribution in the CNS.[1][2]

  • Animal Model: Four male rhesus monkeys.[1]

  • Drug Administration: A single intravenous (IV) injection of this compound at a dose of 1 mg/kg.[1]

  • Sample Collection:

    • Cerebrospinal Fluid (CSF): CSF samples were collected at various intervals over a 4-hour period following drug administration.[1]

    • Brain Tissue: Brains were collected at 60 minutes post-injection.[1]

  • Analytical Method: The concentration of this compound in plasma, CSF, and brain tissue was determined using an unspecified assay with a lower limit of detection of 12 ng/mg for brain tissue.[2]

Study in Coyotes
  • Objective: To evaluate the pharmacokinetics of this compound in blood and CSF.[3][4][5]

  • Animal Model: Captive coyotes (Canis latrans).[3]

  • Drug Formulation and Administration: this compound was formulated in saline and administered via intramuscular (IM) injection at a dose of 3 mg/kg.[3]

  • Sample Collection: Paired blood and CSF samples were collected over a 90-minute time course.[3][4][5]

  • Analytical Method: The specific analytical method for quantifying this compound in the collected samples was not detailed in the provided search results.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships related to the study of this compound's CNS penetration.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Rhesus Monkey / Coyote Drug_Admin This compound Administration (IV or IM) Animal_Model->Drug_Admin Blood_Sampling Blood Sampling Drug_Admin->Blood_Sampling CSF_Sampling CSF Sampling Drug_Admin->CSF_Sampling Brain_Tissue_Harvest Brain Tissue Harvest Drug_Admin->Brain_Tissue_Harvest Quantification Quantification of this compound Blood_Sampling->Quantification CSF_Sampling->Quantification Brain_Tissue_Harvest->Quantification

Caption: Experimental workflow for assessing this compound CNS penetration.

BBB_Penetration_and_Distribution cluster_periphery Peripheral Circulation cluster_cns Central Nervous System L368899_in_Blood This compound in Bloodstream BBB Blood-Brain Barrier L368899_in_Blood->BBB Crosses CSF Cerebrospinal Fluid BBB->CSF Enters Limbic_System Limbic System (Hypothalamus, Amygdala, etc.) BBB->Limbic_System Accumulates Selectively Other_Regions Other Brain Regions (Cortex, Cerebellum, etc.) BBB->Other_Regions Not Detected

Caption: Proposed transport and distribution of this compound across the BBB.

References

L-368,899: A Technical Guide for Studying Oxytocin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its utility in elucidating the complex signaling pathways of oxytocin makes it an invaluable tool for research in neuroscience, reproductive biology, and drug development. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling cascades.

Introduction to this compound

This compound is a small molecule, orally bioavailable, and brain-penetrant oxytocin receptor antagonist.[1] Initially developed for potential use in preventing premature labor, it has become a widely used pharmacological tool to investigate the central and peripheral roles of oxytocin.[2] Its high selectivity for the oxytocin receptor over the structurally related vasopressin receptors allows for the specific interrogation of oxytocin-mediated physiological and behavioral processes.[2]

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling. The primary signaling cascade coupled to the OTR is the Gαq protein pathway, which activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), triggering various cellular responses.

Quantitative Data: Binding Affinity and Selectivity

The binding affinity and selectivity of this compound have been characterized across various species and receptor subtypes. The following tables summarize the key quantitative data for easy comparison.

Table 1: Binding Affinity (IC50/Ki) of this compound for Oxytocin Receptors (OTR)

Species/TissueIC50 (nM)Ki (nM)Reference(s)
Rat Uterus8.9-[3]
Human Uterus26-[3]
Coyote Brain-12.38[2]

Table 2: Selectivity Profile of this compound - Comparison with Vasopressin Receptors

Receptor SubtypeSpecies/TissueIC50 (nM)Ki (nM)Selectivity (fold) vs. OTRReference(s)
Vasopressin V1a-370-> 40
Vasopressin V2-570-> 60
Vasopressin V1aCoyote Brain-511.6~41[2]
Vasopressin ReceptorHuman Liver510--[3]
Vasopressin ReceptorHuman Kidney960--[3]
Vasopressin ReceptorRat Liver890--[3]
Vasopressin ReceptorRat Kidney2400--[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these concepts.

OxytocinSignalingPathway Oxytocin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates CellularResponse Cellular Responses (e.g., muscle contraction) Ca->CellularResponse Directly modulates PKC->CellularResponse Phosphorylates targets Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 This compound L368899->OTR Binds & Inhibits

Caption: Oxytocin signaling pathway and the inhibitory action of this compound.

ExperimentalWorkflow Experimental Workflow: In Vitro Uterine Contraction Assay cluster_prep Tissue Preparation cluster_treatment Treatment and Challenge cluster_analysis Data Acquisition and Analysis TissuePrep Isolate uterine tissue strips Mounting Mount strips in organ bath with physiological saline TissuePrep->Mounting Equilibration Equilibrate to establish spontaneous contractions Mounting->Equilibration Antagonist Add this compound (or vehicle control) Equilibration->Antagonist Incubation Incubate for a defined period Antagonist->Incubation Agonist Add Oxytocin to induce contractions Incubation->Agonist Record Record contractile force, frequency, and duration Agonist->Record Analysis Calculate IC50 or pA2 values for this compound Record->Analysis

Caption: Workflow for assessing this compound antagonist activity in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Competitive Binding Assay

This assay determines the affinity of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 cells or uterine tissue)

  • Radioligand (e.g., [³H]-Oxytocin)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled oxytocin (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Uterine Contraction Assay

This functional assay assesses the ability of this compound to inhibit oxytocin-induced contractions in isolated uterine tissue.

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat, rabbit)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • This compound

  • Oxytocin

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the uterine horns. Place the tissue in cold PSS. Cut longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).

  • Mounting: Mount the uterine strips in the organ baths containing PSS maintained at 37°C and continuously gassed. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer. Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washes, until stable spontaneous contractions are observed.

  • Antagonist Incubation: Add cumulative concentrations of this compound to the organ bath at set intervals (e.g., 20 minutes).

  • Oxytocin Challenge: After the final concentration of this compound has been added and allowed to incubate, add a concentration of oxytocin that produces a submaximal contraction (e.g., EC₈₀) to the bath.

  • Data Recording: Continuously record the contractile force, frequency, and duration of contractions throughout the experiment.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after the addition of this compound and oxytocin.

    • Construct concentration-response curves for the inhibitory effect of this compound on oxytocin-induced contractions.

    • Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. This provides a measure of the antagonist's potency.

Conclusion

This compound is a robust and reliable pharmacological tool for the investigation of oxytocin signaling pathways. Its high selectivity and ability to cross the blood-brain barrier make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of the multifaceted roles of oxytocin in health and disease.

References

Methodological & Application

L-368,899: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OXTR). This document details its mechanism of action, key quantitative data, and standardized protocols for animal studies, designed to facilitate research into the role of the oxytocin system in various physiological and behavioral processes.

Mechanism of Action

This compound is a competitive antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OXTR, it blocks the downstream signaling cascades typically initiated by oxytocin. The primary signaling pathway inhibited is the Gq/PLC/IP3 pathway, which leads to a decrease in intracellular calcium mobilization. This compound has been demonstrated to be a valuable tool for investigating the central and peripheral effects of oxytocin, due to its ability to cross the blood-brain barrier and its high selectivity for the OXTR over vasopressin receptors.[1][2][3]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo quantitative data for this compound across various species.

Table 1: In Vitro Receptor Binding and Potency

ParameterSpecies/TissueValueReference
IC50 (OXTR) Rat Uterus8.9 nM[4]
IC50 (OXTR) Human Uterus26 nM
IC50 (V1a Receptor) Human Liver370 nM[4]
IC50 (V2 Receptor) Human Kidney570 nM[4]
Ki (OXTR) Coyote Brain12.38 nM[1]
Ki (AVPR1a) Coyote Brain511.6 nM[1]

Table 2: Pharmacokinetic Parameters

ParameterSpeciesDose & RouteValueReference
Half-life (t½) Rat1, 2.5, 10 mg/kg IV~2 hr[5]
Half-life (t½) Dog1, 2.5, 10 mg/kg IV~2 hr[5]
Plasma Clearance Rat1, 2.5 mg/kg IV23-36 mL/min/kg[5]
Plasma Clearance Dog1, 2.5, 10 mg/kg IV23-36 mL/min/kg[5]
Oral Bioavailability Rat (female)5 mg/kg PO14%[5]
Oral Bioavailability Rat (male)5 mg/kg PO18%[5]
Oral Bioavailability Dog5 mg/kg PO17%[5]
Time to Peak (CSF) Coyote3 mg/kg IM15-30 min[1]

Signaling Pathway

The binding of oxytocin to its receptor (OXTR) activates several intracellular signaling cascades. This compound acts by blocking these pathways at the receptor level. The primary pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Other downstream effects include the modulation of the MAPK/ERK and Rho kinase pathways.

OXTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXTR Oxytocin Receptor (OXTR) Gq Gq OXTR->Gq Activates L368899 This compound L368899->OXTR Blocks OXT Oxytocin OXT->OXTR Binds & Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho_pathway Rho Kinase Pathway Gq->Rho_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Behavior) Ca_ER->Cellular_Response MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Modulates MAPK_pathway->Cellular_Response Rho_pathway->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway Blockade by this compound

Experimental Protocols

The following protocols are generalized from published animal studies and should be adapted based on specific research questions and institutional guidelines.

Protocol 1: Evaluation of this compound on Social Behavior in Mice

This protocol describes a method to assess the effect of this compound on social dominance using the tube test.

1. Materials:

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Standard mouse housing cages

  • Tube test apparatus (clear acrylic tube)

  • Animal scale

2. Animal Model:

  • Adult male mice (e.g., C57BL/6J), group-housed.

3. Drug Preparation:

  • Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

  • Prepare a vehicle control of sterile saline.

4. Experimental Procedure:

  • Habituation and Baseline:

    • For several days prior to the experiment, habituate the mice to the tube test apparatus.

    • Establish a stable social hierarchy within each cage by conducting daily tube tests. The test involves placing two mice at opposite ends of the tube; the mouse that retreats is considered subordinate.

  • Drug Administration:

    • On the test day, weigh each mouse to determine the precise injection volume.

    • Administer this compound (e.g., 10 mg/kg) or saline via intraperitoneal (IP) injection to the dominant mouse in each pair.

  • Behavioral Testing:

    • Approximately 30 minutes after injection, conduct the tube test between the treated dominant mouse and its subordinate cage mate.

    • Record the winner and loser of the interaction.

  • Data Analysis:

    • Compare the win/loss outcomes between the this compound treated group and the saline control group using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

Experimental_Workflow_Social_Behavior start Start habituation Habituation to Tube Test start->habituation baseline Establish Social Hierarchy (Baseline Tube Tests) habituation->baseline grouping Divide into Treatment Groups (this compound vs. Saline) baseline->grouping admin_drug Administer this compound (IP) grouping->admin_drug Drug Group admin_saline Administer Saline (IP) grouping->admin_saline Control Group wait Wait 30 minutes admin_drug->wait admin_saline->wait testing Conduct Tube Test wait->testing data_collection Record Win/Loss testing->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for Social Dominance Testing in Mice
Protocol 2: Pharmacokinetic Analysis of this compound in Coyotes

This protocol outlines a method for determining the pharmacokinetic profile of this compound in a canid model.

1. Materials:

  • This compound

  • Saline solution (pH 5.5)

  • Anesthetic agents

  • Catheters for blood and cerebrospinal fluid (CSF) collection

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS or other appropriate analytical equipment

2. Animal Model:

  • Captive adult coyotes (Canis latrans).

3. Drug Preparation:

  • Prepare a solution of this compound in saline (pH 5.5) for injection (e.g., 3 mg/mL).

4. Experimental Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place catheters for repeated blood and CSF sampling.

  • Baseline Sampling:

    • Collect baseline blood and CSF samples (t=0).

  • Drug Administration:

    • Administer this compound via intramuscular (IM) injection (e.g., 3 mg/kg) into the biceps femoris muscle.

  • Time-course Sampling:

    • Collect paired blood and CSF samples at predetermined time points (e.g., 15, 30, 45, 60, and 90 minutes post-injection).

  • Sample Processing:

    • Immediately centrifuge blood samples to separate plasma.

    • Store plasma and CSF samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma and CSF samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Plot the concentration of this compound in plasma and CSF over time to determine pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.

PK_Study_Workflow start Start anesthesia Anesthetize Animal & Place Catheters start->anesthesia baseline Collect Baseline Blood & CSF (t=0) anesthesia->baseline administration Administer this compound (IM) baseline->administration sampling_loop Time-course Sampling (15, 30, 45, 60, 90 min) administration->sampling_loop processing Process Samples (Centrifuge, Store at -80°C) sampling_loop->processing analysis Quantify this compound Concentration (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, etc.) analysis->pk_analysis end End pk_analysis->end

Caption: Pharmacokinetic Study Workflow

References

Application Notes and Protocols for L-368,899 In Vivo Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vivo use of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist, in mice and rats. The information is intended for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a widely used tool in neuroscience research to investigate the role of the oxytocin system in various physiological and behavioral processes.[1][2][3][4] It is a brain-penetrant antagonist, allowing for the study of central oxytocin receptor function following peripheral administration.[2][5]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and tested behavioral dosages of this compound in rats and mice.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterRouteDose (mg/kg)ValueSexReference
t1/2 IV1, 2.5, 10~2 hrMale & Female[6][7][8]
Plasma Clearance IV1, 2.523-36 ml/min/kgMale & Female[6][7][8]
IV1018 ml/min/kgFemale[6][7][8]
Vdss IV1, 2.5, 102.0-2.6 L/kgMale & Female[6][7][8]
Cmax Oral25Achieved at <1 hrMale & Female[6][7][8]
Oral100Achieved between 1-4 hrMale & Female[6][7][8]
Oral Bioavailability Oral514%Female[6][7]
Oral518%Male[6][7]
Oral2541%Male[6][7]
AUC Oral254.5-fold higher in femalesMale vs. Female[6][7]
Oral25 vs. 100~8-fold increaseFemale[6][7][8]
Table 2: In Vivo Dosages of this compound in Mice and Rats for Behavioral Studies
SpeciesRouteDoseExperimental ContextReference
Mouse Intraperitoneal (IP)1, 5 mg/kgSocial Avoidance[5][9]
Mouse Intraperitoneal (IP)3, 10 mg/kgSocial Rank & Sex Preference[8][10]
Mouse Intraperitoneal (IP)10 mg/kgEthanol Self-Administration[10]
Mouse Intracerebral Infusion (BNST)1 µ g/side Social Avoidance[5][9]
Rat Intraperitoneal (IP)1 mg/kgSexual Motivation[11]
Rat Intravenous (IV)0.35 mg/kg (ED50)Inhibition of Uterine Contractions[12]
Rat Oral5, 25, 100 mg/kgPharmacokinetic Studies[6][7][8]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound hydrochloride (e.g., from Tocris Bioscience or MedchemExpress)[5][10]

  • Sterile 0.9% saline solution[5][10]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Weigh the this compound hydrochloride powder accurately.

  • Dissolve the powder in sterile 0.9% saline to the desired concentration.[5][10] For example, to prepare a 1 mg/ml solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you would dissolve 1 mg of this compound in 1 ml of saline.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Prepare fresh on the day of the experiment.

Administration Protocols

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% ethanol wipes

  • Appropriate animal restraint device

Protocol:

  • Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate incorrect placement.

  • Inject the calculated volume of the this compound solution slowly. The injection volume should typically be around 0.01 ml/g of body weight.[5]

  • Withdraw the needle and return the mouse to its home cage.

  • Monitor the animal for any signs of distress post-injection.

  • For behavioral experiments, administer the injection 30 minutes prior to the behavioral test.[5][9]

Materials:

  • Prepared this compound solution

  • Sterile oral gavage needles (flexible or curved, appropriate size for the rat)

  • Sterile syringes

  • Appropriate animal restraint method

Protocol:

  • Gently yet firmly restrain the rat to immobilize its head and body.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark it.

  • Moisten the gavage needle with sterile water or saline to facilitate passage.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the tube. If resistance is met, withdraw and try again.

  • Once the needle is in the esophagus, advance it to the pre-marked depth.

  • Administer the calculated volume of the this compound solution slowly.

  • Gently remove the gavage needle.

  • Return the rat to its home cage and monitor for any signs of distress.

Visualizations

Signaling Pathway

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Antagonism Oxytocin Oxytocin Oxytocin->OTR Binding Gq Gαq OTR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC DAG->PKC Cellular_Response Physiological & Behavioral Responses Ca2+->Cellular_Response MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway and this compound Antagonism.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Habituation Habituation to Handling & Test Arena Acclimatization->Habituation Grouping Random Assignment to Groups Habituation->Grouping Vehicle Vehicle Administration (e.g., Saline IP) Grouping->Vehicle This compound This compound Administration (e.g., 10 mg/kg IP) Grouping->this compound Pre-Test_Period 30 min Vehicle->Pre-Test_Period Wait Time This compound->Pre-Test_Period Wait Time Behavioral_Test Social Interaction Test Pre-Test_Period->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis

Caption: Workflow for a Behavioral Study Using this compound in Mice.

References

Administration Routes of L-368,899: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Selective Oxytocin Receptor Antagonist L-368,899

This document provides comprehensive application notes and detailed experimental protocols for the administration of the non-peptide oxytocin receptor antagonist, this compound. The information is tailored for researchers, scientists, and drug development professionals working with this compound. The protocols cover oral (P.O.), intraperitoneal (i.p.), and intravenous (i.v.) routes of administration, with a focus on preclinical research models.

Introduction

This compound is a potent and selective antagonist of the oxytocin receptor (OTR), initially developed for the potential prevention of preterm labor.[1] Its ability to cross the blood-brain barrier has also made it a valuable tool in neuroscience research to investigate the role of the oxytocin system in various social behaviors.[2][3] The choice of administration route is critical and depends on the specific experimental goals, such as desired pharmacokinetic profile, target tissue (central or peripheral), and the animal model being used.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the available quantitative pharmacokinetic data for this compound following intravenous and oral administration in rats and dogs.[4] While intraperitoneal administration has been utilized in several studies, detailed pharmacokinetic data for this route is not as readily available in the literature.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (i.v.) Administration [4][5]

SpeciesDose (mg/kg)Half-life (t½) (hr)Plasma Clearance (mL/min/kg)Volume of Distribution (Vdss) (L/kg)
Rat (Female)1~223 - 362.0 - 2.6
2.5~223 - 362.0 - 2.6
10~2182.0 - 2.6
Rat (Male)1~223 - 362.0 - 2.6
2.5~223 - 362.0 - 2.6
10~223 - 362.0 - 2.6
Dog (Female)1~223 - 363.4 - 4.9
2.5~223 - 363.4 - 4.9
10~223 - 363.4 - 4.9

Table 2: Pharmacokinetic Parameters of this compound Following Oral (P.O.) Administration [4]

SpeciesDose (mg/kg)Time to Maximum Concentration (Cmax) (hr)Oral Bioavailability (%)
Rat (Female)25< 1Not Calculated (Nonlinear kinetics)
1001 - 4Not Calculated (Nonlinear kinetics)
Rat (Male)25< 141
1001 - 4Not Calculated (Nonlinear kinetics)
Dog (Female)5< 117
331 - 441

Experimental Protocols

The following are detailed methodologies for the administration of this compound via intravenous, oral, and intraperitoneal routes.

Protocol 1: Intravenous (i.v.) Administration in Rodents

Objective: To achieve rapid and complete systemic exposure to this compound, bypassing first-pass metabolism.

Materials:

  • This compound hydrochloride

  • Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (e.g., 27-30G)

  • Animal restrainer

  • Heating pad or lamp (optional, for tail vein dilation)

Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare a stock solution of this compound in the chosen sterile vehicle. The concentration should be calculated based on the desired dose and the animal's body weight. For example, to administer 1 mg/kg in an injection volume of 5 mL/kg, a 0.2 mg/mL solution is required.

    • Ensure the compound is fully dissolved. Sonication may be used if necessary.

  • Animal Preparation:

    • Accurately weigh the animal immediately before dosing.

    • Place the animal in a suitable restrainer. For mice and rats, a tail vein injection is common.

    • If necessary, warm the animal's tail using a heating pad or lamp to dilate the lateral tail veins, making them more visible and accessible.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Load the sterile syringe with the calculated volume of the this compound solution.

    • Carefully insert the needle, bevel up, into the lateral tail vein.

    • Slowly inject the solution. Observe for any signs of extravasation (swelling at the injection site).

    • If successful, the solution will flow smoothly with no resistance.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Oral (P.O.) Gavage Administration in Rodents

Objective: To administer a precise dose of this compound directly into the stomach, mimicking a common clinical route of administration.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., water, 0.5% methylcellulose, corn oil)

  • Vortex mixer or homogenizer

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a solution or suspension of this compound in the chosen vehicle. The concentration should be determined based on the desired dose and a standard gavage volume (e.g., 5-10 mL/kg for rats).

    • For suspensions, ensure the mixture is homogenous immediately before each administration.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume to be administered.

    • Gently but firmly restrain the animal to prevent movement.

    • Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib) to ensure it reaches the stomach without causing injury.

    • Attach the gavage needle to the syringe containing the this compound formulation.

    • Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Slowly dispense the contents of the syringe into the stomach.

    • Gently remove the gavage needle.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and observe for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 3: Intraperitoneal (i.p.) Injection in Mice

Objective: To administer this compound into the peritoneal cavity, allowing for rapid absorption into the systemic circulation, though potentially subject to some first-pass metabolism.[6]

Materials:

  • This compound hydrochloride

  • Sterile vehicle (e.g., 0.9% saline)

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (e.g., 25-27G)

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile solution of this compound in saline. Doses of 3 mg/kg to 10 mg/kg have been reported in the literature for behavioral studies in mice.[3][6]

    • Ensure the solution is clear and free of particulates.

  • Animal Restraint and Injection:

    • Weigh the mouse to calculate the required injection volume.

    • Properly restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and allow the body to rest in the palm of the hand, with the tail secured between the fingers.

    • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

    • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 10-20 degree angle.

    • Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

    • Inject the solution smoothly into the peritoneal cavity.

    • Withdraw the needle.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of pain or distress.

Visualizations

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor (OTR). This compound acts as a competitive antagonist, blocking oxytocin from binding to the OTR and thereby inhibiting these downstream effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca_ER->Physiological_Response PKC->Physiological_Response Oxytocin Oxytocin Oxytocin->OTR Binds and Activates L368899 This compound L368899->OTR Blocks Binding

Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Comparative Pharmacokinetic Study

This diagram outlines a logical workflow for a study designed to compare the pharmacokinetic profiles of this compound administered via different routes.

G cluster_setup Experimental Setup cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Groups Randomize Animals into Administration Groups IV_Admin Intravenous (i.v.) Administration Animal_Groups->IV_Admin PO_Admin Oral (P.O.) Administration Animal_Groups->PO_Admin IP_Admin Intraperitoneal (i.p.) Administration Animal_Groups->IP_Admin Dose_Prep Prepare this compound Formulations Dose_Prep->IV_Admin Dose_Prep->PO_Admin Dose_Prep->IP_Admin Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling IP_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis of This compound Concentration Plasma_Separation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2, F%) LCMS_Analysis->PK_Modeling

Caption: Workflow for a comparative pharmacokinetic study of this compound.

References

L-368,899: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). This document is intended to serve as a comprehensive resource for researchers utilizing this compound in both in vitro and in vivo experimental settings.

Overview and Mechanism of Action

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the oxytocin system. As a competitive antagonist, this compound binds with high affinity to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of the endogenous ligand, oxytocin.[1] This blockade inhibits the activation of downstream signaling cascades. The oxytocin receptor primarily couples through Gαq and Gαi proteins, leading to the activation of phospholipase C (PLC), which in turn stimulates the protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMK) pathways.[2] It can also activate the mitogen-activated protein kinase (MAPK) pathway.[2] By blocking these pathways, this compound can be used to study the diverse functions of oxytocin, including its roles in uterine contractions, social behavior, and cell proliferation.[2]

Solubility and Preparation of Stock Solutions

Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. The hydrochloride salt of this compound generally exhibits better solubility in aqueous solutions compared to the free base.[3]

Table 1: Solubility of this compound Hydrochloride

SolventMaximum ConcentrationNotes
DMSO~100 mM (59.12 mg/mL)Some sources report up to 100 mg/mL (169.14 mM) with sonication.
Water~100 mM (59.12 mg/mL)Solubility can be enhanced with sonication and warming. One supplier suggests 5 mg/mL (8.46 mM) with ultrasound and heating to 60°C. Another indicates 2 mg/mL (3.38 mM) with sonication.
EthanolData not availableResearchers should determine solubility for their specific needs.
0.9% SalineSufficient for in vivo dosingUsed as a vehicle for intraperitoneal injections in mice.
In vivo formulation5 mg/mL (8.46 mM)A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is suggested, with sonication recommended.

Protocol for Preparation of Stock Solutions:

  • Aseptic Technique: Work in a laminar flow hood and use sterile techniques to prepare all solutions for cell-based assays.

  • Solvent Selection: For in vitro studies, DMSO is a common solvent for creating high-concentration stock solutions. For in vivo studies, saline or a specialized formulation may be more appropriate.

  • Dissolution:

    • To prepare a 10 mM stock solution in DMSO, add 169.14 µL of DMSO to 10 mg of this compound hydrochloride (MW: 591.23 g/mol ).

    • If using water, sonication and/or gentle warming may be required to achieve complete dissolution, especially at higher concentrations.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store DMSO stock solutions at -20°C for up to one year or -80°C for up to two years.

    • Aqueous solutions are less stable and it is recommended to prepare them fresh or store for no more than one day.

Experimental Protocols

In Vitro Oxytocin Receptor Antagonism Assay

This protocol describes a method to determine the inhibitory activity of this compound on oxytocin-induced cellular responses.

Table 2: In Vitro Activity of this compound

ParameterSpeciesTissue/Cell TypeValue
IC₅₀RatUterus8.9 nM
IC₅₀HumanUterus26 nM
IC₅₀CoyoteBrain (OXTR)12.38 nM
IC₅₀CoyoteBrain (AVPR1a)511.6 nM

Experimental Workflow for In Vitro Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed cells expressing oxytocin receptors treat_l368 Pre-incubate cells with this compound or vehicle prep_cells->treat_l368 prep_l368 Prepare serial dilutions of this compound prep_l368->treat_l368 prep_ot Prepare fixed concentration of oxytocin treat_ot Stimulate cells with oxytocin prep_ot->treat_ot treat_l368->treat_ot measure_response Measure downstream signaling (e.g., Ca2+ flux, IP1 accumulation) treat_ot->measure_response analyze_data Calculate IC50 value measure_response->analyze_data

Caption: Workflow for determining the in vitro efficacy of this compound.

Protocol:

  • Cell Culture: Culture cells endogenously expressing or transfected with the oxytocin receptor (e.g., HEK293-OTR) in appropriate media.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of oxytocin at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Assay Procedure: a. Plate cells in a suitable microplate format. b. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes). c. Add the oxytocin solution to stimulate the receptors. d. Incubate for a period appropriate for the downstream signaling readout.

  • Signal Detection: Measure the cellular response. This could be intracellular calcium mobilization, inositol phosphate (IP) accumulation, or reporter gene activation.

  • Data Analysis: Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Inhibition of Uterine Contractions

This protocol is adapted from established methods to assess the efficacy of this compound in inhibiting oxytocin-induced uterine contractions in an animal model.[1]

Table 3: In Vivo Activity and Pharmacokinetics of this compound

ParameterSpeciesDose/RouteValue
AD₅₀ (Uterine Contraction)RatIntravenous (i.v.)0.35 mg/kg
AD₅₀ (Uterine Contraction)RatIntraduodenal7 mg/kg
Oral BioavailabilityRat5 mg/kg14% (female), 18% (male)
Oral BioavailabilityRat25 mg/kg17% (female), 41% (male)
Half-life (t₁/₂)Rat, DogIntravenous (i.v.)~2 hours
Plasma ClearanceRat, DogIntravenous (i.v.)23-36 mL/min/kg

Experimental Workflow for In Vivo Uterine Contraction Assay

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis anesthetize Anesthetize rat cannulate Cannulate jugular vein and uterine horn anesthetize->cannulate baseline Record baseline uterine activity cannulate->baseline admin_l368 Administer this compound (i.v. or other route) baseline->admin_l368 challenge_ot Challenge with oxytocin bolus admin_l368->challenge_ot record_activity Continuously record uterine contractions challenge_ot->record_activity calculate_ad50 Calculate AD50 (dose to reduce response by 50%) record_activity->calculate_ad50

Caption: Workflow for in vivo assessment of this compound on uterine contractions.

Protocol:

  • Animal Model: Use adult female rats (e.g., Sprague-Dawley) at the appropriate stage of the estrous cycle or pregnancy, depending on the experimental question.

  • Surgical Preparation: a. Anesthetize the animal. b. Surgically expose the jugular vein for intravenous administration and one of the uterine horns. c. Insert a catheter into the jugular vein. d. Place a balloon-tipped cannula filled with water into the lumen of the uterine horn to monitor intrauterine pressure.[1]

  • Experimental Procedure: a. Allow the animal to stabilize and record baseline uterine activity using a pressure transducer.[1] b. Administer this compound or vehicle control via the desired route (e.g., intravenous bolus). c. After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.[1] d. The oxytocin challenge can be repeated at different time points to evaluate the duration of action of this compound.[1]

  • Data Acquisition and Analysis: a. Continuously record the frequency and amplitude of uterine contractions. b. Quantify the contractile response by calculating the area under the curve for a defined period. c. Determine the dose of this compound that causes a 50% reduction in the oxytocin-induced response (AD₅₀).[1]

Oxytocin Receptor Signaling Pathway

This compound acts by blocking the initiation of the oxytocin receptor signaling cascade. Understanding this pathway is crucial for interpreting experimental results.

Oxytocin Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds & Activates L368 This compound L368->OTR Binds & Blocks Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Uterine Contraction, Social Behavior, Cell Proliferation Ca->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response

Caption: Simplified signaling pathway of the oxytocin receptor and the inhibitory action of this compound.

References

Application Notes and Protocols for L-368,899: An In Vitro Cell-Based Assay Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It is a valuable research tool for investigating the physiological and pathological roles of the oxytocin signaling system.[3] this compound exhibits high affinity for the OTR and demonstrates significant selectivity over the structurally related vasopressin (V1a and V2) receptors.[4][5] Its ability to cross the blood-brain barrier also makes it suitable for in vivo studies investigating the central effects of oxytocin antagonism.[2][6] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar compounds targeting the oxytocin receptor.

Data Presentation

The following table summarizes the in vitro binding affinity and potency of this compound for the oxytocin receptor, along with its selectivity over vasopressin receptors.

Parameter Species/Tissue Value Assay Type Reference
IC50 Rat Uterus8.9 nMRadioligand Binding
IC50 Human Uterus26 nMRadioligand Binding
Ki Coyote OXTR12.38 nMRadioligand Binding[3]
IC50 Human Vasopressin V1a Receptor370 nMRadioligand Binding[5]
IC50 Human Vasopressin V2 Receptor570 nMRadioligand Binding[5]
Selectivity OXTR vs. V1a~40-foldRadioligand Binding[3][5]

Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration triggers various downstream cellular responses. This compound acts by competitively binding to the oxytocin receptor, thereby preventing the initiation of this signaling cascade.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Downstream Downstream Cellular Responses Ca_release->Downstream Triggers IP3R->Ca_release Induces Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 This compound L368899->OTR Binds & Inhibits

Caption: Oxytocin Receptor Signaling Pathway and Mechanism of this compound Antagonism.

Experimental Protocols

This section provides a detailed protocol for a calcium flux assay to determine the potency of this compound in a cell-based system. This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an oxytocin receptor agonist.

Cell Culture and Maintenance

Recommended Cell Lines:

  • HEK293 (Human Embryonic Kidney) cells: Stably or transiently expressing the human oxytocin receptor.

  • CHO-K1 (Chinese Hamster Ovary) cells: Stably expressing the human oxytocin receptor.

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 cells or Ham's F-12K (Kaighn's) Medium for CHO-K1 cells.

  • Supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin) if using a stable cell line.

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain sub-confluent cultures.

Calcium Flux Assay Protocol

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human oxytocin receptor

  • Black, clear-bottom 96-well microplates

  • Oxytocin (agonist)

  • This compound (antagonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation or FLIPR)

Experimental Workflow:

Calcium_Flux_Assay_Workflow A 1. Cell Seeding Seed OTR-expressing cells into a 96-well plate and incubate overnight. B 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye. A->B C 3. Compound Incubation Incubate cells with varying concentrations of this compound. B->C D 4. Agonist Stimulation Stimulate cells with a fixed concentration of oxytocin. C->D E 5. Signal Detection Measure the change in fluorescence intensity over time. D->E F 6. Data Analysis Determine the IC50 value of this compound. E->F

References

Application Notes and Protocols for L-368,899 in Social Recognition and Memory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-368,899, a potent and selective non-peptide oxytocin receptor (OTR) antagonist, in preclinical research focused on social recognition and memory. The following sections detail its mechanism of action, summarize key quantitative data from various studies, provide detailed experimental protocols, and illustrate relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as a competitive antagonist at oxytocin receptors, thereby blocking the downstream signaling cascades initiated by the endogenous neuropeptide oxytocin.[1][2][3] Oxytocin plays a crucial role in a variety of social behaviors, including social recognition, social memory, and social bonding.[4] By inhibiting OTR activation, this compound allows researchers to investigate the necessity of oxytocin signaling for these behaviors. This compound can cross the blood-brain barrier, making it suitable for systemic administration to study central oxytocin systems.[1][2][3][5]

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize the dosages and administration details for this compound in various rodent and non-human primate studies investigating social behavior.

Table 1: Systemic Administration of this compound in Rodent Studies

SpeciesDosageRoute of AdministrationPre-treatment TimeKey Findings in Social BehaviorReference
California Mice1 or 5 mg/kgIntraperitoneal (IP)30 minutesIncreased social approach in stressed females; decreased social approach in naive males.[1][1]
Male C57BL/6J Mice3 or 10 mg/kgIntraperitoneal (IP)Not specified10 mg/kg had no effect on dominant mice but caused rank fluctuation in second-rank mice; dose-dependently impaired sex preference.[2][6][2][6]
Male Rats5 mg/kgIntraperitoneal (IP)1 hour before oxytocinBlocked the protective effects of oxytocin on stress-induced impairments in spatial memory.[7][7]
Adolescent Male RatsNot specifiedIntraperitoneal (IP)Not specifiedIncreased social avoidance in socially stressed rats.[8][8]

Table 2: Site-Specific and Intravenous Administration of this compound

SpeciesDosageRoute of AdministrationPre-treatment TimeTarget Brain RegionKey Findings in Social BehaviorReference
Female California Mice1 µg per sideBilateral microinfusion30 minutesAnteromedial Bed Nucleus of the Stria Terminalis (BNSTam)Increased social approach and decreased social vigilance in stressed females.[1][1]
Male C57BL/6J Mice1.25 mM (0.5 µl/side)Bilateral microinfusion20 minutesVentral Tegmental Area (VTA)Ameliorated social isolation-induced increases in social interaction.[9][10][11][9][10][11]
Rhesus Monkeys1 or 3 mg/kgIntravenous (IV)Not specifiedSystemic (accumulated in limbic areas)Reduced or eliminated interest in infant and sexual behavior.[5][12][5][12]
Coyotes3 mg/kgIntramuscular (IM)N/A (Pharmacokinetics study)SystemicPeak concentration in CSF at 15-30 minutes.[3][3]

Experimental Protocols

Protocol 1: Systemic Administration of this compound for Social Interaction Studies in Mice

This protocol is adapted from studies investigating the effects of systemic this compound on social approach and preference.[1][2]

Materials:

  • This compound (e.g., Tocris Bioscience, CAS 160312-62-9)

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., saline, or saline with a small amount of DMSO if needed for solubility)

  • Experimental animals (e.g., C57BL/6J mice)

  • Standard animal cages

  • Social interaction test apparatus (e.g., three-chambered social approach arena or open field)

  • Video recording and analysis software

Procedure:

  • Drug Preparation:

    • Dissolve this compound in the appropriate vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).

    • Prepare a vehicle-only solution for the control group.

    • Store solutions appropriately (e.g., aliquoted and frozen at -80°C for long-term storage).[2]

  • Animal Habituation:

    • Habituate the experimental animals to the testing room for at least 1 hour before the experiment.

    • Habituate the animals to handling and injections by administering vehicle injections for several days leading up to the experiment.

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (IP) injection at the desired dose (e.g., 3 or 10 mg/kg).[2]

    • The injection volume is typically 10 ml/kg body weight.

  • Pre-treatment Interval:

    • Allow a pre-treatment time of 30 minutes for the drug to take effect before starting the behavioral test.[1]

  • Social Interaction Test (Example: Three-Chamber Test):

    • Habituation Phase (10 minutes): Place the experimental mouse in the center chamber of the three-chambered arena and allow it to explore all three chambers freely.

    • Sociability Phase (10 minutes): Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the experimental mouse back in the center chamber and allow it to explore all three chambers. Record the time spent in each chamber and the time spent interacting with the wire cages.

    • Social Novelty Preference Phase (10 minutes): Replace the empty wire cage with a new unfamiliar mouse (stranger 2). Record the time the experimental mouse spends interacting with the now-familiar mouse (stranger 1) versus the novel mouse (stranger 2).

  • Data Analysis:

    • Analyze the recorded videos to quantify behaviors such as time spent in each chamber, time spent sniffing the wire cages, and number of entries into each chamber.

    • Compare the data between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Site-Specific Microinfusion of this compound into the Ventral Tegmental Area (VTA) in Mice

This protocol is based on studies investigating the role of VTA oxytocin signaling in social behavior.[9][10][11]

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Stereotaxic surgery apparatus

  • Bilateral guide cannulae and dummy cannulae

  • Infusion pumps and tubing

  • Dental cement

  • Experimental animals (e.g., C57BL/6J mice)

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Secure the mouse in the stereotaxic frame.

    • Implant bilateral guide cannulae aimed at the VTA using appropriate stereotaxic coordinates.

    • Secure the cannulae to the skull using dental cement.

    • Insert dummy cannulae into the guide cannulae to prevent clogging.

    • Allow the animals to recover for at least one week post-surgery.

  • Drug Preparation:

    • Dissolve this compound in aCSF or saline to the desired concentration (e.g., 1.25 mM).[9]

  • Microinfusion:

    • Gently restrain the mouse and remove the dummy cannulae.

    • Insert the infusion cannulae, which should extend slightly beyond the tip of the guide cannulae, into the guide cannulae.

    • Infuse this compound or vehicle bilaterally into the VTA at a slow rate (e.g., 0.25 µl/min) for a total volume of 0.5 µl per side.[9]

  • Pre-treatment Interval:

    • Allow a 20-minute pre-treatment interval before commencing the behavioral testing.[9]

  • Behavioral Testing:

    • Conduct the desired social behavior test (e.g., social interaction test as described in Protocol 1).

  • Histological Verification:

    • At the end of the experiment, euthanize the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).

    • Section the brains and stain them (e.g., with cresyl violet) to verify the correct placement of the cannulae tips within the VTA.

Visualizations

Signaling Pathway

L368899_Signaling_Pathway oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (Gq/11-coupled) oxytocin->OTR Activates L368899 This compound L368899->OTR Blocks PLC Phospholipase C (PLC) OTR->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Social_Behavior Modulation of Social Recognition & Memory Ca_PKC->Social_Behavior

Caption: this compound blocks oxytocin binding to its receptor.

Experimental Workflow

Experimental_Workflow A Animal Habituation (Handling & Injections) C Systemic (IP) or Site-Specific (Infusion) Administration A->C B Drug Preparation (this compound or Vehicle) B->C D Pre-treatment Interval (20-30 minutes) C->D E Behavioral Testing (e.g., Social Interaction Test) D->E F Data Recording & Analysis E->F G Histological Verification (for site-specific studies) E->G

Caption: General workflow for this compound behavioral studies.

References

Application Notes and Protocols: L-368,899 Dose-Response Analysis In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, orally active, non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] It exhibits high selectivity for the OTR over the structurally related vasopressin V1a and V2 receptors.[1] this compound can cross the blood-brain barrier, making it a valuable tool for investigating the central and peripheral effects of oxytocin signaling.[2][4] These characteristics have led to its use in preclinical studies for conditions such as preterm labor and for exploring the role of oxytocin in social behaviors.[2][5][6] This document provides a detailed overview of its in vivo dose-response relationship, compiling quantitative data and experimental protocols from various studies.

Data Presentation: Quantitative Dose-Response Data

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound observed in various in vivo studies.

Table 1: Pharmacokinetics of this compound in Various Species
SpeciesSexDoseRouteCmaxTmaxAUCt1/2Oral Bioavailability (%)Reference
RatFemale5 mg/kgp.o.----14[3][7]
RatMale5 mg/kgp.o.----18[3][7]
RatMale25 mg/kgp.o.--4.5-fold lower than female< 1 hr41[7]
RatFemale25 mg/kgp.o.-< 1 hr4.5-fold higher than male--[7]
RatFemale100 mg/kgp.o.-1-4 hr8-fold increase from 25 mg/kg--[7]
RatBoth1, 2.5, 10 mg/kgi.v.---~2 hr-[7]
DogFemale5 mg/kgp.o.-< 1 hr--17[7]
DogFemale33 mg/kgp.o.-1-4 hr12-fold higher than 5 mg/kg-41[7]
DogFemale1, 2.5, 10 mg/kgi.v.---~2 hr-[7]
Coyote-3 mg/kgi.m.-15-30 min (in CSF)---[5][8][9]
Rhesus MonkeyMale1 mg/kgi.v.-----[10]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; p.o.: Oral; i.v.: Intravenous; i.m.: Intramuscular; CSF: Cerebrospinal fluid.

Table 2: Pharmacodynamic Effects of this compound In Vivo
SpeciesEffectDosesRouteEffective Dose/IC50Reference
RatAntagonism of oxytocin-induced uterine contractions0.1, 0.3, 1 mg/kgi.v. infusionAD50: 0.35 mg/kg[2]
RatInhibition of the contractile effects of oxytocin3, 10, 30 mg/kgi.d.AD50: 7 mg/kg[2]
EweReduction of oxytocin-induced and endogenous increases in plasma PGFM0.54, 1.8, 5.4 mg/kgi.v.-[2]
Rhesus MonkeyInhibition of spontaneous nocturnal uterine contractions--Potent inhibition[6]
WomanBlockade of oxytocin-stimulated uterine activity postpartum--Similar potency to rhesus monkey[6]

AD50: Dose required to reduce the response to oxytocin by 50%; i.d.: Intraduodenal; PGFM: Prostaglandin F2α metabolite.

Experimental Protocols

Protocol 1: Antagonism of Oxytocin-Induced Uterine Contractions in Rats

This protocol is based on methodologies described for evaluating the in vivo efficacy of this compound in inhibiting uterine activity.

1. Animal Model:

  • Adult female Sprague-Dawley rats (250-350 g).[2]

2. Materials:

  • This compound hydrochloride

  • Oxytocin

  • Saline solution (vehicle)

  • Anesthetic (e.g., urethane)

  • Intravenous and/or intraduodenal catheters

  • Uterine pressure transducer or similar recording device

3. Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rats according to approved institutional protocols. Surgically expose the uterus and insert a pressure transducer to monitor uterine contractions. Place catheters for drug administration (e.g., in the jugular vein for i.v. infusion or duodenum for i.d. administration).

  • Baseline Measurement: Infuse a submaximal dose of oxytocin to induce stable, rhythmic uterine contractions. Record the baseline contractile activity for a sufficient period.

  • This compound Administration:

    • Intravenous Infusion: Administer this compound via continuous i.v. infusion at increasing doses (e.g., 0.1, 0.3, 1 mg/kg).[2]

    • Intraduodenal Administration: Administer a single bolus of this compound via the duodenal catheter at various doses (e.g., 3, 10, 30 mg/kg).[2]

  • Data Acquisition: Continuously record uterine contractions throughout the experiment.

  • Analysis: Quantify the inhibition of oxytocin-induced uterine contractions for each dose of this compound. Calculate the AD50, which is the dose of this compound required to reduce the response to oxytocin by 50%.[2]

Protocol 2: Pharmacokinetic Analysis in Coyotes

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in a non-rodent model.

1. Animal Model:

  • Captive adult coyotes (Canis latrans).[5][8]

2. Materials:

  • This compound

  • Saline solution (pH 5.5) for injection

  • Anesthetic (e.g., ketamine and isoflurane)

  • Equipment for blood and cerebrospinal fluid (CSF) collection

3. Procedure:

  • Anesthesia and Catheterization: Anesthetize the coyote.[10]

  • Drug Administration: Administer a single intramuscular injection of this compound (e.g., 3 mg/kg) into the biceps femoris muscle.[5]

  • Sample Collection:

    • Collect paired blood and CSF samples at baseline and at specified time points post-injection (e.g., 15, 30, 45, 60, and 90 minutes).[5]

    • Immediately process blood samples by centrifugation to obtain plasma.[5]

  • Sample Storage: Store plasma and CSF samples at -80°C until analysis.[5]

  • Analysis:

    • Quantify the concentration of this compound in plasma and CSF samples using a validated analytical method (e.g., LC-MS/MS).

    • Determine key pharmacokinetic parameters such as Cmax and Tmax.

Visualizations

Oxytocin Receptor Signaling Pathway and Antagonism by this compound

G OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) (Gq-protein coupled) OT->OTR Binds to Gq Gq protein OTR->Gq Activates L368899 This compound L368899->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ release ER->Ca Stimulates Contraction Myometrial Contraction Ca->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound blocks the oxytocin receptor signaling cascade.

Experimental Workflow for In Vivo Dose-Response Analysis

G A Animal Model Selection (e.g., Rat, Coyote) B Surgical Preparation & Instrumentation A->B C Establish Baseline (e.g., OT-induced contractions) B->C D Dose Administration of this compound (i.v., p.o., i.m.) C->D E Data & Sample Collection (Physiological readings, Blood, CSF) D->E F Pharmacodynamic Analysis (e.g., Inhibition of Contractions) E->F G Pharmacokinetic Analysis (LC-MS/MS) E->G H Dose-Response Curve & Parameter Calculation (AD50, AUC) F->H G->H

Caption: Workflow for in vivo dose-response analysis of this compound.

References

L-368,899: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It has been instrumental in investigating the physiological roles of oxytocin, particularly in uterine contractions and social behaviors.[3][4] this compound exhibits high affinity for the oxytocin receptor and demonstrates significant selectivity over the structurally related vasopressin V1a and V2 receptors.[5][6][7] Its ability to cross the blood-brain barrier allows for the study of central oxytocinergic pathways.[1][3] These characteristics make this compound a valuable tool for researchers in pharmacology, neuroscience, and reproductive biology.

Supplier and Purchasing Information

This compound is available from various chemical suppliers as the hydrochloride salt, which generally possesses greater water solubility and stability compared to the free base.[1] Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierCatalog/Product NumberPurityAvailable QuantitiesCAS Number
MedchemExpress HY-10867799.36%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, Bulk160312-62-9 (HCl)
Tocris Bioscience 2641≥97% (HPLC)10 mg, 50 mg160312-62-9 (HCl)
Cayman Chemical 19039≥98%1 mg, 5 mg, 10 mg, 25 mg160312-62-9 (HCl)
Santa Cruz Biotechnology sc-204207>97%10 mg, 50 mg148927-60-0 (free base)
MedKoo Biosciences 532058>98%5 mg, 10 mg, Bulk160312-62-9 (HCl)
TargetMol T633499.59%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg160312-62-9 (HCl)
R&D Systems 2641≥97%10 mg, 50 mg160312-62-9 (HCl)
BioCrick BC15701High Purity (NMR confirmed)Inquire160312-62-9 (HCl)

Physicochemical and Solubility Data

PropertyValueReference
Molecular Formula C₂₆H₄₂N₄O₅S₂ · HCl[6]
Molecular Weight 591.22 g/mol [8]
Solubility DMSO: 100 mg/mL (169.14 mM); Water: 2 mg/mL (3.38 mM)[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

Biological Activity and Pharmacokinetics

This compound acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[4][9]

In Vitro Activity
ParameterSpecies/TissueValueReference
IC₅₀ Rat Uterus8.9 nM[1][2][6][7]
IC₅₀ Human Uterus26 nM[1][2]
Kᵢ Rat Uterus3.6 nM[5]
Kᵢ Human Uterus13 nM[5]
pA₂ Isolated Rat Uterus8.9[5][10]
IC₅₀ (Selectivity) Human Vasopressin V1a Receptor370 nM[6][7][10]
IC₅₀ (Selectivity) Human Vasopressin V2 Receptor570 nM[6][7][10]
In Vivo Activity & Pharmacokinetics
ParameterSpeciesDoseValueReference
ED₅₀ (in situ rat uterus) Rat0.35 mg/kg (i.v.)Antagonism of oxytocin-induced contractions[5][10]
AD₅₀ (anesthetized rat) Rat7 mg/kg (i.d.)Antagonism of oxytocin-induced contractions[1][5]
Oral Bioavailability Rat (female)5 mg/kg14%[2]
Oral Bioavailability Rat (male)5 mg/kg18%[2]
t₁/₂ Rat & Dog1, 2.5, 10 mg/kg (i.v.)~2 hours[11]
Plasma Clearance Rat & Dog1, 2.5, 10 mg/kg (i.v.)23-36 mL/min/kg[2][11]

Signaling Pathway of Oxytocin Receptor Antagonism

The following diagram illustrates the mechanism of action of this compound in blocking the oxytocin receptor signaling pathway.

G cluster_cell Myometrial Cell cluster_extracellular Extracellular Space OTR Oxytocin Receptor (GPCR) Gq11 Gq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from SR) IP3->Ca Contraction Uterine Contraction Ca->Contraction Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 This compound L368899->OTR Binds & Blocks

Caption: Mechanism of this compound as an oxytocin receptor antagonist.

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol is adapted from methodologies described for determining the binding affinity of compounds to the oxytocin receptor.[5][12]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the oxytocin receptor.

Materials:

  • [³H]Oxytocin (radioligand)

  • Crude membrane preparations from rat or human uterine tissue

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • This compound stock solution (in DMSO)

  • Non-specific binding control (e.g., high concentration of unlabeled oxytocin)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a reaction tube, add the membrane preparation, [³H]Oxytocin (at a concentration near its Kₔ), and either buffer, this compound dilution, or the non-specific binding control.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

G start Start prep_reagents Prepare Reagents: - Membrane homogenates - [³H]Oxytocin - this compound dilutions start->prep_reagents incubation Incubate: Membranes + [³H]Oxytocin + this compound prep_reagents->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis: - Calculate specific binding - Determine IC₅₀ and Kᵢ scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

In Vitro Uterine Contraction Assay

This protocol is based on the classical method to assess the functional antagonism of oxytocin-induced uterine contractions.[5][10]

Objective: To determine the functional antagonist potency (pA₂) of this compound.

Materials:

  • Uterine horns from estrogen-primed rats

  • Organ bath system with physiological salt solution (e.g., De Jalon's solution), maintained at 32°C and aerated with 95% O₂/5% CO₂.

  • Isotonic force transducer and data acquisition system

  • Oxytocin solutions

  • This compound solutions

Procedure:

  • Isolate uterine horns from a rat pre-treated with diethylstilbestrol.

  • Mount uterine strips in the organ baths under a resting tension (e.g., 1 g).

  • Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the bath solution.

  • Obtain a cumulative concentration-response curve for oxytocin to establish a baseline.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a set period (e.g., 30-60 minutes).

  • In the continued presence of this compound, obtain a second cumulative concentration-response curve for oxytocin.

  • Repeat steps 5-7 with increasing concentrations of this compound.

  • Analyze the data to determine the dose-ratio and construct a Schild plot to calculate the pA₂ value.

In Vivo Antagonism of Uterine Contractions in Anesthetized Rats

This protocol describes an in vivo model to assess the efficacy of this compound in inhibiting uterine activity.[1][5]

Objective: To determine the in vivo potency (ED₅₀) of this compound.

Materials:

  • Anesthetized, estrogen-primed female rats

  • Intrauterine balloon catheter connected to a pressure transducer

  • Cannulated jugular vein for intravenous (i.v.) administration

  • Cannulated duodenum for intraduodenal (i.d.) administration (optional)

  • Oxytocin solution

  • This compound solution for i.v. or i.d. administration

  • Data acquisition system

Procedure:

  • Anesthetize the rat and insert an intrauterine balloon catheter to monitor uterine pressure.

  • Cannulate the jugular vein for i.v. infusions.

  • Administer a submaximal dose of oxytocin to induce regular uterine contractions and establish a baseline response.

  • Administer this compound intravenously or intraduodenally at various doses.

  • After administration of this compound, repeat the oxytocin challenge.

  • Measure the inhibition of the oxytocin-induced uterine contractions.

  • Calculate the dose of this compound required to reduce the oxytocin response by 50% (ED₅₀).

G start Start anesthetize Anesthetize Rat start->anesthetize instrument Surgical Instrumentation: - Intrauterine pressure catheter - IV/ID cannulation anesthetize->instrument baseline Establish Baseline: Induce contractions with Oxytocin instrument->baseline administer Administer this compound (i.v. or i.d.) baseline->administer challenge Re-challenge with Oxytocin administer->challenge measure Measure Inhibition of Contractile Response challenge->measure analyze Calculate ED₅₀ measure->analyze end End analyze->end

Caption: Workflow for in vivo assessment of uterine contraction inhibition.

References

Troubleshooting & Optimization

L-368,899 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the oxytocin receptor antagonist, L-368,899. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, storage at -20°C is recommended. Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term stability and at -20°C for shorter periods. It is advised to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q2: How long is this compound stable under these storage conditions?

A2: Based on supplier recommendations, the solid form of this compound is stable for at least three years when stored at -20°C. Stock solutions in DMSO are generally stable for up to two years at -80°C and for one year at -20°C. For aqueous solutions, it is recommended to prepare them fresh and use them on the same day.[1][2]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound hydrochloride is soluble in both DMSO and water.[3][4] For creating concentrated stock solutions, high-purity, anhydrous DMSO is the preferred solvent.[5]

Q4: My this compound solution precipitated after diluting my DMSO stock in an aqueous buffer. What should I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent precipitation, consider the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your working solution, as this is generally well-tolerated by most cell cultures.

  • Use a co-solvent system for in vivo studies: A commonly used formulation for in vivo experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] This vehicle helps to maintain the solubility of this compound in an aqueous environment.

  • Prepare fresh: For aqueous-based assays, it is best to prepare the working solution fresh on the day of the experiment.[1]

Q5: What is the selectivity profile of this compound?

A5: this compound is a potent and selective oxytocin receptor (OTR) antagonist. It exhibits significantly lower affinity for vasopressin receptors V1a and V2, with studies showing over 40-fold selectivity for the OTR.[6] However, it is important to note that at higher concentrations, cross-reactivity with vasopressin receptors can occur. One study has suggested that in human brain tissue, this compound may have a slightly higher affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor.[7] Researchers should consider this when designing experiments and interpreting results.

Data Summary Tables

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureRecommended Duration
Solid (Powder) -20°C≥ 3 years
DMSO Stock Solution -80°C≤ 2 years[1]
-20°C≤ 1 year[1]
Aqueous Solution 4°CPrepare fresh; use same day[1][3]

Table 2: Solubility of this compound Hydrochloride

SolventMaximum Concentration
DMSO ~100 mM[4]
Water ~100 mM[4]
In Vivo Formulation 5 mg/mL (8.46 mM)[2]
(10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from this compound hydrochloride (M.W. 591.2 g/mol ), you would dissolve 5.912 mg of the compound in 1 mL of DMSO.

  • Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): Perform serial dilutions in DMSO to achieve an intermediate concentration that can be easily diluted into your cell culture medium.

  • Final Dilution: Add the appropriate volume of the DMSO stock or intermediate dilution to your pre-warmed cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).

  • Mixing: Gently mix the final working solution immediately before adding it to your cells.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Buffer/Medium thaw->dilute use Use in Experiment Immediately dilute->use signaling_pathway oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds to downstream Downstream Signaling (e.g., Gq/11 pathway) otr->downstream Activates l368899 This compound l368899->otr Blocks response Biological Response (e.g., uterine contraction) downstream->response

References

Technical Support Center: L-368,899 and Vasopressin Receptor Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the potential off-target effects of the oxytocin receptor antagonist, L-368,899, on vasopressin receptors. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known binding affinities to facilitate accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known off-target effects on vasopressin receptors?

A1: this compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1][2] However, due to the structural homology between the oxytocin and vasopressin receptors, this compound can exhibit off-target binding to vasopressin receptor subtypes, albeit with lower affinity.[1][3] Specifically, it has been shown to bind to the vasopressin V1a and V2 receptors.

Q2: What are the reported binding affinities of this compound for the different vasopressin receptors?

A2: this compound displays significantly lower affinity for vasopressin V1a and V2 receptors compared to the oxytocin receptor. One study reported IC50 values of 370 nM for the V1a receptor and 570 nM for the V2 receptor, in contrast to an IC50 of 8.9 nM for the oxytocin receptor. Another study in coyote brain tissue found a Ki value of 511.6 nM for the V1a receptor.[1] Currently, there is no readily available data on the binding affinity of this compound for the vasopressin V1b receptor in the public domain.

Q3: Should I be concerned about the off-target effects of this compound in my experiments?

A3: The significance of off-target effects depends on the concentrations of this compound used in your experiments. At concentrations where it effectively blocks the oxytocin receptor, it may also interact with vasopressin V1a and V2 receptors, potentially leading to confounding results. It is crucial to consider these off-target activities when designing experiments and interpreting data.

Quantitative Data Summary

The following table summarizes the known binding affinities of this compound for the oxytocin and vasopressin receptors.

ReceptorLigandSpeciesAssay TypeAffinity (Ki/IC50)Selectivity (fold vs. OTR)Reference
Oxytocin (OTR)This compound--8.9 nM (IC50)-
Vasopressin V1aThis compound--370 nM (IC50)~42
Vasopressin V1aThis compoundCoyoteCompetition Binding511.6 nM (Ki)~41[1]
Vasopressin V2This compound--570 nM (IC50)~64
Vasopressin V1bThis compound-Not ReportedNot ReportedNot Reported-

Troubleshooting Guides

This section provides guidance on common issues that may arise during the investigation of this compound's off-target effects.

Issue 1: High background signal in radioligand binding assays.

  • Possible Cause: Non-specific binding of the radioligand to the filter, cell membranes, or assay plate.

  • Troubleshooting Steps:

    • Pre-soak filters: Pre-soak the filter plates (e.g., GF/C) in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.

    • Optimize washing: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

    • Include a blocking agent: Add a blocking agent like bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to the assay components.

    • Determine non-specific binding accurately: Use a high concentration of a known, unlabeled ligand for the target receptor to define non-specific binding.

Issue 2: Inconsistent or non-reproducible results in functional assays (e.g., calcium mobilization or cAMP accumulation).

  • Possible Cause: Cell health variability, inconsistent cell passage number, or assay setup inconsistencies.

  • Troubleshooting Steps:

    • Monitor cell health: Regularly check cells for viability and morphology. Avoid using cells that are over-confluent or have been in culture for too many passages.

    • Standardize cell plating: Ensure consistent cell density and distribution across all wells of the assay plate.

    • Maintain consistent assay conditions: Use the same incubation times, temperatures, and reagent concentrations for all experiments.

    • Validate agonist response: Always include a positive control with a known agonist for the vasopressin receptor subtype being tested to ensure the cells are responding appropriately.

Issue 3: Difficulty in distinguishing between oxytocin and vasopressin receptor-mediated effects.

  • Possible Cause: The concentration of this compound used may be high enough to inhibit both receptor types.

  • Troubleshooting Steps:

    • Perform dose-response curves: Generate complete dose-response curves for this compound at both the oxytocin and vasopressin receptors to determine the specific concentration range for selective antagonism.

    • Use selective antagonists: Employ highly selective antagonists for the vasopressin receptor subtypes as controls to confirm the involvement of a specific receptor in the observed effect.

    • Utilize receptor knockout/knockdown models: If available, use cell lines or animal models lacking the specific vasopressin receptor subtype to definitively attribute an effect to a particular receptor.

Experimental Protocols

Competitive Radioligand Binding Assay for Vasopressin Receptors

This protocol describes a general method for determining the binding affinity (Ki) of this compound for vasopressin receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).

  • Radioligand specific for the vasopressin receptor subtype (e.g., [3H]-Arginine Vasopressin).

  • This compound.

  • Unlabeled specific ligand for the target receptor (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled specific ligand (for non-specific binding) or this compound dilution.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of cell membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by fitting the specific binding data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

a) Calcium Mobilization Assay (for V1a and V1b receptors):

V1a and V1b receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.

Materials:

  • Cells expressing the V1a or V1b receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Arginine Vasopressin (AVP) as the agonist.

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

  • Measure the baseline fluorescence.

  • Inject AVP at a concentration that elicits a submaximal response (e.g., EC80) and measure the change in fluorescence over time.

  • Analyze the data to determine the inhibitory effect of this compound on the AVP-induced calcium response.

b) cAMP Accumulation Assay (for V2 receptors):

The V2 receptor is Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • Cells expressing the V2 receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Assay Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Arginine Vasopressin (AVP) as the agonist.

  • This compound.

Procedure:

  • Seed the cells in a suitable assay plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with AVP at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the inhibitory effect of this compound on the AVP-induced cAMP production.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the vasopressin receptors and a typical experimental workflow for assessing off-target effects.

Vasopressin_Signaling_Pathways cluster_V1a_V1b V1a and V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1 Arginine Vasopressin V1_Receptor V1a / V1b Receptor AVP_V1->V1_Receptor Gq11 Gq/11 V1_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response_V1 Cellular Response (e.g., smooth muscle contraction, ACTH release) Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 AVP_V2 Arginine Vasopressin V2_Receptor V2 Receptor AVP_V2->V2_Receptor Gs Gs V2_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA activates Cellular_Response_V2 Cellular Response (e.g., aquaporin insertion, antidiuresis) PKA->Cellular_Response_V2

Caption: Signaling pathways of vasopressin V1a/V1b and V2 receptors.

Experimental_Workflow start Start: Hypothesis This compound has off-target effects on vasopressin receptors binding_assay Step 1: In Vitro Binding Assay (Competitive Radioligand Binding) start->binding_assay determine_affinity Determine Ki / IC50 values for V1a, V1b, and V2 receptors binding_assay->determine_affinity functional_assay Step 2: In Vitro Functional Assay (Calcium mobilization or cAMP accumulation) determine_affinity->functional_assay determine_potency Determine antagonist potency (pA2 / IC50) at V1a, V1b, and V2 receptors functional_assay->determine_potency data_analysis Step 3: Data Analysis and Interpretation determine_potency->data_analysis conclusion Conclusion: Quantify off-target profile of this compound and assess its impact on experimental results data_analysis->conclusion

References

Technical Support Center: L-368,899 Pharmacokinetic Variability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxytocin antagonist L-368,899. The information presented here is intended to help address common issues encountered during in vivo experiments and to provide a deeper understanding of the compound's pharmacokinetic profile in various animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing higher than expected plasma concentrations (AUC and Cmax) of this compound in our female rats compared to males at the same oral dose. Is this a known issue?

A1: Yes, this is a well-documented phenomenon for this compound. Plasma drug concentrations have been shown to be significantly higher in female rats than in male rats, particularly at a 25 mg/kg oral dose where mean AUC values were 4.5-fold higher in females.[1] This gender-dependent difference is attributed to a lower metabolizing capacity in female rats. In vitro studies using liver microsomes have shown that the Vmax and KM values for this compound were 4-fold lower in female rat liver microsomes compared to males.[1][2] When designing your studies, it is crucial to account for these gender differences in metabolism.

Q2: Our dose-escalation study in rats and dogs shows a non-linear increase in plasma exposure with increasing oral doses. Is this expected?

A2: Yes, this compound exhibits non-linear pharmacokinetics at higher oral doses in both rats and dogs.[1][2] For instance, in female rats, the mean AUC increased approximately 8-fold when the dose was increased from 25 to 100 mg/kg.[1] Similarly, in female dogs, a 12-fold increase in mean AUC was observed when the dose was raised from 5 to 33 mg/kg.[1] This suggests saturation of hepatic metabolism at higher concentrations. Due to this non-linearity, oral bioavailability cannot be reliably calculated for higher oral doses.[1]

Q3: What is the expected oral bioavailability of this compound in rats and dogs?

A3: The oral bioavailability of this compound is moderate and can be influenced by dose and gender. In rats, at a 5 mg/kg oral dose, the bioavailability is estimated to be 14% in females and 18% in males.[1][3] At a 25 mg/kg dose in male rats, the bioavailability increases to 41%.[1] In dogs, the oral bioavailability was estimated at 17% for a 5 mg/kg dose and 41% for a 33 mg/kg dose.[1]

Q4: We are conducting a central nervous system (CNS) study. Does this compound cross the blood-brain barrier?

A4: Yes, this compound is a nonpeptide compound with lipophilic properties and a low molecular weight, which facilitate its ability to cross the blood-brain barrier.[4] Studies in rhesus monkeys have confirmed that intravenously administered this compound enters the cerebrospinal fluid (CSF) and accumulates in various brain regions, including the hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus.[5] A study in coyotes also demonstrated that this compound peaked in the CSF 15 to 30 minutes after intramuscular injection.[4][6][7]

Q5: What is the primary route of elimination for this compound?

A5: this compound is extensively metabolized, with less than 10% of the dose excreted unchanged.[1] The primary route of elimination is via the feces, which contains over 70% of a radioactive dose within 48 hours, mainly in the form of metabolites.[1] Biliary excretion is a significant pathway, as demonstrated in bile duct-cannulated female rats where approximately 70% of a radioactive dose was recovered in bile and urine within 72 hours.[1]

Quantitative Pharmacokinetic Data

Intravenous Administration
SpeciesSexDose (mg/kg)t1/2 (hr)CL (mL/min/kg)Vdss (L/kg)
RatFemale1~223-362.0-2.6
RatFemale2.5~223-362.0-2.6
RatFemale10~2182.0-2.6
RatMale1~223-362.0-2.6
RatMale2.5~223-362.0-2.6
RatMale10~223-362.0-2.6
DogFemale1~223-363.4-4.9
DogFemale2.5~223-363.4-4.9
DogFemale10~223-363.4-4.9

Data sourced from[1][2][3]

Oral Administration
SpeciesSexDose (mg/kg)Tmax (hr)Bioavailability (%)
RatFemale5<114
RatMale5<118
RatMale25<141
RatFemale25<1-
RatMale1001-4-
RatFemale1001-4-
DogFemale5<117
DogFemale331-441

Data sourced from[1][2][3] Note: Bioavailability for higher doses could not be calculated due to non-linear kinetics.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a specific animal model (e.g., rat) after oral or intravenous administration.

Methodology:

  • Animal Model: Select the appropriate species, strain, sex, and age of the animals. House the animals in a controlled environment with a standard diet and water ad libitum.

  • Dosing Preparation: Prepare the dosing solution of this compound in a suitable vehicle.

  • Administration:

    • Intravenous (IV): Administer a single bolus dose via a cannulated vein (e.g., tail vein in rats).

    • Oral (PO): Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC/MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.

In Vitro Liver Microsome Metabolism Assay

Objective: To assess the metabolic stability of this compound in liver microsomes from different species and sexes.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate Reaction: Add this compound to the mixture to start the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC/MS/MS.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration against time to determine the rate of metabolism and calculate the in vitro half-life.

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analytical & Data Analysis Phase Animal_Acclimatization Animal Acclimatization Dose_Administration Dose Administration (IV or PO) Animal_Acclimatization->Dose_Administration Dosing_Solution_Prep Dosing Solution Preparation Dosing_Solution_Prep->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC/MS/MS Bioanalysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.

Factors_Influencing_PK cluster_factors Influencing Factors cluster_outcomes Pharmacokinetic Outcomes L368899 This compound Administration Dose Dose Level L368899->Dose Gender Gender (in Rats) L368899->Gender Species Animal Species L368899->Species Route Administration Route L368899->Route Metabolism Metabolism (CL) Dose->Metabolism Saturation at high doses Gender->Metabolism Lower in female rats Species->Metabolism Absorption Absorption (Tmax) Route->Absorption Exposure Exposure (AUC, Cmax) Absorption->Exposure Distribution Distribution (Vdss) Elimination Elimination (t1/2) Distribution->Elimination Metabolism->Elimination Metabolism->Exposure

References

optimizing L-368,899 dosage for behavioral effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-368,899, a selective oxytocin receptor antagonist, in behavioral studies.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process.

ProblemPotential Cause(s)Suggested Solution(s)
No observable behavioral effect after administration. Insufficient Dosage: The dose may be too low to achieve adequate receptor occupancy. Timing of Behavioral Testing: The behavioral test may be conducted outside the optimal window of the drug's action. Route of Administration: The chosen route may result in poor bioavailability or slow central nervous system (CNS) penetration. Drug Stability/Solubility: The compound may have degraded or precipitated out of solution.Dosage Optimization: Consult the dosage tables below and consider a dose-response study. Doses ranging from 1 to 10 mg/kg have been used in rodents and primates.[1] Timing Adjustment: Based on pharmacokinetic data, the optimal window for behavioral testing after intramuscular injection is between 15 and 45 minutes.[2] After intravenous administration, peak plasma levels are reached quickly, while after oral administration, Cmax is reached in under an hour for lower doses.[3] Route Selection: Intraperitoneal and intravenous injections are common for systemic administration. This compound is orally bioavailable, but this can vary between species and sexes.[3][4][5] It is also capable of crossing the blood-brain barrier.[6][7] Proper Preparation: Prepare solutions fresh. For in vivo use, ensure the vehicle is appropriate and the compound is fully dissolved. Sonication may be required for some solutions.[8]
Variability in Behavioral Results. Pharmacokinetic Differences: There can be sex-dependent differences in metabolism and drug clearance.[3][4] Animal Handling and Stress: Stress can influence the oxytocin system and behavioral outcomes.Control for Sex Differences: Be aware that plasma drug concentrations can be higher in female rats compared to males.[3][4] Account for this in your experimental design and data analysis. Standardize Procedures: Ensure consistent animal handling and habituation to the experimental setup to minimize stress-induced variability.
Difficulty Dissolving this compound. Incorrect Solvent: The compound has specific solubility characteristics.Solvent Selection: this compound hydrochloride is soluble in water and DMSO up to 100 mM.[9] For in vivo preparations, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] Sonication is recommended to aid dissolution.[8]

Frequently Asked Questions (FAQs)

General Information

What is this compound?

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[5][10] It is a valuable tool for investigating the roles of the oxytocin system in various physiological and behavioral processes.[10]

What is the mechanism of action of this compound?

This compound acts as a competitive antagonist at the oxytocin receptor.[10] It binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[10]

What is the selectivity of this compound?

This compound is highly selective for the oxytocin receptor over vasopressin receptors. It has been shown to be over 40 times more selective for the oxytocin receptor than for vasopressin V1a and V2 receptors.[11]

Dosing and Administration

What is a typical dose for behavioral studies?

The optimal dose will depend on the species, route of administration, and the specific behavioral paradigm. However, studies in rodents have used intraperitoneal injections of 3.0 mg/kg and 10 mg/kg to study effects on risky decision-making and social behavior, respectively.[12][1] In primates, intravenous injections of 1 mg/kg and 3 mg/kg have been shown to affect social behaviors.[1] A dose-response study is recommended to determine the optimal dose for your specific experiment.

What is the recommended route of administration?

This compound can be administered via various routes, including intravenous (IV), intramuscular (IM), intraperitoneal (IP), and oral (PO).[1][3] It is known to cross the blood-brain barrier and has central effects when administered peripherally.[6][7] Oral bioavailability can be variable and is estimated to be between 14% and 41% in rats and dogs, depending on the dose and sex.[3][4]

When should I conduct behavioral testing after administration?

Pharmacokinetic studies in coyotes have shown that after intramuscular injection, this compound levels peak in the cerebrospinal fluid (CSF) between 15 and 30 minutes and return to baseline by 45 minutes.[11][2] This suggests a behavioral testing window of 15 to 45 minutes post-injection for this route.[11] After intravenous administration in rats and dogs, the half-life is approximately 2 hours.[3][4][5]

Solution Preparation

How do I dissolve this compound?

This compound hydrochloride is soluble in both water and DMSO at concentrations up to 100 mM.[9] For in vivo studies, a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported, with sonication recommended to ensure complete dissolution.[8]

How should I store this compound solutions?

In powder form, this compound should be stored at -20°C for up to 3 years.[8] When in a solvent, it should be stored at -80°C for up to 1 year.[8]

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound

ReceptorSpeciesIC50 / Ki
Oxytocin Receptor (OTR)Rat (uterus)8.9 nM (IC50)[5]
Oxytocin Receptor (OTR)Human (uterus)26 nM (IC50)[5]
Oxytocin Receptor (OTR)Coyote12.38 nM (Ki)[11]
Vasopressin V1a ReceptorRat370 nM (IC50)
Vasopressin V2 ReceptorRat570 nM (IC50)
Vasopressin V1a ReceptorCoyote511.6 nM (Ki)[11]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRouteDoseT1/2Oral Bioavailability
RatIV1, 2.5, 10 mg/kg~2 hours[3][4]N/A
DogIV1, 2.5, 10 mg/kg~2 hours[3][4]N/A
Rat (female)Oral5 mg/kg-14%[3][4][5]
Rat (male)Oral5 mg/kg-18%[3][4][5]
Rat (male)Oral25 mg/kg-41%[3][4]
DogOral5 mg/kg-17%[3][4]
DogOral33 mg/kg-41%[3][4]

Experimental Protocols

Protocol 1: In Vivo Antagonism of Oxytocin-Induced Uterine Contractions

This protocol is adapted from methods used to assess the in vivo efficacy of this compound.[10]

  • Animal Preparation: Anesthetize a female rat in late-stage pregnancy.

  • Cannulation: Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.

  • Baseline Measurement: Record baseline uterine activity.

  • Drug Administration: Administer this compound at various doses via the desired route (e.g., a single intravenous bolus).

  • Oxytocin Challenge: After a predetermined time following this compound administration, administer a bolus of oxytocin to induce uterine contractions.[10] This challenge can be repeated at various time points to assess the duration of action.

  • Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve for a defined period is used to quantify the contractile response. Calculate the dose of this compound required to reduce the oxytocin-induced response by 50% (ED50).[10]

Protocol 2: Competitive Binding Autoradiography

This protocol describes a method to determine the binding affinity of this compound.[10]

  • Tissue Preparation: Prepare slide-mounted brain or uterine tissue sections.

  • Incubation: Incubate the slides with a radiolabeled oxytocin receptor agonist and increasing concentrations of this compound.

  • Washing: Wash the slides to remove unbound ligand.

  • Signal Detection: Appose the slides to phosphor imaging screens.[10]

  • Data Analysis: Quantify the density of the radioactive signal. Generate a competition curve by plotting the specific binding of the radioligand as a function of the this compound concentration. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[10]

Visualizations

L368899_Mechanism_of_Action cluster_0 Oxytocin Signaling Pathway cluster_1 Inhibition by this compound OXT Oxytocin OTR Oxytocin Receptor (Gq/11-coupled GPCR) OXT->OTR Binds to PLC Phospholipase C OTR->PLC Activates OTR->Block PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Response Physiological/Behavioral Response Ca2->Response PKC->Response L368899 This compound L368899->OTR Competitively Binds

Caption: Mechanism of action of this compound as a competitive antagonist at the oxytocin receptor.

Experimental_Workflow_Dose_Response cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Select Animal Model (e.g., Rat, Mouse) B Prepare this compound Solutions (Vehicle, Multiple Doses) A->B C Habituate Animals to Behavioral Apparatus B->C D Administer Vehicle or This compound Dose (e.g., IP, IV) C->D E Wait for Optimal Time Window (e.g., 15-45 min) D->E F Conduct Behavioral Test (e.g., Social Interaction) E->F G Record and Quantify Behavioral Metrics F->G H Plot Dose-Response Curve G->H I Determine ED50 or Optimal Dose H->I

Caption: General workflow for a dose-response study to optimize this compound dosage.

References

Technical Support Center: L-368,899 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective oxytocin receptor (OTR) antagonist, L-368,899.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR). It functions by competitively binding to the OTR, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, oxytocin.[1] While it is highly selective for the OTR, it's important to be aware of its potential for off-target effects on vasopressin receptors (V1a and V2) at higher concentrations.[2]

Q2: What are the common experimental applications of this compound?

A2: this compound is widely used in animal research to investigate the role of the oxytocin system in various physiological and behavioral processes. Due to its ability to cross the blood-brain barrier, it is a valuable tool for studying the central effects of oxytocin, including social behaviors, pair bonding, maternal care, and sexual activity.[3][4] It was initially developed for potential use in preventing preterm labor due to its ability to inhibit uterine contractions.[5][6]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound hydrochloride is soluble in water and DMSO. For long-term storage, it is recommended to store the compound at -20°C.

Q4: How does the selectivity of this compound for the oxytocin receptor compare to vasopressin receptors?

A4: this compound generally displays good selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors. Some studies report a selectivity of over 40-fold for the OTR. However, it is crucial to note that the degree of selectivity can vary depending on the species and tissue type. For instance, one study in human brain tissue suggested a slightly higher affinity for the AVPR1a than the OTR, recommending caution when interpreting results.[7]

Troubleshooting Guide

In Vitro Experiments

Issue 1: Higher than expected IC50/Ki values (Lower than expected potency).

Possible Cause Troubleshooting Steps
Compound Degradation Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Agonist Concentration In functional assays, use an agonist concentration at or near the EC80 to ensure a sufficient window for observing antagonism.
Cell Health and Receptor Expression Use cells within a consistent and low passage number range. Ensure cells are healthy and not overgrown, as this can affect receptor expression levels.
Assay Conditions Optimize incubation times. A pre-incubation step with this compound before adding the agonist is often necessary to allow the antagonist to reach equilibrium with the receptor.
Species-Specific Receptor Differences Be aware that the affinity of this compound can vary between species. Verify the expected potency in your specific experimental model.

Issue 2: Inconsistent or irreproducible results between experiments.

Possible Cause Troubleshooting Steps
Variability in Assay Conditions Standardize all assay parameters, including cell density, incubation times, temperatures, and reagent concentrations.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance.
In Vivo Experiments

Issue 3: Lack of expected behavioral or physiological effects.

Possible Cause Troubleshooting Steps
Pharmacokinetics Consider the route of administration and the timing of behavioral testing. After intramuscular injection in coyotes, this compound peaked in the CSF between 15 and 30 minutes.[8][9] The optimal window for behavioral testing will depend on the species and administration route.
Bioavailability Oral bioavailability can be variable and may be suboptimal in some species like primates.[8] Consider alternative routes of administration, such as intravenous or intraperitoneal injection, if oral administration is ineffective.
Dose Selection The effective dose can vary significantly between species and the specific behavior being studied. Perform a dose-response study to determine the optimal concentration for your experiment.
Off-Target Effects At higher doses, this compound may interact with vasopressin receptors, which could lead to confounding effects. Include appropriate control experiments to rule out off-target effects.

Issue 4: Unexpected or paradoxical effects.

Possible Cause Troubleshooting Steps
Interaction with Vasopressin System The structural similarity between oxytocin and vasopressin receptors can lead to cross-reactivity. Consider using a more selective vasopressin receptor antagonist as a control to dissect the specific contribution of the oxytocin system.
Context-Dependent Effects The effects of oxytocin receptor antagonism can be highly dependent on the social and environmental context of the experiment. Carefully control and document the experimental conditions.
Baseline Oxytocin Levels The effect of an antagonist will be more pronounced when the endogenous oxytocin system is active. Consider the factors that may influence baseline oxytocin levels in your experimental animals.

Data Presentation

Binding Affinity of this compound
SpeciesReceptorTissue/Cell LineKi (nM)IC50 (nM)Reference
CoyoteOXTRBrain12.38[1][8]
CoyoteAVPR1aBrain511.6[8]
RatOXTRUterus8.9[2][6]
HumanOXTRUterus26[2][6]
RatV1a370
RatV2570
Pharmacokinetic Parameters of this compound
SpeciesRoute of AdministrationDosePeak in CSFReference
CoyoteIntramuscular3 mg/kg15-30 minutes[4][8][9]
RatOral10 mg/kgN/A[6]
DogOral5 mg/kgN/A[10]

Experimental Protocols

Competitive Radioligand Binding Assay (Adapted from Coyote Brain Tissue Protocol)

This protocol is a general guideline and should be optimized for your specific tissue or cell preparation.

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand for the oxytocin receptor (e.g., [³H]oxytocin), and varying concentrations of this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent Pathway cluster_arrestin G-Protein Independent Pathway Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Binds & Blocks Gq/11 Gq/11 OTR->Gq/11 Activates beta-Arrestin β-Arrestin OTR->beta-Arrestin Recruits PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Increases Intracellular PKC PKC DAG->PKC Activates Ca2+->PKC Activates Downstream_Effects_G Downstream Effects PKC->Downstream_Effects_G MAPK_Cascade MAPK Cascade (ERK1/2) beta-Arrestin->MAPK_Cascade Activates Downstream_Effects_A Downstream Effects MAPK_Cascade->Downstream_Effects_A

Caption: Oxytocin Receptor Signaling Pathways.

troubleshooting_workflow Start Unexpected Experimental Result Check_Compound Verify this compound Integrity (Storage, Fresh Solution) Start->Check_Compound Review_Protocol Review Experimental Protocol (Concentrations, Timings) Check_Compound->Review_Protocol Cell_Health Assess Cell/Animal Health and Model Validity Review_Protocol->Cell_Health Data_Analysis Re-evaluate Data Analysis (Controls, Statistics) Cell_Health->Data_Analysis Consider_Off_Target Consider Off-Target Effects (e.g., Vasopressin Receptors) Data_Analysis->Consider_Off_Target Consult_Literature Consult Literature for Species/Assay Differences Consider_Off_Target->Consult_Literature Optimize_Assay Issue Resolved? Consult_Literature->Optimize_Assay Contact_Support Problem Solved Optimize_Assay->Contact_Support Yes Further_Investigation Further Investigation Needed Optimize_Assay->Further_Investigation No

Caption: General Troubleshooting Workflow.

References

Technical Support Center: L-368,899 Bioavailability and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the bioavailability and absorption of the oxytocin receptor antagonist, L-368,899.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: The oral bioavailability of this compound has been shown to be species- and dose-dependent. In rats, at a 5 mg/kg dose, the oral bioavailability is approximately 14% in females and 18% in males.[1][2] At a higher dose of 25 mg/kg in male rats, the bioavailability increases to 41%. In dogs, the oral bioavailability was reported to be 17% at 5 mg/kg and 41% at 33 mg/kg.[2] It is important to note that the compound exhibits nonlinear kinetics, meaning that bioavailability may not be directly proportional to the dose.[2]

Q2: I am observing lower than expected oral bioavailability in my experiments. What are the potential reasons?

A2: Several factors can contribute to lower than expected oral bioavailability of this compound. These can be broadly categorized as formulation-related, animal-related, or experimental procedure-related.

  • Formulation: this compound is a poorly water-soluble compound.[3] Inadequate formulation can lead to poor dissolution in the gastrointestinal tract and consequently, low absorption. The compound may precipitate out of solution, reducing the amount available for absorption.

  • Animal Model: There are known gender differences in the metabolism of this compound in rats, with females showing a lower metabolic capacity.[2] The strain of the animal model used can also influence metabolic enzyme profiles and gastrointestinal physiology, impacting absorption.

  • Experimental Procedure: Variations in the fasting state of the animals, the oral gavage technique, and animal stress levels can all introduce variability and lead to lower than expected bioavailability.[4]

Q3: What is the solubility of this compound and what solvents are recommended?

A3: this compound hydrochloride is soluble in water (100 mM) and DMSO (100 mM). For in vivo oral dosing, it is crucial to use a vehicle that ensures the compound remains in solution or as a fine suspension in the gastrointestinal tract. While the specific vehicle used in the original preclinical studies is not detailed in the readily available literature, common strategies for poorly soluble compounds include the use of co-solvents (e.g., PEG 400, propylene glycol), surfactants, or complexing agents.[5]

Q4: Are there any known issues with the metabolism of this compound?

A4: Yes, this compound is extensively metabolized in both rats and dogs, with less than 10% of the dose excreted unchanged.[2] The primary route of elimination is through feces, mainly as metabolites.[2] Studies have shown gender-dependent differences in metabolism in rats, which is attributed to differences in hepatic metabolizing capacity.[2] This extensive first-pass metabolism can be a significant contributor to its moderate oral bioavailability.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with this compound.

Problem: Low or Variable Oral Bioavailability
Potential Cause Troubleshooting Steps
Poor Formulation/Solubility 1. Verify Compound Solubility: Confirm the solubility of your batch of this compound in the selected vehicle. 2. Optimize Vehicle: If using a simple aqueous vehicle, consider formulating with solubilizing excipients such as a mixture of PEG 400, propylene glycol, and water. The use of surfactants like Tween 80 can also improve wetting and dissolution. 3. Particle Size Reduction: For suspension formulations, ensure the particle size is minimized to increase the surface area for dissolution. Micronization can be a valuable technique.[4] 4. Consider Alternative Formulations: For early-stage studies, a solution in a vehicle like 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline can be considered, though potential toxicity of the vehicle should be evaluated.
Inconsistent Oral Gavage Technique 1. Ensure Proper Training: All personnel performing oral gavage should be adequately trained to minimize stress to the animal and ensure accurate delivery to the stomach.[7][8][9][10] 2. Standardize Procedure: Use a consistent gavage volume (typically 5-10 mL/kg for rats), needle size, and speed of administration.[8][9][10] 3. Verify Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Resistance during insertion is a sign of improper placement.[7][10]
Animal-Related Factors 1. Control for Fasting State: The presence of food can significantly impact the absorption of drugs. Standardize the fasting period for all animals before dosing (e.g., overnight fast with free access to water).[4] 2. Consider Gender Differences: Be aware of the reported gender differences in the metabolism of this compound in rats and account for this in your study design and data analysis.[2] 3. Animal Health: Ensure that the animals are healthy and free from any conditions that could affect gastrointestinal function or drug metabolism.
Metabolic Instability 1. In Vitro Metabolism Assay: Conduct an in vitro metabolism study using liver microsomes from the same species and strain as your in vivo model. This can help determine the intrinsic clearance of the compound and identify potential species differences. 2. Consider P-glycoprotein (P-gp) Efflux: While not specifically reported for this compound, P-gp efflux in the intestine can limit the absorption of many compounds. This can be investigated using in vitro models like Caco-2 cells.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical studies.

Table 1: Oral Bioavailability of this compound

SpeciesSexDose (mg/kg)Oral Bioavailability (%)Reference
RatFemale514[1][2]
RatMale518[1][2]
RatMale2541[2]
DogFemale517[2]
DogFemale3341[2]

Table 2: Pharmacokinetic Parameters of this compound (Intravenous Administration)

SpeciesDose (mg/kg)Half-life (t½) (hr)Plasma Clearance (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Reference
Rat1, 2.5, 10~223-362.0-2.6[2]
Dog1, 2.5, 10~223-363.4-4.9[2]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of this compound in rats, based on the study by Thompson et al. (1997) and standard pharmacokinetic procedures.

1. Animals:

  • Species: Sprague-Dawley rats.

  • Sex: Male and female (to account for metabolic differences).

  • Weight: 200-250 g.

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

2. Formulation Preparation (Example for a poorly soluble compound):

  • Vehicle: A solution of 5% DMSO, 40% PEG 400, and 55% sterile water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve the compound in DMSO.

    • Add PEG 400 and vortex until a clear solution is formed.

    • Add sterile water dropwise while vortexing to bring to the final volume.

    • Prepare fresh on the day of the experiment.

3. Study Design:

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 5 mg/kg).

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

4. Dosing:

  • IV Administration: Administer the formulation via the tail vein.

  • Oral Gavage:

    • Accurately weigh the animal to determine the dosing volume (e.g., 10 mL/kg).

    • Restrain the rat firmly but gently.

    • Insert a suitable gavage needle into the esophagus and deliver the formulation directly into the stomach.[7][8][9][10]

5. Sample Collection:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points:

    • Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

6. Sample Analysis:

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.

  • Construct a calibration curve using standards of known concentrations.

7. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters, including Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and half-life (t½), using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: In Vitro Metabolic Stability in Rat Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of this compound.

1. Materials:

  • Rat liver microsomes (pooled from the same strain as the in vivo study).

  • This compound.

  • NADPH regenerating system (or NADPH).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Acetonitrile or other suitable organic solvent for reaction termination.

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.

  • Add this compound to the incubation mixture (e.g., 1 µM final concentration) and pre-incubate for another 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.

  • Include control incubations without NADPH to assess non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693 / k.

  • Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the protein concentration.

Visualizations

Oxytocin Receptor Signaling Pathway

The primary signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins, which subsequently activates phospholipase C (PLC).[11][12][13] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction. This compound acts as an antagonist, blocking the initial binding of oxytocin to its receptor and thereby inhibiting this signaling cascade.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Blocks Gq_alpha Gqα OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Oral Bioavailability Study

The following diagram illustrates the typical workflow for an in vivo study to determine the oral bioavailability of a research compound like this compound.

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis A Compound Formulation (IV and PO) C IV Administration (Group 1) A->C D Oral Gavage (Group 2) A->D B Animal Acclimatization & Fasting B->C B->D E Serial Blood Sampling C->E D->E F Plasma Separation E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Calculate Oral Bioavailability (F%) H->I

Caption: Workflow for determining the oral bioavailability of this compound in a rodent model.

References

L-368,899 Technical Support Center: Ensuring Reproducibility in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using L-368,899, a selective oxytocin receptor antagonist. Our aim is to facilitate reproducible experimental outcomes by addressing common challenges and providing detailed protocols and data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental use of this compound.

Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

A1: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[1][2] For stock solutions, DMSO is commonly used, with a maximum solubility of up to 100 mM.[1][3] For in vivo experiments, this compound can be formulated in saline.[3][4] If you encounter precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]

Q2: What is the optimal concentration of this compound to use for my in vitro experiments?

A2: The optimal concentration will depend on the specific assay and biological system. However, based on its binding affinity, concentrations in the low nanomolar range are typically effective for blocking the oxytocin receptor. The IC50 of this compound is 8.9 nM for the rat uterus oxytocin receptor and 26 nM for the human uterus oxytocin receptor.[5][6] A concentration of 10 nM has been shown to be highly selective for the coyote oxytocin receptor.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: I am concerned about off-target effects. How selective is this compound for the oxytocin receptor?

A3: this compound demonstrates good selectivity for the oxytocin receptor (OXTR) over the structurally similar vasopressin receptors (AVPR1a and V2).[7] It has been reported to be over 40 times more selective for OXTR than for vasopressin V1a receptors.[3][8] However, at higher concentrations, some affinity for vasopressin receptors has been noted. One study indicated that this compound has a slightly higher affinity for AVPR1a than OXTR in human brain tissue, suggesting caution in its use as a highly specific OXTR antagonist in all contexts.[9] Therefore, using the lowest effective concentration is crucial to minimize potential off-target effects.

Q4: Can this compound be used for in vivo studies that target the central nervous system?

A4: Yes, this compound is known to cross the blood-brain barrier and has been used in numerous animal studies to investigate the central effects of oxytocin.[6][7][10] Following peripheral administration, it has been shown to accumulate in limbic areas of the brain.[7][10]

Q5: What is the recommended dosage and timing for in vivo experiments?

A5: The optimal dosage and timing will vary depending on the animal model, route of administration, and desired effect. For intramuscular injection in coyotes at a dose of 3 mg/kg, this compound peaked in the cerebrospinal fluid (CSF) between 15 and 30 minutes after injection, suggesting a behavioral testing window of 15 to 45 minutes post-injection.[3][8] In rats, an intravenous dose of 0.35 mg/kg was found to be the AD50 for inhibiting oxytocin-stimulated uterine contractions.[6] Oral bioavailability has been reported to be around 35% in rats.[6] It is essential to consult the literature for dosages used in similar models and to conduct pilot studies to determine the optimal dose and time course for your specific experiment.

Q6: I am observing inconsistent results in my behavioral studies. What could be the cause?

A6: Inconsistent behavioral results can stem from several factors. Firstly, consider the pharmacokinetics of this compound. The window of peak activity in the central nervous system can be relatively short.[3] Ensure your behavioral testing aligns with the peak concentration of the drug in the brain. Secondly, rapid liver metabolism has been reported in some species, which could affect the duration of action.[3] Finally, ensure accurate and consistent dosing and administration techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data comparison.

Table 1: Binding Affinity and Potency

ParameterSpecies/TissueValueReference
IC50Rat Uterus8.9 nM[5][6]
IC50Human Uterus26 nM[5][6]
KiCoyote OXTR12.38 nM[3]
pA2Isolated Rat Uterus8.9[1]
AD50 (i.v.)In situ Rat Uterus0.35 mg/kg[1][6]
AD50 (i.d.)In situ Rat Uterus7 mg/kg[6]

Table 2: Selectivity Profile

ReceptorSpecies/TissueIC50 / KiSelectivity (fold vs. OXTR)Reference
Vasopressin V1aHuman370 nM (IC50)> 40
Vasopressin V2Human570 nM (IC50)> 40
Vasopressin V1aCoyote511.6 nM (Ki)~41[3]

Table 3: Pharmacokinetic Parameters

ParameterSpeciesRouteValueReference
Peak in CSFCoyoteIntramuscular (3 mg/kg)15-30 minutes[3][8]
Oral Bioavailability (AUC 0-6h)RatOral (10 mg/kg)35%[6]
t1/2Rat, DogIntravenous~2 hours[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized and reproducible procedures.

Protocol 1: Competitive Binding Autoradiography

This protocol is adapted from methodologies used to determine the binding affinity of this compound.[3][12]

  • Tissue Preparation: Prepare brain tissue sections (e.g., 20 µm) from the species of interest and mount them on slides.

  • Radioligand Incubation: Incubate the tissue sections with a constant concentration of a suitable radioligand for the oxytocin receptor (e.g., 125I-ornithine vasotocin analog).

  • Competitive Binding: Co-incubate adjacent tissue sections with the radioligand and increasing concentrations of this compound (e.g., from 1 pM to 10 µM).

  • Washing: After incubation, wash the slides to remove unbound radioligand.

  • Signal Detection: Appose the slides to a phosphor imaging screen.

  • Data Analysis: Quantify the density of the radioactive signal. Generate a competition curve by plotting the specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Uterine Contraction Assay

This protocol is based on methods to assess the in vivo antagonism of oxytocin-induced uterine contractions.[6][12]

  • Animal Preparation: Anesthetize a female rat in the appropriate stage of the estrous cycle. Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.

  • Baseline Measurement: Record the baseline uterine activity.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous infusion).

  • Oxytocin Challenge: Following a predetermined time after this compound administration, administer a bolus of oxytocin to induce uterine contractions.

  • Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. Quantify the contractile response by calculating the area under the curve for a defined period. Determine the dose of this compound required to reduce the oxytocin-induced response by 50% (AD50).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and processes related to this compound experimentation.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OXTR Oxytocin Receptor (OXTR) Oxytocin->OXTR Binds & Activates L368899 This compound L368899->OXTR Competitively Blocks Gq_protein Gq/11 OXTR->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Physiological_Response Physiological Response (e.g., Uterine Contraction, Social Behavior) Ca_release->Physiological_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Physiological_Response

Caption: Oxytocin receptor signaling and competitive inhibition by this compound.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent or Unexpected Results? Start->Problem Check_Solubility Verify Compound Solubility and Stability Problem->Check_Solubility Yes Success Reproducible Results Problem->Success No Check_Dose Review Dosage and Administration Protocol Check_Solubility->Check_Dose Check_Timing Align Experiment Timing with Pharmacokinetics Check_Dose->Check_Timing Check_Selectivity Consider Potential Off-Target Effects Check_Timing->Check_Selectivity Optimize Optimize Protocol Check_Selectivity->Optimize Optimize->Problem Re-evaluate Optimize->Success If successful Failure Consult Literature/ Technical Support Optimize->Failure If issues persist

Caption: Troubleshooting workflow for experiments using this compound.

References

L-368,899 half-life in different species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the pharmacokinetic properties of the oxytocin antagonist, L-368,899, across various species.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound in common laboratory animal species?

A1: The plasma half-life of this compound has been determined in several species. Following intravenous administration, the half-life is approximately 2 hours in both rats and dogs.[1][2][3] Pharmacokinetic parameters vary depending on the species, dose, and route of administration. A summary of key pharmacokinetic data is provided in the tables below.

Data Presentation

Table 1: Intravenous Pharmacokinetics of this compound
SpeciesDose (mg/kg)Half-life (t½)Plasma Clearance (mL/min/kg)Volume of Distribution (Vdss) (L/kg)
Rat (female)1, 2.5~2 hours23 - 362.0 - 2.6
Rat (female)10~2 hours182.0 - 2.6
Rat (male)1, 2.5, 10~2 hours23 - 362.0 - 2.6
Dog (female)1, 2.5, 10~2 hours23 - 363.4 - 4.9

Data sourced from Thompson et al., 1997.[1][2]

Table 2: Oral Bioavailability of this compound
SpeciesDose (mg/kg)Oral Bioavailability (%)
Rat (female)514
Rat (male)518
Rat (male)2541
Dog (female)517
Dog (female)3341

Data sourced from Thompson et al., 1997.[1] Note that due to nonlinear kinetics, bioavailability could not be calculated for all oral doses.[1] this compound has also been shown to be orally bioavailable in chimpanzees.[4]

Troubleshooting Guides

Issue: High variability in plasma concentrations between subjects of the same species.

  • Possible Cause 1: Gender Differences in Metabolism.

    • Explanation: Significant gender-related differences in the metabolism and pharmacokinetics of this compound have been observed in rats, with plasma concentrations being notably higher in females than in males, especially at a 25 mg/kg oral dose where the mean AUC values were 4.5-fold higher in females.[1] This is attributed to gender differences in hepatic metabolizing capacity.[1][2]

    • Recommendation: Segregate data analysis by sex. Ensure that experimental groups are balanced for sex, or conduct studies in a single sex if appropriate for the research question.

  • Possible Cause 2: Nonlinear Pharmacokinetics.

    • Explanation: Plasma levels of this compound increase more than proportionally with increasing oral doses in both rats and dogs.[1] This suggests saturation of metabolic pathways at higher doses.

    • Recommendation: Be aware of the dose-dependent kinetics. When conducting dose-response studies, consider that doubling the dose may result in more than a twofold increase in plasma exposure. It is crucial to perform full pharmacokinetic profiling at multiple dose levels.

Issue: Lower than expected oral bioavailability.

  • Possible Cause: Extensive First-Pass Metabolism.

    • Explanation: this compound is extensively metabolized in both rats and dogs after oral administration, with less than 10% of the dose excreted unchanged.[1] The primary route of elimination is via feces, containing over 70% of a radioactive dose within 48 hours, mainly as metabolites.[1] This indicates significant hepatic first-pass metabolism. Studies in rhesus macaques also suggest extensive first-pass liver metabolism.[5]

    • Recommendation: For experiments requiring stable and predictable plasma concentrations, consider intravenous or other parenteral routes of administration to bypass first-pass metabolism. If oral administration is necessary, be prepared for higher inter-individual variability and conduct thorough pharmacokinetic studies to establish the dose-exposure relationship.

Experimental Protocols

Methodology for Determining Plasma Half-Life of this compound

This is a generalized protocol based on methodologies described in the cited literature.[1][5][6]

  • Animal Preparation:

    • Select healthy, adult animals of the desired species (e.g., Sprague-Dawley rats).

    • Acclimate animals to the housing conditions for at least one week.

    • For intravenous administration, surgically implant a catheter in a suitable vein (e.g., jugular vein) to facilitate blood sampling. Allow for a recovery period after surgery.

  • Drug Administration:

    • Intravenous (IV): Dissolve this compound in a suitable vehicle. Administer a single bolus injection of the desired dose (e.g., 1, 2.5, or 10 mg/kg) via the implanted catheter or another suitable vein.

    • Oral (PO): Formulate this compound in an appropriate vehicle for oral gavage. Administer the desired dose (e.g., 5, 25, or 100 mg/kg) directly into the stomach using a gavage needle.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. For a compound with an expected half-life of 2 hours, a typical sampling schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Plasma Analysis:

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), area under the curve (AUC), plasma clearance, and volume of distribution.

Visualizations

Signaling Pathway of Oxytocin and its Antagonism by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OXT Oxytocin (OXT) OXTR Oxytocin Receptor (OXTR) (Gq/11-coupled GPCR) OXT->OXTR Binds and Activates L368899 This compound L368899->OXTR Binds and Blocks Gq11 Gαq/11 OXTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response G start Start animal_prep Animal Preparation (e.g., catheterization) start->animal_prep drug_admin Drug Administration (IV or Oral) animal_prep->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep lcms_analysis LC-MS/MS Analysis plasma_sep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Calculate t½) lcms_analysis->pk_analysis end End pk_analysis->end

References

Technical Support Center: L-368,899 Studies and the Critical Importance of Minimizing Animal Handling Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of L-368,899, a potent and selective oxytocin receptor antagonist. A primary focus of this resource is to address the critical need for minimizing animal handling stress, a significant confounding variable in behavioral and neuroendocrine studies involving the oxytocin system. By implementing the protocols and troubleshooting advice outlined below, researchers can enhance the reliability and reproducibility of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-peptide, competitive antagonist of the oxytocin receptor (OTR).[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[1] This blockade inhibits physiological responses normally triggered by oxytocin.[1]

Q2: Why is minimizing animal handling stress particularly important in studies using this compound?

A2: The oxytocin system is intricately linked with the stress response. Central oxytocin is known to have an inhibitory effect on the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system.[2][3][4] Administration of an oxytocin receptor antagonist like this compound can block this inhibitory tone, potentially leading to increased basal and stress-induced secretion of corticosterone (in rodents) or cortisol (in other species).[2] Excessive or improper handling can independently activate the HPA axis, and this stress-induced hormonal release can confound the interpretation of this compound's effects on behavior and physiology.

Q3: What are the best practices for handling animals in this compound studies to minimize stress?

A3: To minimize handling stress, it is recommended to:

  • Habituate animals to the experimenter and handling procedures for several days before the experiment begins.

  • Use non-aversive handling techniques. For mice, using a tunnel or cupped hands is preferable to tail-picking.

  • Ensure a calm and quiet environment during handling and experimentation.

  • Be consistent with handling procedures across all experimental groups and time points.

  • Minimize the duration of handling and restraint.

Q4: How can I prepare a stable and effective formulation of this compound for in vivo administration?

A4: this compound hydrochloride is soluble in water and DMSO. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections in rodents, it can be dissolved in sterile saline. It is crucial to ensure the compound is fully dissolved before administration. If using DMSO as a co-solvent, keep the final concentration low (typically <5%) to avoid vehicle-induced effects. Always prepare fresh solutions on the day of the experiment to ensure stability and potency.

Q5: What are the expected pharmacokinetic properties of this compound in common laboratory animals?

A5: this compound is orally bioavailable and can cross the blood-brain barrier.[1][5][6] In rats and dogs, it has a half-life of approximately 2 hours after intravenous injection.[7] Peak concentrations in the cerebrospinal fluid (CSF) of coyotes were observed 15 to 30 minutes after intramuscular injection.[8] These pharmacokinetic parameters should be considered when designing the timing of drug administration relative to behavioral testing.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
High variability in behavioral data between animals in the same treatment group. Inconsistent animal handling, leading to variable stress levels.- Re-train all personnel on standardized, low-stress handling techniques.- Implement a clear handling protocol and ensure it is followed consistently.- Consider using a handling habituation period before the start of the experiment.
Unexpected anxiogenic-like (anxiety-increasing) effects in the control group. Stress from handling or injection procedure is masking the true baseline behavior.- Acclimatize animals to the injection procedure with saline injections prior to the study.- Ensure the experimental environment is free from stressors (e.g., loud noises, bright lights).- Handle animals gently and for the minimum time necessary.
This compound-treated animals show heightened corticosterone levels at baseline. This compound is blocking the tonic inhibitory effect of oxytocin on the HPA axis, which can be exacerbated by even minor handling stress.- This may be an expected pharmacological effect. To minimize variability, ensure a consistent and low-stress environment for all animals.- Measure corticosterone levels in a separate cohort of animals that do not undergo behavioral testing to establish a true baseline.
No significant behavioral effect of this compound is observed. - Improper drug formulation or administration. - Timing of behavioral testing is not aligned with the drug's peak bioavailability. - The chosen behavioral paradigm is not sensitive to oxytocin receptor blockade under the tested conditions. - Verify the correct preparation and dosage of the this compound solution.- Review the pharmacokinetic data for the species being used and adjust the timing of behavioral testing accordingly.- Consider using a different behavioral assay known to be modulated by the oxytocin system.
Precipitation is observed in the this compound solution. The solubility limit may have been exceeded, or the solution was not prepared correctly.- Ensure the correct solvent and concentration are being used. Gentle warming or vortexing may aid dissolution.- Prepare fresh solutions for each experiment and do not store them for extended periods unless stability has been verified.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of this compound

ReceptorSpeciesIC50 (nM)Reference
Oxytocin ReceptorRat (uterus)8.9[7]
Oxytocin ReceptorHuman (uterus)26[7]
Vasopressin V1a ReceptorHuman370
Vasopressin V2 ReceptorHuman570

Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs (Intravenous Administration)

SpeciesDose (mg/kg)Half-life (t½) (hours)Plasma Clearance (mL/min/kg)
Rat1, 2.5, 10~223-36
Dog1, 2.5, 10~223-36

Data synthesized from multiple sources.

Experimental Protocols

Protocol 1: In Vivo Assessment of HPA Axis Activity

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (saline).

  • Stress Induction (Optional): 30 minutes post-injection, expose a subset of animals to a stressor (e.g., 10 minutes of forced swim stress).

  • Blood Sampling: Immediately following the stressor (or at a corresponding time point for non-stressed animals), collect trunk blood via decapitation or tail-nick for plasma corticosterone analysis.

  • Analysis: Measure plasma corticosterone levels using a commercially available ELISA or RIA kit.

  • Expected Outcome: this compound is expected to increase both basal and stress-induced corticosterone levels compared to vehicle-treated controls.

Visualizations

G cluster_0 Stress Response Pathway (HPA Axis) cluster_1 Oxytocin System Modulation Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland CRH Adrenal Gland Adrenal Gland Pituitary Gland->Adrenal Gland ACTH Corticosterone Corticosterone Adrenal Gland->Corticosterone release Corticosterone->Hypothalamus Negative Feedback Corticosterone->Pituitary Gland Negative Feedback Central Oxytocin Central Oxytocin Oxytocin Receptor Oxytocin Receptor Central Oxytocin->Oxytocin Receptor activates This compound This compound This compound->Oxytocin Receptor blocks Oxytocin Receptor->Hypothalamus Inhibits CRH release

Caption: Interaction between the HPA axis and the central oxytocin system.

G cluster_workflow Experimental Workflow: Minimizing Handling Stress Acclimation Acclimation Habituation Habituation Acclimation->Habituation Low-stress handling Drug_Administration Drug_Administration Habituation->Drug_Administration Consistent procedure Behavioral_Testing Behavioral_Testing Drug_Administration->Behavioral_Testing Appropriate timing Data_Analysis Data_Analysis Behavioral_Testing->Data_Analysis

References

L-368,899 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-368,899, a potent and selective oxytocin receptor antagonist. Here you will find troubleshooting tips and frequently asked questions to ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-peptide, competitive antagonist of the oxytocin receptor (OTR).[1][2] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[2] This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[2]

Q2: What is the selectivity profile of this compound?

This compound is a selective antagonist for the oxytocin receptor. It displays significantly lower affinity for the structurally related vasopressin receptors (V1a and V2). This selectivity is crucial for isolating the effects of oxytocin receptor blockade in experimental models.

Q3: Is this compound orally bioavailable and can it cross the blood-brain barrier?

Yes, this compound is orally bioavailable in several species, including rats, dogs, and chimpanzees.[3] It can also cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin.[4][5][6] Studies in non-human primates have shown that peripherally administered this compound can be detected in the cerebrospinal fluid (CSF) and accumulates in limbic brain areas.[6]

Q4: What are the common research applications of this compound?

This compound is widely used in scientific research to investigate the role of the oxytocin system in various physiological and behavioral processes. Common applications include:

  • Neuroscience: Studying the role of oxytocin in social behaviors such as pair bonding, maternal care, and social recognition.[4]

  • Reproductive Biology: Investigating the mechanisms of uterine contractions and as a potential tocolytic agent for preterm labor.[3][7][8]

  • Pharmacology: Characterizing the function of the oxytocin receptor and its signaling pathways.

  • Drug Development: As a tool in studies related to depression, anxiety, and substance withdrawal.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected results in behavioral studies 1. Inadequate dose: The dose of this compound may be insufficient to achieve the desired level of receptor occupancy in the brain. 2. Timing of administration: The time between drug administration and behavioral testing may not be optimal for peak brain concentration. 3. Route of administration: The chosen route may affect the bioavailability and brain penetration of the compound.1. Dose-response study: Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model. 2. Pharmacokinetic considerations: Refer to pharmacokinetic data to determine the optimal timing for behavioral testing after administration. For example, in coyotes, this compound peaked in CSF 15 to 30 minutes after intramuscular injection.[5] 3. Optimize administration route: Intraperitoneal (i.p.) and intravenous (i.v.) injections are common routes. Oral administration is also possible due to its bioavailability.[3] Ensure proper technique for the chosen route.
Variability in in vitro assay results 1. Ligand degradation: this compound, like any compound, may be susceptible to degradation under certain storage or experimental conditions. 2. Cell line variability: The expression level of the oxytocin receptor can vary between cell lines and even between passages of the same cell line. 3. Assay conditions: Factors such as incubation time, temperature, and buffer composition can influence binding affinity and functional responses.1. Proper storage and handling: Store this compound as recommended by the supplier, typically at -20°C. Prepare fresh solutions for each experiment. 2. Cell line validation: Regularly validate your cell line for oxytocin receptor expression using techniques like qPCR or western blotting. 3. Assay optimization: Systematically optimize assay parameters to ensure robust and reproducible results.
Difficulty dissolving this compound Solubility issues: this compound hydrochloride has good solubility in water and DMSO. However, the free base may have different solubility characteristics.1. Use the hydrochloride salt: For aqueous solutions, the hydrochloride salt is recommended. 2. Sonication: If solubility issues persist, sonication can aid in dissolving the compound.[9] 3. Vehicle selection: For in vivo studies, ensure the chosen vehicle is appropriate and does not cause adverse effects. Common vehicles include saline and DMSO.[11]

Quantitative Data

Table 1: In Vitro Binding Affinity of this compound

ReceptorSpeciesTissue/Cell LineIC50 / KiReference
Oxytocin ReceptorRatUterus8.9 nM (IC50)[7]
Oxytocin ReceptorHumanUterus26 nM (IC50)[7]
Oxytocin ReceptorCoyoteBrain12.38 nM (Ki)[5][12]
Vasopressin V1a ReceptorHumanLiver510 nM (IC50)[7]
Vasopressin V1a ReceptorRatLiver890 nM (IC50)[7]
Vasopressin V1a ReceptorCoyoteBrain511.6 nM (Ki)[5]
Vasopressin V2 ReceptorHumanKidney960 nM (IC50)[7]
Vasopressin V2 ReceptorRatKidney2400 nM (IC50)[7]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose & Routet1/2Plasma ClearanceVdssOral BioavailabilityReference
Rat1, 2.5, 10 mg/kg (i.v.)~2 hr23-36 ml/min/kg2.0-2.6 L/kg-[13]
Rat (female)5 mg/kg (oral)---14%[7]
Rat (male)5 mg/kg (oral)---18%[7]
Rat (female)25 mg/kg (oral)---17%[7]
Rat (male)25 mg/kg (oral)---41%[7]
Dog1, 2.5, 10 mg/kg (i.v.)~2 hr23-36 ml/min/kg3.4-4.9 L/kg-[13]
Dog5 mg/kg (oral)---17%[13]
Dog33 mg/kg (oral)---41%[13]

Experimental Protocols & Visualizations

Oxytocin Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical Gq-coupled signaling pathway of the oxytocin receptor and the point of inhibition by this compound.

Oxytocin_Signaling_Pathway cluster_cell Cell Membrane OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq OTR->Gq Activates L368899 This compound L368899->OTR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: Oxytocin receptor signaling and this compound inhibition.

Experimental Workflow for In Vivo Uterine Contraction Assay

This workflow outlines the key steps for assessing the antagonist activity of this compound on oxytocin-induced uterine contractions in vivo.[2]

Uterine_Contraction_Workflow cluster_workflow In Vivo Uterine Contraction Assay Workflow A Animal Preparation (e.g., anesthetized rat) B Surgical Implantation of intrauterine pressure catheter A->B C Baseline Measurement Record basal uterine activity B->C D Administer this compound (e.g., i.v. bolus) C->D E Oxytocin Challenge Administer oxytocin to induce contractions D->E F Data Acquisition Continuously record uterine pressure E->F G Data Analysis Calculate inhibition of oxytocin response F->G

Caption: Workflow for in vivo uterine contraction assay.

Logical Flow for Troubleshooting Unexpected Behavioral Results

This diagram provides a logical approach to troubleshooting when this compound does not produce the expected effect in a behavioral experiment.

Troubleshooting_Behavior Start Unexpected Behavioral Result CheckDose Was a dose-response curve established? Start->CheckDose CheckTiming Is the timing of administration optimal for peak brain levels? CheckDose->CheckTiming Yes ConductDoseResponse Conduct Dose-Response Study CheckDose->ConductDoseResponse No CheckRoute Is the route of administration appropriate and correctly performed? CheckTiming->CheckRoute Yes AdjustTiming Adjust Timing Based on PK Data CheckTiming->AdjustTiming No CheckCompound Has the integrity and solubility of this compound been verified? CheckRoute->CheckCompound Yes OptimizeRoute Optimize Administration Route CheckRoute->OptimizeRoute No CheckModel Is the behavioral model validated and sensitive to oxytocin receptor modulation? CheckCompound->CheckModel Yes VerifyCompound Verify Compound Integrity CheckCompound->VerifyCompound No ValidateModel Validate Behavioral Model CheckModel->ValidateModel No ReRun Re-run Experiment CheckModel->ReRun Yes ConductDoseResponse->ReRun AdjustTiming->ReRun OptimizeRoute->ReRun VerifyCompound->ReRun ValidateModel->ReRun

References

Validation & Comparative

A Comparative Guide to L-368,899 and Atosiban for Oxytocin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-368,899 and Atosiban, two prominent antagonists of the oxytocin receptor (OTR). The information presented is intended to help researchers select the appropriate tool for their specific experimental needs, from in vitro characterization to in vivo studies.

Overview and Key Distinctions

This compound and Atosiban are both competitive antagonists of the oxytocin receptor, but they differ fundamentally in their chemical nature, pharmacokinetic properties, and clinical application.

  • This compound is a potent, non-peptide, small molecule antagonist.[1] Its key advantages are oral bioavailability and the ability to cross the blood-brain barrier, making it a valuable research tool for investigating the central nervous system effects of oxytocin.[2][3][4] However, it is not used clinically.

  • Atosiban (Tractocile®) is a synthetic peptide analogue of oxytocin.[5] It is administered intravenously and does not penetrate the brain.[6] Atosiban is clinically approved in many countries (though not the USA) as a tocolytic agent to suppress preterm labor by inhibiting uterine contractions.[5][7] It functions as a mixed vasopressin V1a and oxytocin receptor antagonist.[5][8]

Mechanism of Action: Oxytocin Receptor Signaling

The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon binding oxytocin, it primarily couples to Gαq/11 proteins. This initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, which is a critical step for smooth muscle contraction in tissues like the uterus.[9][10] Both this compound and Atosiban act by competitively binding to the oxytocin receptor, thereby preventing oxytocin from initiating this signaling cascade.

Oxytocin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Ca Ca²⁺ Release (from ER) IP3->Ca Response Physiological Response (e.g., Uterine Contraction) Ca->Response Oxytocin Oxytocin Oxytocin->OTR Activates Antagonist This compound / Atosiban Antagonist->OTR Blocks

Figure 1: Simplified oxytocin receptor signaling pathway.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters for this compound and Atosiban.

Parameter This compound Atosiban Reference(s)
Chemical Class Non-peptide, small moleculePeptide analogue[1][5][6]
Administration Route Oral, Intravenous, IntramuscularIntravenous[2][6]
Oral Bioavailability Yes (potent and orally active)No[1][3][6]
Blood-Brain Barrier Penetration YesNo[2][6]
Table 1: Molecular and Pharmacokinetic Properties.
Parameter Receptor This compound Atosiban Reference(s)
Binding Affinity (IC₅₀) Human OTR8.9 nM-[1]
Rat OTR26 nM-[1]
Human V1a370 nMPrimarily a V1a antagonist at human receptors[1]
Human V2570 nM-[1]
Functional Antagonism (IC₅₀) OTR (Ca²⁺ Mobilization)-5 nM[11]
Functional Antagonism (pA₂) Rat OTR (in vivo)-7.05[12]
Rat V1a (in vivo)-6.14[12]
Rat OTR (in vitro)8.97.71[1][12]
Selectivity (OTR vs V1a) ~42-fold (human receptors)~8-fold (rat, in vivo)[12]
Table 2: In Vitro and In Vivo Pharmacology. Note: Direct comparative values are limited by different experimental designs across studies.

Experimental Protocols and Workflows

Reproducibility in pharmacological studies is paramount. Below are detailed methodologies for key experiments used to characterize these antagonists.

Antagonist_Characterization_Workflow start Start: Select Antagonist cells Prepare Receptor Source (e.g., CHO-hOTR cells or tissue homogenate) start->cells mem_prep Membrane Preparation (for binding assays) cells->mem_prep func_assay In Vitro Functional Assay (e.g., Ca²⁺ Mobilization to find pA₂) cells->func_assay binding_assay Radioligand Binding Assay (Determine Ki / IC₅₀) mem_prep->binding_assay data_analysis Data Analysis & Curve Fitting binding_assay->data_analysis func_assay->data_analysis invivo In Vivo Studies (e.g., Rat uterine contraction model) data_analysis->invivo conclusion Conclusion: Compare Potency & Selectivity invivo->conclusion Comparison_Summary cluster_L368899 This compound cluster_Atosiban Atosiban (Tractocile®) center OTR Antagonist Comparison L_Nature Non-peptide center->L_Nature A_Nature Peptide center->A_Nature L_Selectivity Highly Selective for OTR (vs. V1a/V2 in rats) L_PK Orally Bioavailable Brain Penetrant L_Use Use: CNS Research Tool A_Selectivity Mixed OTR/V1a Antagonist (Less Selective) A_PK IV Administration Only No Brain Penetration A_Use Use: Clinical Tocolytic Peripheral Studies

References

A Comparative Guide to L-368,899 and L-371,257 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the oxytocin system, the choice of a selective antagonist is critical. This guide provides a detailed comparison of two widely used non-peptide oxytocin receptor (OTR) antagonists, L-368,899 and L-371,257, to aid in the selection of the most appropriate compound for in vivo studies.

Core Distinctions: CNS Penetrance

The most significant difference between this compound and L-371,257 lies in their ability to cross the blood-brain barrier (BBB). This compound is a brain-penetrant antagonist, making it a valuable tool for investigating the central effects of oxytocin on behavior and neural circuits.[1] In contrast, L-371,257 is peripherally selective and does not readily cross the BBB, rendering it suitable for studies focused on the peripheral actions of oxytocin.[2][3]

Quantitative Comparison of Receptor Binding and Pharmacokinetics

The following tables summarize the key quantitative data for this compound and L-371,257, facilitating a direct comparison of their properties.

Table 1: Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity
This compound Oxytocin Receptor (OTR)8.9 nM (human), 12 nM (coyote)[4][5][6]>40-fold selective over Vasopressin V1a and V2 receptors[4]
Vasopressin V1a Receptor (AVPR1a)370 nM
Vasopressin V2 Receptor (AVPR2)570 nM
L-371,257 Oxytocin Receptor (OTR)4.6 nM (human)[7], 19 nM[2][3]>800-fold selective over human Vasopressin V1a and V2 receptors[7]
Vasopressin V1a Receptor (AVPR1a)3.7 nM[2][3]

Table 2: Pharmacokinetic Parameters

CompoundKey Pharmacokinetic Properties
This compound Orally bioavailable [1][8][9] with rapid brain penetration.[1] In coyotes, intramuscular injection (3 mg/kg) resulted in peak CSF concentrations between 15 and 30 minutes.[4][5][6] In rats, the half-life (t1/2) is approximately 2 hours after intravenous dosing.[8] Oral bioavailability in rats was estimated at 14-18% at a 5 mg/kg dose.[8]
L-371,257 Orally bioavailable [2][10] and non-blood-brain barrier penetrant .[2][3] Systemic administration in rats via intraperitoneal injection has been shown to stimulate weight gain.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Oxytocin Receptor Signaling Pathway

Oxytocin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[11][12]

Oxytocin_Signaling cluster_cell Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Oxytocin Oxytocin Oxytocin->OTR Binds L368_L371 This compound or L-371,257 L368_L371->OTR Blocks Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Competitive antagonism of the oxytocin receptor by this compound and L-371,257.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a typical workflow for an in vivo study investigating the central effects of oxytocin using this compound.

Behavioral_Workflow cluster_protocol In Vivo Behavioral Protocol acclimation Animal Acclimation baseline Baseline Behavioral Testing acclimation->baseline treatment Treatment Groups baseline->treatment vehicle Vehicle Control treatment->vehicle l368 This compound Administration treatment->l368 post_treatment Post-Treatment Behavioral Testing vehicle->post_treatment l368->post_treatment analysis Data Analysis post_treatment->analysis

References

Validating L-368,899's Selectivity for the Oxytocin Receptor Over Vasopressin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity and functional antagonism of L-368,899 at the human oxytocin receptor (OTR) versus the human vasopressin 1a (V1aR), 1b (V1bR), and 2 (V2R) receptors. The data presented is supported by detailed experimental protocols to aid in the critical evaluation and replication of these findings.

This compound is a non-peptide antagonist of the oxytocin receptor, a G-protein coupled receptor involved in a myriad of physiological processes including uterine contractions, lactation, and social behavior.[1][2] Due to the high structural homology between the oxytocin and vasopressin receptors, validating the selectivity of a compound like this compound is a critical step in its development as a specific pharmacological tool or therapeutic agent.[3][4] This guide synthesizes available data to provide a clear comparison of this compound's activity at these closely related receptors.

Comparative Binding Affinity of this compound

The selectivity of this compound is primarily determined by its binding affinity for the oxytocin receptor relative to the vasopressin receptor subtypes. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound at human OTR, V1aR, and V2R. Data for the V1bR was not available in the reviewed literature.

ReceptorThis compound Ki (nM)This compound IC50 (nM)Selectivity Ratio (OTR Ki / Vasopressin Receptor Ki)
Oxytocin Receptor (OTR) 12.38[1][2]8.9-
Vasopressin V1a Receptor (V1aR) 511.6[1]37041.3
Vasopressin V1b Receptor (V1bR) Not AvailableNot AvailableNot Available
Vasopressin V2 Receptor (V2R) Not Available570-

Note: The Selectivity Ratio is calculated using the Ki values, which are a more direct measure of binding affinity than IC50 values.

The data clearly indicates that this compound exhibits a significantly higher affinity for the oxytocin receptor compared to the V1a and V2 vasopressin receptors, with a selectivity ratio of over 40-fold for the V1a receptor.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound for the human oxytocin, vasopressin V1a, and V2 receptors.

Materials:

  • Cell membranes expressing the human OTR, V1aR, or V2R.

  • Radioligands: [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin ([3H]-AVP) for V1aR and V2R.

  • This compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .

  • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).

    • 50 µL of the this compound serial dilutions.

    • 50 µL of the appropriate radioligand (at a concentration close to its Kd).

    • 50 µL of the membrane suspension.

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation (60 min, 30°C) Membranes->Incubation L368899 This compound Dilutions L368899->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Radioligand Competition Binding Assay Workflow.
In Vitro Uterine Contraction Assay

This functional assay assesses the ability of this compound to antagonize oxytocin-induced contractions in isolated uterine tissue.

Objective: To determine the functional antagonist potency of this compound at the native oxytocin receptor.

Materials:

  • Uterine tissue strips from a suitable animal model (e.g., rat).

  • Krebs-Henseleit solution (physiological salt solution).

  • Oxytocin.

  • This compound hydrochloride.

  • Organ bath system with force-displacement transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Isolate uterine horns and cut them into longitudinal strips (approximately 2 mm x 10 mm).

  • Mounting: Mount the uterine strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Apply an initial tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.

  • Oxytocin-Induced Contractions: After equilibration, add a submaximal concentration of oxytocin (e.g., 1 nM) to the organ bath to induce stable, rhythmic contractions.

  • Antagonist Addition: Once stable contractions are achieved, add increasing concentrations of this compound to the bath in a cumulative manner.

  • Recording: Record the isometric contractions for at least 20 minutes after each addition of this compound.

  • Data Analysis: Measure the amplitude and frequency of the uterine contractions. Calculate the percentage inhibition of the oxytocin-induced contraction at each concentration of this compound. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Tissue Uterine Tissue Prep Mounting Mounting in Organ Bath Tissue->Mounting Equilibration Equilibration Mounting->Equilibration Oxytocin Add Oxytocin Equilibration->Oxytocin L368899 Add this compound (Cumulative Doses) Oxytocin->L368899 Recording Record Contractions L368899->Recording Inhibition Calculate % Inhibition Recording->Inhibition IC50 Determine IC50 Inhibition->IC50

In Vitro Uterine Contraction Assay Workflow.

Signaling Pathways of Oxytocin and Vasopressin Receptors

Understanding the downstream signaling pathways of these receptors is crucial for interpreting the functional consequences of antagonist binding. Both oxytocin and vasopressin V1a and V1b receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3][4] The vasopressin V2 receptor, in contrast, primarily couples to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4]

cluster_OTR_V1R OTR, V1aR, V1bR Signaling cluster_V2R V2R Signaling OTR OTR / V1aR / V1bR Gq Gq/11 OTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC V2R V2R Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Signaling Pathways of Oxytocin and Vasopressin Receptors.

References

L-368,899: A Comparative Analysis of Binding Affinity for the Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the oxytocin system, the non-peptide antagonist L-368,899 represents a critical tool. This guide provides a comparative analysis of this compound's binding affinity (Ki) for the oxytocin receptor (OTR), benchmarked against other common antagonists. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development.

Comparative Binding Affinity of Oxytocin Receptor Antagonists

The binding affinity of this compound and other selected antagonists for the oxytocin receptor is summarized in the table below. The data, presented as Ki or IC50 values, are derived from various studies and reflect the potency of these compounds in displacing a radiolabeled ligand from the receptor. Lower values indicate a higher binding affinity.

CompoundSpecies/TissueBinding Affinity (Ki/IC50)Reference
This compound Human Uterus26 nM (IC50)[1][2][3][4][5]
This compound Rat Uterus8.9 nM (IC50)[1][2][3][4][5]
This compound Coyote12 nM (Ki)[6][7][8]
AtosibanHuman Uterine Smooth Muscle Cells3.55 nM (Ki)[9]
L-371,257Human Uterine Smooth Muscle Cells2.21 nM (Ki)[9]
Retosiban (GSK221149A)Human0.65 nM (Ki)[10]
SR 49059Human Uterine Smooth Muscle Cells69.3 nM (Ki)[9]
OPC-21268Human Uterine Smooth Muscle Cells209 nM (Ki)[9]

Note: IC50 is the concentration of an inhibitor required to reduce the response by 50%, while Ki is the inhibition constant for an inhibitor, representing the equilibrium constant for the binding of the inhibitor to the enzyme or receptor. While related, they are not always identical.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of binding affinities for oxytocin receptor ligands is commonly achieved through radioligand competition binding assays.[11][12] This technique quantifies the ability of a non-labeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.

Key Steps in the Protocol:
  • Membrane Preparation:

    • Tissues or cells expressing the oxytocin receptor (e.g., uterine smooth muscle cells) are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin or ¹²⁵I-labeled oxytocin vasopressin antagonist [¹²⁵I-OVTA]) is incubated with the prepared cell membranes.[8]

    • Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to the incubation mixture.

    • The reaction is incubated at a specific temperature for a set period to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Bound Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

    • The IC50 value is determined from the resulting sigmoidal curve.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis tissue Tissue/Cells Expressing OTR homogenize Homogenization tissue->homogenize centrifuge Centrifugation & Washing homogenize->centrifuge membranes Receptor-Containing Membranes centrifuge->membranes incubation Incubation membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation competitor Unlabeled Competitor (this compound) competitor->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis

Caption: Workflow for a radioligand competition binding assay.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein-coupled receptor (GPCR).[10] Upon binding of an agonist like oxytocin, the receptor activates Gq and/or Gi signaling pathways, leading to downstream cellular responses. This compound, as an antagonist, blocks this activation.

signaling_pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Gi Gi OTR->Gi Oxytocin Oxytocin (Agonist) Oxytocin->OTR Activates L368899 This compound (Antagonist) L368899->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gi->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response cAMP->Cellular_Response

Caption: Oxytocin receptor signaling pathway.

References

A Comparative Guide to Non-Peptide Oxytocin Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of non-peptide oxytocin antagonists presents a compelling area of study for therapeutic interventions in conditions such as preterm labor, neurodevelopmental disorders, and social-affective deficits. This guide provides a comparative analysis of key non-peptide oxytocin antagonists, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.

This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental pathways to offer an objective comparison of prominent non-peptide oxytocin antagonists.

Comparative Performance of Non-Peptide Oxytocin Antagonists

The efficacy and selectivity of non-peptide oxytocin antagonists are critical determinants of their therapeutic potential. The following tables summarize the binding affinities of several key antagonists for the human oxytocin receptor (OTR) and their selectivity over vasopressin receptors (V1a, V1b, V2), which share structural homology with the OTR.

CompoundHuman OTR Ki (nM)Human V1aR Ki (nM)Human V1bR Ki (nM)Human V2R Ki (nM)Selectivity (OTR vs V1aR)
Retosiban (GSK221149A) 0.65[1][2]>1400-fold vs OTR[1][2]->1400-fold vs OTR[1]>1400-fold[1][2]
L-368,899 8.9 (IC50)[3]370 (IC50)[3]-570 (IC50)[3]~42-fold
L-372,662 4.9>500-fold vs OTR-->500-fold
SSR-126768 Data not available in a directly comparable format

Note: Ki and IC50 values are measures of binding affinity; lower values indicate higher affinity. Direct comparison should be made with caution as experimental conditions may vary between studies.

Key Experimental Methodologies

The characterization of non-peptide oxytocin antagonists relies on a suite of in vitro and in vivo assays. Below are detailed protocols for key experiments cited in the evaluation of these compounds.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a non-peptide antagonist for the oxytocin receptor.

Materials:

  • Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).

  • Radioligand, such as [3H]-Oxytocin.

  • Non-peptide antagonist test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Serially dilute the non-peptide antagonist to a range of concentrations.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the antagonist.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each antagonist concentration and determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay assesses the ability of an antagonist to block the downstream signaling of the oxytocin receptor upon activation by oxytocin.

Objective: To determine the functional potency (IC50) of a non-peptide antagonist in inhibiting oxytocin-induced intracellular calcium release.

Materials:

  • Cells stably expressing the human oxytocin receptor and a calcium indicator dye (e.g., Fluo-4 AM).

  • Oxytocin.

  • Non-peptide antagonist test compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the non-peptide antagonist to the wells and incubate for a defined period.

  • Add a fixed concentration of oxytocin (typically the EC80 concentration) to stimulate the receptor.

  • Immediately measure the change in fluorescence intensity over time using the plate reader.

  • Determine the inhibitory effect of the antagonist at each concentration and calculate the IC50 value.

In Vivo Uterine Contraction Assay in Rats

This in vivo model evaluates the efficacy of an antagonist in a physiologically relevant context.

Objective: To assess the ability of a non-peptide antagonist to inhibit oxytocin-induced uterine contractions in anesthetized rats.

Materials:

  • Female Sprague-Dawley rats.

  • Anesthetic (e.g., isoflurane).

  • Oxytocin.

  • Non-peptide antagonist test compound.

  • Intrauterine pressure monitoring equipment.

Procedure:

  • Anesthetize the rat and insert a pressure-sensitive catheter into the uterine horn.

  • Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.

  • Once a stable baseline of contractions is established, administer the non-peptide antagonist intravenously or orally.

  • Record the frequency and amplitude of uterine contractions for a defined period after antagonist administration.

  • Analyze the data to determine the dose-dependent inhibitory effect of the antagonist on uterine activity.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.

G Oxytocin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor OT->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response (e.g., Muscle Contraction) Ca->CellularResponse Triggers PKC->CellularResponse Contributes to

Caption: Oxytocin receptor signaling cascade.

G Experimental Workflow for Antagonist Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation BindingAssay Radioligand Binding Assay DetermineKi Determine Ki BindingAssay->DetermineKi FunctionalAssay Functional Assay (e.g., Calcium Mobilization) DetermineIC50 Determine IC50 FunctionalAssay->DetermineIC50 DetermineKi->FunctionalAssay Select hits AnimalModel Animal Model (e.g., Rat Uterine Contraction) DetermineIC50->AnimalModel Promising compounds EfficacyTesting Efficacy Testing AnimalModel->EfficacyTesting Pharmacokinetics Pharmacokinetic Studies AnimalModel->Pharmacokinetics DetermineED50 Determine ED50 EfficacyTesting->DetermineED50 AssessBioavailability Assess Bioavailability & Half-life Pharmacokinetics->AssessBioavailability LeadCandidate Lead Candidate DetermineED50->LeadCandidate AssessBioavailability->LeadCandidate Start Compound Library Start->BindingAssay

Caption: Workflow for non-peptide oxytocin antagonist screening.

References

L-368,899: A Comparative Analysis of its Efficacy in Blocking Oxytocin-Induced Behaviors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-peptide oxytocin receptor antagonist, L-368,899, with other selective and non-selective antagonists. We will delve into its efficacy in blocking various oxytocin-induced physiological and behavioral effects, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Introduction to Oxytocin Receptor Antagonism

Oxytocin, a nine-amino acid neuropeptide, plays a crucial role in a wide array of physiological processes, including uterine contractions during parturition, lactation, and various social behaviors.[1][2] The oxytocin receptor (OTR), a G-protein coupled receptor, mediates these effects primarily through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (IP3) signaling pathway, leading to an increase in intracellular calcium levels.[3][4][5][6] The development of oxytocin receptor antagonists has been a significant area of research for therapeutic applications, such as the management of preterm labor, and as pharmacological tools to investigate the diverse functions of the oxytocin system.

This compound is a potent, selective, and orally bioavailable non-peptide oxytocin receptor antagonist.[7] Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin on behavior.[7] This guide will compare the performance of this compound with other notable oxytocin antagonists, focusing on their receptor binding affinities, in vitro efficacy in blocking uterine contractions, and in vivo effects on complex social behaviors.

Quantitative Comparison of Oxytocin Receptor Antagonists

The following table summarizes the binding affinities (Ki or IC50) and, where available, the functional antagonist potency (pA2) of this compound and other selected oxytocin receptor antagonists. Data is compiled from various sources and direct comparisons should be made with caution.

CompoundReceptor Affinity (Ki/IC50, nM)Functional Antagonist Potency (pA2)Selectivity (vs. Vasopressin V1a Receptor)Compound Type
This compound 12.38 (coyote OXTR) [7]~40-fold [7]Non-peptide
Atosiban7.81 (term human myometrium)[8]Mixed OTR/V1a antagonistPeptide
Barusiban9.89 (term human myometrium)[8]Selective OTR antagonistPeptide
RetosibanNon-peptide
SSR-126768ANon-peptide

Efficacy in Blocking Oxytocin-Induced Uterine Contractions

One of the primary therapeutic targets for oxytocin antagonists is the inhibition of preterm labor by reducing uterine contractions. The efficacy of these compounds is often assessed using in vitro uterine tissue preparations.

Experimental Protocol: In Vitro Uterine Contraction Assay

This protocol is adapted from established methods for measuring myometrial contractility.[9][10]

  • Tissue Preparation: Myometrial strips are obtained from biopsies of human or animal uterine tissue. The strips are dissected and mounted in organ baths containing a physiological saline solution maintained at 37°C and aerated with 95% O2/5% CO2.

  • Induction of Contractions: Stable, spontaneous contractions are allowed to develop. Subsequently, oxytocin is added to the bath to induce regular, forceful contractions, mimicking labor.

  • Antagonist Application: Once stable oxytocin-induced contractions are established, the antagonist (e.g., this compound, atosiban, barusiban) is added in increasing cumulative concentrations.

  • Data Acquisition and Analysis: The force and frequency of uterine contractions are continuously recorded using a force transducer. The inhibitory effect of the antagonist is quantified by measuring the reduction in the amplitude and frequency of contractions. The concentration of the antagonist that produces a 50% inhibition of the oxytocin-induced response (IC50) is determined.

Expected Outcome: this compound, as a potent oxytocin antagonist, is expected to cause a concentration-dependent inhibition of oxytocin-induced uterine contractions. Comparative studies have shown that both barusiban and atosiban also effectively inhibit these contractions, with barusiban demonstrating high potency.[8]

Efficacy in Blocking Oxytocin-Induced Behaviors

The ability of this compound to penetrate the central nervous system allows for the investigation of its effects on oxytocin-mediated social behaviors.

Maternal Behavior

Oxytocin is critically involved in the initiation and maintenance of maternal behaviors, such as pup retrieval and nursing.

This protocol is based on established methods for assessing maternal motivation in rodents.[11]

  • Animal Model: Lactating female rats are used.

  • Antagonist Administration: this compound or a vehicle control is administered to the dam, typically via intraperitoneal (IP) injection or direct intracerebral infusion into specific brain regions known to be involved in maternal care.

  • Behavioral Testing: The dam is temporarily separated from her pups. After a set period, the pups are scattered in a test arena, and the dam is introduced.

  • Data Analysis: The latency to retrieve the first pup, the number of pups retrieved within a specific time frame, and the time spent nursing are recorded and analyzed.

Expected Outcome: Administration of an oxytocin receptor antagonist like this compound is expected to disrupt maternal behavior, leading to increased latency to retrieve pups and a reduction in overall maternal care.

Social Behavior in Primates

Oxytocin plays a significant role in regulating complex social interactions in primates.

This protocol is adapted from studies investigating the role of oxytocin in primate social behavior.[12][13][14]

  • Animal Model: Socially housed rhesus monkeys are used.

  • Antagonist Administration: this compound is administered, often intravenously (IV) or orally.[12][14]

  • Behavioral Observation: The animals' social behaviors are observed and recorded. This can include affiliative behaviors (e.g., grooming, huddling) and agonistic behaviors (e.g., threats, aggression). In some paradigms, the interest of a female in an infant or her sexual behavior towards a male is assessed.[14]

  • Data Analysis: The frequency and duration of specific social behaviors are quantified and compared between the antagonist-treated and control conditions.

Expected Outcome: Studies have shown that peripheral administration of this compound can reduce affiliative behaviors and sexual behavior in primates, suggesting that it effectively blocks central oxytocin signaling that mediates these social interactions.[14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Responses (e.g., Muscle Contraction, Neurotransmission) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to L368899 This compound L368899->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow: In Vitro Uterine Contraction Assay

Uterine_Contraction_Workflow start Start prep Prepare Uterine Myometrial Strips start->prep mount Mount Strips in Organ Baths prep->mount stabilize Allow for Stable Spontaneous Contractions mount->stabilize induce Induce Contractions with Oxytocin stabilize->induce add_antagonist Add this compound or Alternative Antagonist (Cumulative Doses) induce->add_antagonist record Record Contraction Force and Frequency add_antagonist->record analyze Analyze Data and Determine IC50 record->analyze end End analyze->end

Caption: In Vitro Uterine Contraction Assay Workflow.

Logical Relationship: Central vs. Peripheral Effects

Central_vs_Peripheral cluster_central Central Nervous System cluster_peripheral Periphery social_behavior Social & Maternal Behaviors central_otr Central OTR central_otr->social_behavior Mediates uterine_contraction Uterine Contractions peripheral_otr Peripheral OTR peripheral_otr->uterine_contraction Mediates l368899 This compound (Crosses BBB) l368899->central_otr Blocks l368899->peripheral_otr Blocks atosiban Atosiban (Limited BBB Penetration) atosiban->peripheral_otr Primarily Blocks

Caption: Central vs. Peripheral Sites of Action.

Conclusion

This compound stands out as a potent and selective non-peptide oxytocin receptor antagonist with the significant advantage of being orally bioavailable and capable of crossing the blood-brain barrier. This profile makes it not only a potential therapeutic agent for conditions like preterm labor but also an invaluable research tool for elucidating the central roles of oxytocin in complex behaviors. While peptide antagonists like atosiban and barusiban have demonstrated clinical efficacy in tocolysis, their utility in central nervous system research is limited. The data presented in this guide highlights the robust efficacy of this compound in blocking both peripheral and central oxytocin-mediated effects, underscoring its importance in the field of oxytocin pharmacology. Further head-to-head comparative studies with a broader range of antagonists under standardized conditions will be beneficial for a more definitive assessment of their relative potencies and selectivities.

References

A Cross-Species Comparative Guide to the Effects of L-368,899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Developed initially for the management of preterm labor, its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research to investigate the central effects of oxytocin.[2][3] This guide provides a comprehensive cross-species comparison of the effects of this compound, summarizing key experimental data on its binding affinity, pharmacokinetics, and observed behavioral effects. Detailed experimental protocols and visualizations of relevant pathways are included to support further research and drug development.

Mechanism of Action

This compound functions as a selective antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[4] By binding to the OTR, it competitively inhibits the binding of oxytocin, thereby blocking the initiation of downstream signaling cascades.[4] This antagonism prevents the conformational changes in the receptor necessary for signal transduction.[4] The primary signaling pathway of the OTR involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC) and subsequently leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction.

Signaling Pathway

The following diagram illustrates the oxytocin receptor signaling pathway and the point of antagonism by this compound.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to L368899 This compound (Antagonist) L368899->OTR Blocks G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling and this compound Antagonism.

Quantitative Data Comparison

The following tables summarize the binding affinity and pharmacokinetic parameters of this compound across various species.

Table 1: Binding Affinity
SpeciesTissue/ReceptorParameterValue (nM)Reference(s)
Human UterusIC₅₀26[3][5]
Rat UterusIC₅₀8.9[3][5]
Mammary GlandKᵢ8.9 ± 0.5[6]
Liver (V₁ₐ Receptor)Kᵢ110 ± 13[6]
Macaque UterusKᵢ20 ± 1[6]
Coyote Oxytocin Receptor (Brain)Kᵢ12.38[6]
Vasopressin V₁ₐ Receptor (Brain)Kᵢ511.6[6][7]
Table 2: Pharmacokinetic Parameters
SpeciesParameterDoseRouteValueReference(s)
Rat (Female) 1, 2.5, 10 mg/kgIV~2 hr[4][8]
Plasma Clearance1, 2.5 mg/kgIV23-36 ml/min/kg[4][8]
10 mg/kgIV18 ml/min/kg[4][8]
Vdss1, 2.5, 10 mg/kgIV2.0-2.6 L/kg[4][8]
Cₘₐₓ25 mg/kgOral<1 hr[4]
100 mg/kgOral1-4 hr[4]
Oral Bioavailability5 mg/kgOral14%[4]
Rat (Male) Oral Bioavailability5 mg/kgOral18%[4]
25 mg/kgOral41%[4]
Dog (Female) 1, 2.5, 10 mg/kgIV~2 hr[4][8]
Plasma Clearance1, 2.5, 10 mg/kgIV23-36 ml/min/kg[4][8]
Vdss1, 2.5, 10 mg/kgIV3.4-4.9 L/kg[4][8]
Cₘₐₓ5 mg/kgOral<1 hr[4]
33 mg/kgOral1-4 hr[4]
Oral Bioavailability5 mg/kgOral17%[4]
33 mg/kgOral41%[4]
Coyote Tₘₐₓ (CSF)3 mg/kgIM15-30 min[7][9]
Rhesus Monkey Tₘₐₓ (CSF)1 mg/kgIVDetectable in CSF[2]
Chimpanzee Oral BioavailabilityNot specifiedOralOrally bioavailable[10][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Pharmacokinetic Studies in Coyotes

A study on captive coyotes aimed to determine the pharmacokinetics of this compound in blood and cerebrospinal fluid (CSF).[7]

  • Animals: Captive coyotes (Canis latrans).[7]

  • Drug Formulation: this compound was formulated in saline to a concentration of 3 mg/kg for intramuscular injection.[7]

  • Administration: A single intramuscular injection of 3 mg/kg was administered.[7]

  • Sampling: Blood and CSF samples were collected at 15, 30, 45, 60, and 90 minutes post-injection.[12]

  • Analysis: The concentration of this compound in plasma and CSF was quantified.[7]

Coyote_PK_Workflow start Start drug_prep Prepare this compound (3 mg/kg in saline) start->drug_prep injection Intramuscular Injection into Coyote drug_prep->injection sampling Collect Blood and CSF Samples (15, 30, 45, 60, 90 min) injection->sampling analysis Quantify this compound Concentration sampling->analysis end End analysis->end

Caption: Coyote Pharmacokinetic Study Workflow.

Behavioral Studies in Rhesus Monkeys

Research in rhesus monkeys investigated the central effects of this compound on social behaviors after peripheral administration.[2]

  • Animals: Rhesus monkeys (Macaca mulatta).[2]

  • Drug Administration: this compound was administered intravenously at doses of 1 mg/kg or 3 mg/kg.[2]

  • Pharmacokinetic Arm: In one part of the study, CSF samples were collected over 4 hours, and brains were collected at 60 minutes post-injection to confirm central nervous system penetration.[2]

  • Behavioral Arm: In another part, female monkeys were tested for their interest in an infant and their sexual behavior following administration of this compound or saline.[2] Behavioral responses such as attempts to touch the infant and duration of locomotion were recorded.

Social Behavior Studies in Mice

The effects of this compound on social rank and other social behaviors were examined in male mice.

  • Animals: Male C57BL/6J mice.

  • Drug Formulation: this compound was dissolved in saline.

  • Administration: The antagonist was administered via intraperitoneal injection at doses of 3 mg/kg or 10 mg/kg.

  • Behavioral Tests:

    • Tube Test: To assess social dominance.

    • Sex Preference Task: To evaluate social discrimination.

    • Dyadic Interaction in an Open Field: To observe social interaction.

Cross-Species Effects: A Comparative Analysis

This compound has been demonstrated to be a potent and selective OTR antagonist across multiple species, though with some notable differences in its pharmacokinetic profile and observed behavioral effects.

Pharmacokinetics:

  • Rats and Dogs: this compound exhibits similar and relatively rapid absorption and elimination kinetics in rats and dogs, with a half-life of approximately 2 hours after intravenous administration.[4][8] Oral bioavailability is moderate and shows some gender-dependent differences in rats.[4]

  • Coyotes: Following intramuscular injection, this compound peaks in the CSF within 15 to 30 minutes, suggesting rapid brain penetration.[7][9]

  • Primates: While orally bioavailable in chimpanzees, studies in rhesus monkeys suggest that the oral bioavailability and pharmacokinetics might be suboptimal, which limited its initial clinical development for preterm labor.[10] However, intravenous administration in rhesus monkeys leads to detectable levels in the CSF, indicating it crosses the blood-brain barrier.[2]

Behavioral Effects:

  • Primates: In rhesus monkeys, peripheral administration of this compound has been shown to reduce interest in infants and sexual behavior, suggesting that endogenous oxytocin plays a role in these social behaviors.[2]

  • Rodents: In mice, this compound has been used to investigate the role of oxytocin in social dominance and preference.[6] Studies have shown that doses of 3 mg/kg can affect sex preference.[1]

Conclusion

This compound is a versatile pharmacological tool for investigating the role of the oxytocin system across a range of species. Its ability to antagonize the OTR both peripherally and centrally allows for the dissection of oxytocin's diverse physiological and behavioral functions. This guide highlights the existing knowledge on the cross-species effects of this compound, providing a foundation for future research. The presented data underscores the importance of considering species-specific pharmacokinetics when designing and interpreting studies. Further research, particularly in primate models, will continue to elucidate the complex role of oxytocin in social cognition and behavior.

References

Validating L-368,899: A Comparative Guide to Oxytocin Receptor Antagonism in Uterine Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-368,899's performance as an oxytocin receptor antagonist in uterine contraction assays. Experimental data and detailed methodologies are presented to support its validation and comparison with other alternatives.

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It was initially explored for its potential in managing preterm labor.[2][3] Its primary mechanism of action is competitive antagonism at the OTR, where it binds with high affinity, preventing oxytocin from initiating the downstream signaling cascades that lead to uterine contractions.[2]

Comparative Analysis of Oxytocin Receptor Antagonists

The efficacy of this compound is best understood in comparison to other known OTR antagonists. The following table summarizes key quantitative data from uterine tissue assays.

CompoundTarget Receptor(s)TissuePotency (IC50 / pA2)SelectivityReference
This compound Oxytocin (OTR)Rat UterusIC50: 8.9 nM; pA2: 8.9>40-fold selective over Vasopressin V1a and V2 receptors.[4][1][4][5]
Human UterusIC50: 26 nM[1][5][6]
Atosiban OTR, Vasopressin V1aHuman MyometriumInhibits oxytocin-induced contractions.Mixed OTR/V1a antagonist.[7][8][8]
Retosiban (GSK221149A) OTRRat MyometriumpA2: 8.18>1,400-fold selective over human V1a, V1b, and V2 receptors.[8][8]
Barusiban OTRHuman MyometriumPotency is at least that of atosiban.[7]High affinity for OTR with low affinity for V1a.[7][7]

IC50: The concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 indicates higher potency. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher potency.

Signaling & Experimental Frameworks

To understand the validation process, it is crucial to visualize both the biological target's signaling pathway and the experimental workflow used to assess antagonist efficacy.

The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 protein.[2][9] Upon oxytocin binding, it initiates a signaling cascade that results in myometrial contraction. This compound competitively blocks the initial binding of oxytocin, thereby inhibiting this entire pathway.

GpcrSignal Oxytocin Receptor Signaling Pathway for Uterine Contraction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds L368 This compound L368->OTR Blocks Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca Ca²⁺ (intracellular) SR->Ca Contraction Myometrial Contraction Ca->Contraction Leads to

Oxytocin receptor signaling pathway and the inhibitory action of this compound.

The in vitro uterine contraction assay is a standard method for quantifying the effects of oxytocin receptor antagonists.[10][11] The workflow involves isolating uterine tissue and measuring its contractile response to an agonist like oxytocin, both in the presence and absence of the antagonist being tested.

workflow Experimental Workflow: In Vitro Uterine Contraction Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Uterine Tissue Strips (e.g., from rat or human biopsy) B Mount Strips in Organ Bath with Physiological Saline Solution A->B C Equilibrate Under Tension (e.g., 2-3 hours) B->C D Induce Contractions with Oxytocin (Agonist) C->D E Record Baseline Contraction Force and Frequency D->E F Introduce this compound (Antagonist) at Varying Concentrations E->F G Re-challenge with Oxytocin F->G H Record Inhibited Contractions G->H I Measure Reduction in Contraction Amplitude/Frequency H->I J Calculate IC50 or pA2 Values to Determine Potency I->J

Workflow for assessing oxytocin antagonist potency in uterine tissue.

Experimental Protocol: Isolated Uterine Strip Assay

This protocol provides a generalized methodology for determining the potency of an OTR antagonist like this compound on uterine tissue.

  • Tissue Preparation:

    • Uterine tissue is obtained from appropriate subjects (e.g., female Sprague-Dawley rats or human biopsies from cesarean sections with informed consent).[10][8]

    • The myometrium is dissected into fine strips (e.g., 7 mm long and 3 mm wide) in a pre-cooled physiological salt solution.[10][12]

    • Strips are mounted in organ baths containing a superfused physiological saline solution, maintained at 37°C and aerated.[10]

  • Equilibration and Contraction Induction:

    • The tissue strips are allowed to equilibrate under a set tension for 2-3 hours until stable, spontaneous contractions are observed.[10]

    • A baseline of contractile activity (force and frequency) is recorded using a force transducer.[11]

    • Oxytocin is added in cumulative concentrations to establish a dose-response curve and induce stable, rhythmic contractions that resemble labor.[10]

  • Antagonist Application and Data Acquisition:

    • After establishing a stable response to oxytocin, the antagonist (this compound) is added to the organ bath in increasing concentrations.[10]

    • Following an incubation period with the antagonist, the tissue is re-exposed to the same cumulative concentrations of oxytocin.

    • The contractile response (amplitude and frequency) is continuously recorded to measure the inhibitory effect of the antagonist.

  • Data Analysis:

    • The reduction in the contractile response to oxytocin in the presence of the antagonist is quantified.

    • This data is used to calculate key pharmacological parameters such as the IC50 or the pA2 value, which indicate the antagonist's potency.[11][13]

References

A Comparative Guide: The Non-Peptide Antagonist L-368,899 Versus Peptide-Based Oxytocin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-peptide oxytocin receptor (OTR) antagonist, L-368,899, and prominent peptide-based OTR antagonists. The information presented is collated from various scientific studies to offer an objective overview of their performance, supported by experimental data. This guide is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a wide range of physiological processes, including uterine contractions during labor, lactation, and various social behaviors.[1] Consequently, antagonists of the oxytocin receptor are valuable tools in both clinical settings, for conditions like preterm labor, and in research to elucidate the diverse functions of the oxytocin system.[1] These antagonists can be broadly categorized into two main classes: non-peptide small molecules, such as this compound, and peptide-based antagonists, which are structurally related to the native oxytocin peptide.[1] This guide will delve into a detailed comparison of these two classes, focusing on their receptor binding profiles, in vivo efficacy, and pharmacokinetic properties.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and several clinically relevant peptide-based oxytocin antagonists.

AntagonistTypeTarget SpeciesBinding Affinity (Ki/IC50 in nM) for OTR
This compound Non-peptideHuman26 (IC50)[2]
Rat8.9 (IC50)[2]
Coyote12.38 (Ki)[3]
Atosiban PeptideHuman81-397 (Ki)[4]
Barusiban PeptideHuman0.64-0.8 (Ki)[4][5]
Retosiban PeptideHuman0.65 (Ki)[6]
Rat4.1 (Ki)[6]

Table 1: Comparative Binding Affinity for the Oxytocin Receptor (OTR)

AntagonistTypeTarget SpeciesV1a Receptor Affinity (Ki/IC50 in nM)V1b Receptor Affinity (Ki in nM)V2 Receptor Affinity (IC50 in nM)OTR vs V1a Selectivity (Fold)
This compound Non-peptideHuman370 (IC50)[7]-570[7]~14
Rat890 (IC50)[2]-2400[2]~100
Coyote511.6 (Ki)[3]--~41
Atosiban PeptideHuman3.5-4.7 (Ki)[4]--~0.02 - 0.1
Barusiban PeptideHuman11 (Ki)[4]--~17
Retosiban PeptideHuman>1400-fold selective for OTR[6]>1400-fold selective for OTR[6]>1400-fold selective for OTR[6]>1400

Table 2: Comparative Selectivity Profile against Vasopressin Receptors

AntagonistTypeSpeciesIn Vivo Potency (ED50 or Effective Dose)
This compound Non-peptideRat0.35 mg/kg (i.v.) for inhibition of oxytocin-induced uterine contractions[8]
Atosiban PeptideHuman300 µ g/min (i.v. infusion) reduced preterm uterine activity[9]
Barusiban PeptideMonkey3-4 times more potent than atosiban in inhibiting OT-induced uterine contractions[10]
Retosiban PeptideRatID50 = 0.27 mg/kg (i.v.) for inhibition of oxytocin-induced uterine contractions[6]

Table 3: Comparative In Vivo Efficacy

AntagonistTypeSpeciesHalf-life (t1/2)Oral Bioavailability
This compound Non-peptideRat~2 hours[11]14-41%[11]
Dog~2 hours[11]17-41%[11]
Atosiban PeptideHumanInitial: ~13 min; Terminal: ~1.7 hours[12][13]Not orally bioavailable
Retosiban PeptideRat1.4 hours[14]~100%[14]

Table 4: Comparative Pharmacokinetic Properties

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (like this compound or a peptide antagonist) to a specific receptor (e.g., OTR, V1aR).

Objective: To determine the inhibition constant (Ki) of the antagonist.

Materials:

  • Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., human OTR in CHO or HEK293 cells).

  • A radiolabeled ligand that binds to the receptor with high affinity and specificity (e.g., [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog).

  • The unlabeled antagonist being tested.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[15]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled antagonist.[16]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[16]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[16]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[16]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[15]

In Vivo Uterine Contraction Assay

This assay is used to evaluate the in vivo efficacy of an oxytocin antagonist in inhibiting uterine contractions.

Objective: To determine the dose-dependent inhibitory effect of the antagonist on oxytocin-induced or spontaneous uterine contractions.

Materials:

  • Female rats (often in estrus or late-term pregnant).

  • Anesthesia.

  • Oxytocin for inducing contractions.

  • The oxytocin antagonist to be tested.

  • A system for measuring intrauterine pressure, typically involving a balloon-tipped catheter inserted into the uterine horn and connected to a pressure transducer and recording system.

Procedure:

  • Animal Preparation: The rat is anesthetized, and catheters are placed for drug administration (e.g., in the jugular vein) and for monitoring uterine activity.

  • Baseline Recording: A baseline of spontaneous uterine activity is recorded.

  • Induction of Contractions (if applicable): A continuous infusion or bolus injection of oxytocin is administered to induce regular uterine contractions.

  • Antagonist Administration: Once stable contractions are established, the antagonist is administered, typically intravenously, at various doses.

  • Measurement of Inhibition: The effect of the antagonist on the frequency, amplitude, and duration of uterine contractions is recorded and quantified. The dose required to produce a 50% inhibition of the contractile response (ED50) can then be calculated.

Mandatory Visualization

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, which is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11.[17]

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Contributes to Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Antagonist This compound or Peptide Antagonist Antagonist->OTR Binds & Blocks

Caption: Oxytocin receptor signaling pathway leading to smooth muscle contraction.

Experimental Workflow for Antagonist Screening

The following diagram outlines a typical workflow for screening and characterizing oxytocin receptor antagonists.

Antagonist_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation BindingAssay 1. Radioligand Binding Assay (Determine Ki for OTR) SelectivityAssay 2. Selectivity Screening (Binding assays for V1a, V1b, V2 receptors) BindingAssay->SelectivityAssay FunctionalAssay 3. In Vitro Functional Assay (e.g., Calcium mobilization) SelectivityAssay->FunctionalAssay PK_Studies 4. Pharmacokinetic Studies (Determine t1/2, bioavailability) FunctionalAssay->PK_Studies Efficacy_Studies 5. In Vivo Efficacy Studies (e.g., Uterine contraction assay) PK_Studies->Efficacy_Studies Candidate_Selection Candidate Selection for Further Development Efficacy_Studies->Candidate_Selection Lead_Compound Lead Compound (e.g., this compound or Peptide) Lead_Compound->BindingAssay

Caption: A typical workflow for the screening and characterization of oxytocin receptor antagonists.

Conclusion

The choice between the non-peptide antagonist this compound and various peptide-based antagonists depends heavily on the specific research application.

This compound offers the distinct advantage of being orally bioavailable and capable of crossing the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin on behavior.[18] However, its selectivity over vasopressin receptors, while significant, is less pronounced than that of some newer peptide antagonists.

Peptide-based antagonists , such as atosiban, barusiban, and retosiban, generally exhibit high potency and, in the case of newer compounds like retosiban, exceptional selectivity for the oxytocin receptor over vasopressin receptors.[1][6] Their primary limitation is a lack of oral bioavailability, necessitating parenteral administration.[13] This makes them well-suited for acute clinical applications, such as the management of preterm labor, and for peripheral administration in research settings where central effects are not the primary focus.

Ultimately, the data presented in this guide should aid researchers in making an informed decision based on the required route of administration, desired selectivity profile, and the specific biological system under investigation.

References

review of literature comparing L-368,899 with other tocolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the available scientific literature on L-368,899, a non-peptide oxytocin receptor antagonist, and compares its profile with other tocolytic agents used in the management of preterm labor. The information is compiled from preclinical and early-phase clinical studies to offer a detailed perspective for research and development purposes.

Executive Summary

This compound emerged as a potent, orally active oxytocin antagonist with the potential for tocolytic use.[1][2] Preclinical studies in animal models, including pregnant rhesus monkeys, demonstrated its efficacy in inhibiting both spontaneous and oxytocin-induced uterine contractions.[1][3][4] The drug progressed to Phase I human trials, where it was generally well-tolerated and showed effectiveness in blocking oxytocin-stimulated uterine activity in postpartum women.[1] However, further clinical development was halted due to suboptimal oral bioavailability and pharmacokinetic properties.[3][4]

In comparison, other tocolytics such as the peptide oxytocin antagonist atosiban, β-adrenergic agonists (e.g., ritodrine, terbutaline), and calcium channel blockers (e.g., nifedipine) have been extensively studied in clinical trials and are used in clinical practice to varying extents. Atosiban, while effective and associated with fewer maternal side effects than β-agonists, has not demonstrated superiority in neonatal outcomes.[5][6][7] β-agonists are effective but are associated with significant maternal cardiovascular side effects.[7][8] Calcium channel blockers offer a balance of efficacy and a more favorable side effect profile compared to β-agonists.[9][10][11]

This guide will delve into the available data for this compound and provide a comparative analysis against these established tocolytic agents.

Comparative Data of Tocolytic Agents

The following tables summarize the available quantitative data for this compound and other tocolytics. It is important to note that the data for this compound is primarily from preclinical and Phase I studies, while the data for other agents are from more extensive clinical trials.

Table 1: Receptor Binding Affinity and Potency

Tocolytic AgentReceptor TargetBinding Affinity (IC50/Ki)Potency (pA2)SpeciesReference
This compound Oxytocin ReceptorIC50 = 8.9 nM-Human[2]
Vasopressin V1a ReceptorIC50 = 370 nM-Human[2]
Vasopressin V2 ReceptorIC50 = 570 nM-Human[2]
Atosiban Oxytocin Receptor--Human[3]
Vasopressin V1a Receptor--Human[3]
Retosiban Oxytocin Receptor>15-fold more potent than atosiban-Human[3][12]
L-371,257 Oxytocin ReceptorKi = 4.6 nM8.4Human/Rat[1]

Table 2: Efficacy in Preclinical and Clinical Studies

Tocolytic AgentStudy TypeModel/PopulationKey Efficacy EndpointOutcomeReference
This compound PreclinicalPregnant rhesus monkeysInhibition of spontaneous nocturnal uterine contractionsPotent inhibition observed[1][3][4]
Phase I ClinicalPostpartum womenBlockade of oxytocin-stimulated uterine activityPotency similar to that in rhesus monkeys[1]
Atosiban Clinical TrialWomen in preterm laborUndelivered at 48 hours88.1%[7]
Clinical TrialWomen in preterm laborUndelivered at 7 days79.7%[7]
Terbutaline Clinical TrialWomen in preterm laborUndelivered at 48 hours85.3%[8]
Clinical TrialWomen in preterm laborUndelivered at 7 days67.4%[8]
Ritodrine Clinical TrialWomen in preterm laborUndelivered at 48 hours88.9%[7]
Clinical TrialWomen in preterm laborUndelivered at 7 days77.6%[7]

Table 3: Maternal Side Effect Profile (from Clinical Trials)

Tocolytic AgentCardiovascular Side EffectsOther Common Side EffectsReference
Atosiban 8.3%Nausea, headache[7]
β-Agonists (Ritodrine/Terbutaline) 81.2% (tachycardia, palpitations)Tremor, hyperglycemia, hypokalemia[7][13][14]
Nifedipine (Calcium Channel Blocker) Hypotension, tachycardiaHeadache, flushing, dizziness[9]

Experimental Protocols

This compound: Inhibition of Oxytocin-Induced Uterine Contractions in Pregnant Rhesus Monkeys
  • Animal Model: Late-term pregnant rhesus monkeys were used as a model for human uterine activity.

  • Instrumentation: Animals were instrumented with uterine electromyographic (EMG) electrodes and intrauterine pressure (IUP) catheters to monitor uterine contractions.

  • Drug Administration: this compound was administered intravenously (i.v.) or orally.

  • Experimental Procedure:

    • A baseline period of spontaneous uterine activity was recorded.

    • Oxytocin was infused intravenously to induce uterine contractions.

    • This compound was administered at various doses.

    • The inhibitory effect of this compound on oxytocin-induced uterine contractions was quantified by measuring the reduction in IUP and EMG activity.

  • Data Analysis: The dose-dependent inhibitory effect of this compound was determined.

This compound: Phase I Study in Postpartum Women
  • Study Population: Healthy postpartum women on the first or second day after delivery.

  • Study Design: Double-blind, placebo-controlled, dose-escalation study.

  • Procedure:

    • An infusion of oxytocin was administered to induce regular uterine contractions, monitored by an intrauterine pressure catheter.

    • Once a stable pattern of contractions was established, a single intravenous dose of this compound or placebo was administered.

    • The effect on the frequency and amplitude of uterine contractions was recorded for several hours.

  • Outcome Measures: The primary outcome was the degree of inhibition of oxytocin-induced uterine activity. Safety and tolerability were also assessed.

Visualizations

Signaling Pathway of Oxytocin Receptor Antagonists

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (Gq/11-coupled) Oxytocin->OTR Binds PLC Phospholipase C (PLC) OTR->PLC Activates L368899 This compound (Antagonist) L368899->OTR Blocks Atosiban Atosiban (Antagonist) Atosiban->OTR Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin receptor signaling and points of antagonist inhibition.

Experimental Workflow for Tocolytic Drug Evaluation

Tocolytic_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (Receptor Binding Assays) animal_models Animal Models (e.g., Pregnant Rats, Monkeys) in_vitro->animal_models pharmacokinetics Pharmacokinetics (PK) & Toxicology animal_models->pharmacokinetics phase1 Phase I Trials (Safety, Tolerability, PK in Humans) pharmacokinetics->phase1 phase2 Phase II Trials (Efficacy & Dose-Ranging) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy & Safety) phase2->phase3

Caption: A generalized workflow for the evaluation of a novel tocolytic agent.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of L-368,899

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. Adherence to these procedures is vital for protecting personnel and the environment.

Chemical and Safety Data Overview

Property Data Source
Chemical Name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochlorideTocris Bioscience[1]
Molecular Formula C26H42N4O5S2 · 2HClTocris Bioscience[1]
Molecular Weight 627.68 g/mol Tocris Bioscience[1]
Solubility Soluble in DMSO and water (approx. 100 mM)Cayman Chemical[2]
Storage Store at -20°CCayman Chemical[2]
Hazard Classification Does not meet classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008. The product does not need to be labelled in accordance with EC directives or respective national laws.Tocris Bioscience[1]
General Precaution This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling.Cayman Chemical[2]

Experimental Protocols: General Disposal Procedures

The following step-by-step guide is based on established best practices for the disposal of laboratory chemical waste.[3][4][5][6][7] It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.

1. Waste Identification and Classification:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), as chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

2. Waste Segregation:

  • Segregate this compound waste based on its physical state (solid or liquid) and the solvent used.

  • Keep halogenated and non-halogenated solvent waste separate.

  • Store acids and bases in separate containers.[5]

3. Waste Collection and Container Management:

  • Use only approved, chemically compatible, and properly sealed waste containers.[3][7]

  • Ensure containers are in good condition and have secure, leak-proof closures.[7]

  • Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.

  • Keep waste containers closed at all times, except when adding waste.[4][6]

4. Labeling of Waste Containers:

  • Clearly label all waste containers with the words "Hazardous Waste" (or as required by your institution).

  • Identify the full chemical name of all contents, including solvents and their approximate concentrations or percentages.

  • Indicate the date when the waste was first added to the container.

5. Storage of Chemical Waste:

  • Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[5][6]

  • Ensure the storage area is away from heat sources and direct sunlight.[3]

  • Maintain segregation of incompatible waste types within the storage area.

6. Requesting Waste Pickup:

  • Once a waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS office to schedule a waste pickup.[6]

  • Do not dispose of this compound or its solutions down the drain or in the regular trash.[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_handling Handling & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A This compound (Solid or Solution) C Identify & Classify as Chemical Waste A->C B Contaminated Materials (Gloves, Vials, etc.) B->C D Segregate by Physical State & Solvent C->D E Use Approved & Labeled Containers D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Proper Disposal by Licensed Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Personal protective equipment for handling L-368,899

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for L-368,899

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is based on standard laboratory safety protocols for research chemicals with undisclosed comprehensive toxicological data. It is imperative to supplement this guide with the official Safety Data Sheet (SDS) provided by the supplier.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a potent, biologically active compound intended for research use only, stringent adherence to safety protocols is mandatory to prevent accidental exposure. The following personal protective equipment should be considered the minimum requirement when handling this compound in solid or solution form.

Recommended Personal Protective Equipment (PPE)

Equipment TypeSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact. It is advisable to double-glove.
Body Protection A fully buttoned laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. For weighing or generating aerosols, a NIOSH-approved respirator may be necessary.Minimizes inhalation of the compound.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling Protocol

  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering it with absorbent, disposable bench paper.

  • Weighing : If working with the solid form, weigh the required amount in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.

  • Dissolving : When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO and water.

  • Aqueous Solutions : Aqueous solutions are not recommended for storage for more than one day.

  • General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
In Solvent -80°CUp to 1 year
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Disposal Protocol

  • Contaminated Materials : All disposable labware (e.g., pipette tips, tubes), gloves, and bench paper that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.

  • Unused Compound : Unused solid this compound and solutions should be disposed of as chemical waste. Do not pour down the drain.

  • Waste Labeling : Clearly label the hazardous waste container with the contents, including the name "this compound".

  • Waste Collection : Arrange for collection by your institution's environmental health and safety (EHS) department.

Visualizing the Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

L368899_Handling_Workflow prep Preparation - Don PPE - Prepare Workspace handling Handling - Weighing (in hood) - Dissolving prep->handling experiment Experimental Use handling->experiment spill Spill Response - Evacuate - Notify EHS handling->spill experiment->spill waste_collection Waste Collection - Segregate Contaminated Items experiment->waste_collection spill->waste_collection disposal Disposal - Label Hazardous Waste - Arrange EHS Pickup waste_collection->disposal

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.